molecular formula C12H15ClN2O4 B1424273 Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate CAS No. 305371-42-0

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Cat. No.: B1424273
CAS No.: 305371-42-0
M. Wt: 286.71 g/mol
InChI Key: JYUMVTMXTSYJOG-UHFFFAOYSA-N
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Description

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a key synthetic building block in organic and medicinal chemistry research. The compound features two protected functional groups: a Boc (tert-butoxycarbonyl) group safeguarding the amine, and a methyl ester on the carboxylate. This protection makes it a versatile and stable intermediate for multi-step synthesis. The presence of the chlorine atom at the 2-position of the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Researchers value this reagent for constructing complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and other biologically active compounds. Its primary research value lies in its utility as a precursor for synthesizing a wide range of pyridine derivatives. After incorporation into a larger molecular framework, the Boc and methyl ester protecting groups can be selectively removed under controlled conditions to reveal the free amine and carboxylic acid, respectively, enabling further diversification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUMVTMXTSYJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-42-0
Record name Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate
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Foundational & Exploratory

The Strategic Utility of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 305371-42-0

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with high specificity and therapeutic efficacy are paramount. Among the vast arsenal of chemical building blocks, Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate has emerged as a pivotal intermediate, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, comprising a substituted pyridine core with orthogonal functionalities, render it an exceptionally versatile scaffold for the construction of complex bioactive molecules. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical applications in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in multi-step synthetic campaigns. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 305371-42-0[]
Molecular Formula C₁₂H₁₅ClN₂O₄[2]
Molecular Weight 286.71 g/mol [2]
Appearance White to off-white solid
Purity ≥97%[2]
Storage Room temperature[2]

Spectral Data:

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this key intermediate, while not extensively detailed in publicly accessible literature, can be approached through established methodologies for the functionalization of pyridine rings. A plausible synthetic route involves a multi-step sequence starting from a readily available pyridine derivative. The causality behind the experimental choices lies in the strategic introduction of substituents to achieve the desired trifunctionalized scaffold.

Conceptual Synthetic Pathway:

A logical synthetic approach would likely commence with a 2-chloropyridine derivative, followed by the introduction of the amino and carboxylate functionalities. The Boc protection of the amino group is a critical step to modulate its reactivity in subsequent reactions.

G cluster_start Starting Material cluster_functionalization Key Functionalization Steps cluster_product Final Product 2-chloropyridine 2-chloropyridine Nitration Nitration 2-chloropyridine->Nitration HNO₃/H₂SO₄ Reduction Reduction Nitration->Reduction e.g., Fe/HCl or H₂/Pd-C Carboxylation Carboxylation Reduction->Carboxylation Directed ortho-metalation followed by CO₂ quench Esterification Esterification Carboxylation->Esterification MeOH, Acid catalyst Boc_Protection Boc Protection Esterification->Boc_Protection (Boc)₂O, Base Target_Molecule This compound Boc_Protection->Target_Molecule

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a representative, hypothetical procedure based on established chemical principles for pyridine functionalization.[4][5] Researchers must adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

  • Chlorination of 2-aminopyridine: To a solution of 2-aminopyridine in a suitable organic solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up to isolate 2-amino-5-chloropyridine.[6]

  • Diazotization and Sandmeyer Reaction: The resulting 2-amino-5-chloropyridine is subjected to diazotization using sodium nitrite in an acidic medium, followed by a Sandmeyer-type reaction to introduce a nitrile group at the 2-position, yielding 5-chloro-2-cyanopyridine.

  • Hydrolysis and Esterification: The nitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Subsequent esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) affords methyl 5-chloro-pyridine-2-carboxylate.

  • Nitration: The pyridine ring is then nitrated, typically at the 4-position, using a mixture of nitric and sulfuric acid to yield methyl 5-chloro-4-nitropyridine-2-carboxylate.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or a reducing metal in acidic media (e.g., Fe/HCl), to give methyl 4-amino-5-chloropyridine-2-carboxylate.

  • Boc Protection: Finally, the amino group is protected with a tert-butoxycarbonyl (Boc) group by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., triethylamine or DMAP) to yield the target compound, this compound.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary and most impactful application of this compound is as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

The subject molecule's utility in PROTAC design stems from its trifunctional nature:

  • The Boc-protected amine: This functionality serves as a latent attachment point for a linker, which will ultimately connect to the E3 ligase ligand. The Boc group can be readily removed under acidic conditions to reveal the free amine for amide bond formation.

  • The methyl ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for linker attachment or further functionalization.

  • The chloro group: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities, including the attachment of the target protein-binding ligand.

Workflow for PROTAC Synthesis using this compound:

G cluster_start Starting Building Block cluster_modification Sequential Modifications cluster_product Final PROTAC Molecule Target_Molecule This compound Boc_Deprotection Boc Deprotection Target_Molecule->Boc_Deprotection e.g., TFA/DCM Ester_Hydrolysis Ester Hydrolysis Target_Molecule->Ester_Hydrolysis e.g., LiOH, THF/H₂O Linker_Attachment_1 Linker Attachment (Amide Coupling) Boc_Deprotection->Linker_Attachment_1 Linker-COOH, Coupling agent SNAr_Reaction SNAr with Protein Ligand Linker_Attachment_1->SNAr_Reaction Protein Ligand-Nu Linker_Attachment_2 Linker Attachment (Amide Coupling) Ester_Hydrolysis->Linker_Attachment_2 Linker-NH₂, Coupling agent Linker_Attachment_2->SNAr_Reaction PROTAC PROTAC SNAr_Reaction->PROTAC

Caption: General workflow for incorporating the title compound into a PROTAC.

This strategic building block allows for a modular and convergent approach to PROTAC synthesis, enabling the rapid generation of libraries with diverse linkers and protein-binding ligands for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry and cool place.

Conclusion

This compound is a high-value building block that plays a crucial role in the advancement of modern medicinal chemistry, particularly in the design and synthesis of targeted protein degraders. Its well-defined and versatile functionalities provide a robust platform for the construction of complex molecular architectures. A comprehensive understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage its potential in the development of innovative therapeutics. As the field of targeted protein degradation continues to evolve, the demand for such strategically designed intermediates is poised to grow, further solidifying the importance of this compound in the drug discovery pipeline.

References

  • Ballard, M. M., & Johnson, T. B. (1942). Pyrimidines. CLXXIV. The structure of the so-called 4-amino-2-thiopyrimidine-5-carboxylic acid. Journal of the American Chemical Society, 64(4), 794–797.
  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 672. (2021).
  • Žukauskaitė, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109.
  • Google Patents. (2017). CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Uchida, N., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3292.
  • Schmalz, H.-G., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 793.
  • Zorba, A., et al. (2018). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 61(12), 5045–5060.
  • ResearchGate. (n.d.). (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... | Download Scientific Diagram. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry, 63(13), 6899–6912.
  • Sci-Hub. (n.d.). Are we ready to design oral PROTACs®? Retrieved from [Link]

  • Kihlberg, J., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 67(1), 245–262.

Sources

An In-Depth Technical Guide to Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of Methyl 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylate (CAS No. 305371-42-0), a key trifunctional heterocyclic building block in modern medicinal chemistry. We will dissect its core physicochemical properties, explore the distinct reactivity of its three primary functional groups, and contextualize its application, particularly as a coveted intermediate in the synthesis of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Introduction and Molecular Overview

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a strategically designed synthetic intermediate. Its structure is built upon a pyridine scaffold, a privileged core in many pharmaceuticals, and is adorned with three distinct functional groups, each offering a unique handle for chemical manipulation.

  • The 2-Chloro Group: An activated site for nucleophilic aromatic substitution (SNAr), serving as the primary covalent attachment point.

  • The 5-(Boc-amino) Group: A protected amine that, upon deprotection, provides a site for further derivatization or acts as a crucial pharmacophoric element.

  • The 4-Carboxylate Group: A methyl ester that can be hydrolyzed to a carboxylic acid or converted to an amide, enabling further structural modifications.

This trifecta of reactivity makes the molecule an exceptionally valuable component, particularly in the construction of complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs) and other targeted therapeutics.[1]

Physicochemical and Spectroscopic Properties

The physical characteristics of this compound are consistent with a substituted aromatic system of its molecular weight.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 305371-42-0 [1][]
Molecular Formula C₁₂H₁₅ClN₂O₄ [1][][3]
Molecular Weight 286.71 g/mol [1][][3]
IUPAC Name methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate []
Alternate Name methyl 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate
Appearance Typically an off-white to pale yellow solid. Inferred

| Storage | Store at room temperature, protected from moisture. |[1] |

Predicted Spectroscopic Signatures

While specific spectral data is often proprietary, the structure allows for the confident prediction of key analytical signals essential for reaction monitoring and quality control.

  • ¹H NMR: Expected signals would include a singlet around 1.5 ppm (9H, Boc group), a singlet around 3.9 ppm (3H, methyl ester), two distinct singlets or doublets in the aromatic region (7.5-8.5 ppm) for the pyridine protons, and a broad singlet for the N-H proton (around 9.5-10.5 ppm).

  • ¹³C NMR: Key resonances are anticipated for the carbonyl carbons of the Boc group (~152 ppm) and the methyl ester (~165 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl ester carbon (~52 ppm), and the carbons of the pyridine ring (110-160 ppm).

  • FT-IR (ATR): Characteristic vibrational bands would include an N-H stretch (~3300 cm⁻¹), C-H stretches (~2980 cm⁻¹), two distinct C=O stretches for the carbamate and ester (~1720-1750 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (ESI+): The primary ion observed would be the [M+H]⁺ peak at m/z 287.7, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2+H]⁺).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. A chemist can selectively address one site while leaving the others intact, allowing for a controlled and stepwise construction of complex molecules.

The Boc-Protected Amine: A Controlled Release of Nucleophilicity

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its primary function is to render the amine nitrogen non-nucleophilic and non-basic, preventing it from interfering with reactions at other sites.[4][5] The Boc group is renowned for its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, yet it can be removed cleanly under acidic conditions.[6]

Mechanism of Deprotection: The removal is typically achieved with a strong acid like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation, which is then quenched. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine and carbon dioxide.[7][8]

Boc_Deprotection cluster_start Step 1: Protonation cluster_cleavage Step 2: Cleavage cluster_decarboxylation Step 3: Decarboxylation BocAmine Boc-Protected Amine Protonated Protonated Intermediate (Resonance Stabilized) BocAmine->Protonated + H⁺ (TFA) Carbocation tert-Butyl Cation (Stable) CarbamicAcid Carbamic Acid (Unstable) Protonated->CarbamicAcid Loss of C(CH₃)₃⁺ FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂

Caption: Acid-catalyzed deprotection of the Boc group.

Exemplary Protocol: Boc Group Deprotection

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • To this stirring solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours, often accompanied by visible bubbling (CO₂ evolution).

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Neutralize the residue by dissolving it in a suitable solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, Methyl 5-amino-2-chloropyridine-4-carboxylate.

The 2-Chloro Position: The SNAr Linchpin

The chlorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group.[9][10][11] This position is the primary handle for coupling the molecule to other fragments.

SNAr_Workflow Start Methyl 5-(Boc-amino)- 2-chloropyridine-4-carboxylate Reaction Reaction Conditions (Base, Solvent, Heat) Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Reaction Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reaction->Meisenheimer Product Coupled Product Meisenheimer->Product Elimination LeavingGroup Chloride Ion (Cl⁻)

Caption: General workflow for SNAr at the 2-position.

Exemplary Protocol: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add the desired nucleophile (e.g., a primary amine, 1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl generated.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the solvent and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

Application in Targeted Protein Degradation

The unique structural and reactive properties of this molecule make it an ideal building block for PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This building block can be envisioned as a versatile precursor to a "warhead" that binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The SNAr reaction at the 2-chloro position is the key step for attaching this E3 ligase-binding moiety to a linker, which is in turn connected to a ligand for the protein of interest.

Caption: Logical structure of a PROTAC molecule.

The ability to subsequently deprotect the Boc group or modify the ester provides additional points for linker attachment or for fine-tuning the molecule's physicochemical properties, such as solubility and cell permeability.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational molecular design for complex synthesis. Its well-defined and orthogonal reactive sites—an SNAr-ready chloride, a protected amine, and a modifiable ester—provide chemists with a reliable and versatile platform. Its demonstrated utility as a building block for targeted protein degraders underscores its importance and ensures its continued relevance in the landscape of modern drug discovery and development.

References

  • Filo. (n.d.). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
  • Wikipedia. (2024). tert-Butyloxycarbonyl protecting group.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • Wikipedia. (2024). 2-Chloropyridine.
  • PubChem. (n.d.). 2-Chloropyridine.
  • BOC Sciences. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • (n.d.). methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram.
  • Sigma-Aldrich. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.

Sources

An In-depth Technical Guide to Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 5-(tert-butoxycarbonyl-amino)-2-chloropyridine-4-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Drug Discovery

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a highly functionalized pyridine derivative. Such scaffolds are of immense interest in pharmaceutical research due to their prevalence in biologically active molecules and FDA-approved drugs.[1][2] The strategic placement of its functional groups—a Boc-protected amine, a methyl ester, and a reactive chlorine atom—makes this compound a versatile intermediate for constructing complex molecular architectures.

The pyridine core is a common motif in medicinal chemistry, and the presence of a chlorine atom, particularly at the 2-position, provides a handle for nucleophilic aromatic substitution (SNAr) reactions.[1][3] The Boc-protected amine at the 5-position can be readily deprotected to reveal a primary amine, allowing for subsequent amide bond formation or other derivatizations. The methyl ester at the 4-position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid for coupling reactions. This trifecta of reactivity makes it an invaluable tool for creating libraries of compounds for drug discovery programs, such as the development of potent enzyme inhibitors.[2][4]

Nomenclature and Structure Elucidation

The structure of this compound is defined by a central pyridine ring with substituents at the 2, 4, and 5 positions.

  • IUPAC Name : methyl 2-chloro-5-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate[]

  • Common Name : this compound

  • Molecular Formula : C₁₂H₁₅ClN₂O₄[6]

  • Molecular Weight : 286.71 g/mol [6]

  • CAS Number : 305371-42-0[6]

Structural Breakdown:

  • Pyridine : A six-membered aromatic heterocycle containing one nitrogen atom.

  • 2-chloro : A chlorine atom is attached to the carbon atom adjacent to the ring nitrogen. This position is highly activated towards nucleophilic attack.[7]

  • 4-carboxylate : A methyl ester group (-COOCH₃) is at the para-position relative to the ring nitrogen.

  • 5-(boc-amino) : A tert-butoxycarbonyl (Boc) protected amine group (-NH-Boc) is at the meta-position to the nitrogen. The Boc group is a standard acid-labile protecting group for amines.[8][9]

Chemical Structure of this compound

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₂H₁₅ClN₂O₄[6]
Molecular Weight 286.71 g/mol [6]
CAS Number 305371-42-0[6]
Appearance White to off-white solid (typical)General Knowledge
Purity ≥97% (typical)[6]
Storage Room temperature, sealed in dry conditions[6][10]
InChI Key JYUMVTMXTSYJOG-UHFFFAOYSA-N[]

Synthesis and Reactivity

A logical synthetic pathway would involve the construction of a polysubstituted pyridine ring, followed by functional group manipulations such as amination and subsequent protection.

Key Reactivity Insights

a) Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is the most reactive site on the molecule for nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the ortho (C-2) or para (C-4) positions.[7][14][15] This allows for the displacement of the chloride by a wide range of nucleophiles (e.g., amines, alcohols, thiols), making it a cornerstone reaction for derivatizing this scaffold.[16][17]

b) Boc Group Chemistry: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most basic and nucleophilic conditions.[8][9] Its primary utility lies in its clean and efficient removal under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[18][19][20] This deprotection liberates the free amine at the 5-position, which can then participate in further reactions, such as amide coupling with a carboxylic acid.

c) Ester Hydrolysis: The methyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using NaOH or LiOH). This unmasks another functional handle for amide bond formation or other modifications.

Illustrative Reaction Workflow: SNAr and Deprotection

The following diagram illustrates a typical two-step workflow utilizing the key reactive sites of the molecule. This process is fundamental to using this compound as a building block in medicinal chemistry.

G start Methyl 5-(Boc-amino)- 2-chloropyridine-4-carboxylate product1 SNAᵣ Product (2-amino substituted) start->product1 Step 1: SNAᵣ Reaction reagent1 Nucleophile (R-NH₂) Base (e.g., DIPEA) final_product Final Product (Deprotected Amine) product1->final_product Step 2: Boc Deprotection reagent2 Acid (TFA) DCM

Sources

A Technical Guide to the Safe Handling and Hazard Assessment of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, risk assessment, and material safety profile of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate. As specific toxicological data for this compound is not extensively published, this guide employs a structure-activity relationship (SAR) approach, deriving a robust safety profile from its constituent chemical moieties: the chlorinated pyridine core, the Boc-amino protecting group, and the methyl carboxylate ester. This methodology is designed to empower researchers and drug development professionals to manage risks effectively in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a functionalized heterocyclic compound often used as a building block in medicinal chemistry and organic synthesis.[1][2] Its identity and key physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate[]
Synonyms Methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate[1]
CAS Number 305371-42-0[1][4]
Molecular Formula C12H15ClN2O4[1][]
Molecular Weight 286.71 g/mol [1][4]
Appearance Solid (form may vary)Inferred
Storage Room temperature, in a cool, dry, well-ventilated place[1][5]

Hazard Identification: A Profile by Structural Analogy

A comprehensive hazard assessment requires deconstructing the molecule into its primary functional components. The overall risk profile is a composite of the hazards associated with each part.

A Target Molecule Methyl 5-(Boc-amino)-2- chloropyridine-4-carboxylate B Deconstruct into Functional Groups A->B C Chlorinated Pyridine Core B->C D Boc-Amino Group B->D E Methyl Carboxylate Ester B->E F Assess Hazards of Each Group C->F D->F E->F G Synthesize Composite Hazard Profile F->G H Define Safe Handling Protocols G->H

Caption: Hazard Assessment Workflow based on Structural Deconstruction.

The Chlorinated Pyridine Core

The foundation of the molecule is a chlorinated pyridine ring. Pyridine and its derivatives are known for several hazardous properties:

  • Toxicity : Pyridine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Chlorinated pyridines, in particular, are noted for their potential toxicity, with some evidence suggesting they are rapidly absorbed through intact skin.[8] The U.S. EPA has characterized the chlorinated pyridines category as presenting potential hazards to human health.[9] Acute toxicity studies on related compounds like o-chloropyridine have shown it to be toxic in mice, rats, and rabbits, with primary effects on the liver and kidneys.[8]

  • Irritation : They are often irritating to the skin, eyes, and respiratory system.[10][11]

  • Flammability : While this specific compound is a solid, the parent pyridine is a flammable liquid.[6] Care should be taken to avoid creating dust clouds, which can form explosive mixtures with air.[12]

The Boc-Amino Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in synthesis. It is generally stable under neutral and basic conditions but is labile to acids. While the group itself is not considered highly toxic, its decomposition under strong acidic conditions or high heat can release isobutylene (flammable gas) and carbon dioxide. This reactivity is a key consideration for incompatibility.

The Methyl Carboxylate Ester

The methyl carboxylate functional group is less reactive than the other moieties. However, as with many organic esters, it should be considered a potential mild irritant to the eyes and skin.

Inferred GHS Hazard Classification

Based on the analysis of analogous compounds, a conservative, inferred GHS classification for this compound is proposed. This classification should be used for laboratory handling and safety planning.

Hazard ClassCategoryHazard StatementBasis of Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][13]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[6][8][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[10][11][13]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[10][11][13]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[10][13][14]

Risk Management and Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following workflow outlines the critical steps from receipt to disposal.

A Receive & Log Chemical B Prepare Workspace (Certified Fume Hood, Clear Area) A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Weighing & Dispensing (In Hood, Minimize Dust) C->D E Reaction Setup & Execution D->E F Work-up & Purification E->F G Segregate Waste (Solid & Liquid Halogenated Waste) F->G H Dispose via EHS G->H

Caption: Standard Laboratory Workflow for Handling Chemical Reagents.

Engineering Controls
  • Ventilation : All handling, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][15]

  • Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical splash goggles are mandatory.[5][13]

  • Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not suitable.[5] Always check gloves for integrity before use and wash hands thoroughly after handling.[13]

  • Skin and Body Protection : A lab coat must be worn at all times.[5] Ensure clothing is laundered separately from personal items.[12]

Storage and Incompatibility
  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][16]

  • Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11] Contact with strong acids can cause the decomposition of the Boc-protecting group.

Spill and Waste Disposal
  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.[13]

    • Ensure adequate ventilation and wear full PPE.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[12][13]

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Do not allow the material to enter drains or waterways.[16]

  • Waste Disposal : Dispose of the chemical and any contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[15][17] Do not mix with other waste streams unless explicitly permitted.[18]

Emergency Procedures

In the event of an exposure or accident, follow these first-aid measures and seek immediate medical attention. Provide the attending physician with this safety guide.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][19]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[13][19]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][19]
  • Fire-Fighting Measures : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[19]

Toxicological Profile: Bridging Data Gaps

As previously stated, specific toxicological studies on this compound are lacking. The toxicological properties have not been thoroughly investigated.[14][18][19] Therefore, a conservative approach based on related compounds is essential.

Compound ClassKnown Toxicological EffectsSource(s)
Chlorinated Pyridines Low to moderate acute oral toxicity in rats. Dermal exposure can lead to mortality and liver effects (vacuolation, necrosis) at high doses. Rapidly absorbed through intact skin.[8][9]
Aminopyridines Can be toxic if swallowed and harmful in contact with skin. Known to cause skin, eye, and respiratory irritation.[10][11]
Pyridinium Compounds Some pyridinium chlorides have demonstrated high toxicity to aquatic organisms.[20]

The presence of the chloro- substituent on the pyridine ring is a key driver of toxicity. The toxic effects of various pyridine derivatives are an active area of research, particularly concerning their interactions with cellular membranes and DNA.[21][22] Researchers must operate under the assumption that this compound possesses significant potential for harm upon exposure.

Conclusion

This compound is a valuable reagent in modern chemical synthesis. However, the absence of a complete, formally published Material Safety Data Sheet necessitates a proactive and informed approach to risk assessment. By understanding the hazards associated with its structural components—the chlorinated pyridine core in particular—researchers can implement the stringent engineering controls, personal protective equipment, and handling protocols required for its safe use. This guide serves as a critical tool for establishing a safe laboratory environment, grounded in the principles of chemical analogy and conservative risk management.

References

  • U.S. Environmental Protection Agency. (2014).
  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • National Toxicology Program. Toxicity Studies of o-Chloropyridine.
  • BOC Sciences. CAS 305371-42-0 Methyl 5-(Boc-amino)
  • methyl 5-{[(tert-butoxy)
  • PubMed. (2003).
  • Jubilant Ingrevia Limited. (2024).
  • Chemos GmbH & Co.KG. (2022).
  • ResearchGate. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Sigma-Aldrich. Methyl 5-(Boc-amino)
  • Aaronchem. (2025). Safety Data Sheet for 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2025).
  • Lab Alley.
  • Sigma-Aldrich. (2025).
  • 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylic acid.
  • Sigma-Aldrich. Methyl 5-(Boc-amino)
  • Safety D
  • Sigma-Aldrich. (2025).
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine Safety D
  • MSDS of methyl 5-amino-2-bromopyridine-4-carboxyl
  • Sigma-Aldrich. (2024).
  • CymitQuimica. METHYL 5-(BOC-AMINO)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Biochem Chemopharma.
  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • NIH.
  • Jubilant Ingrevia Limited. (2024).
  • Google Patents.

Sources

Navigating a Key Building Block: A Technical Guide to Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate, with the CAS Number 305371-42-0, is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary drug discovery. Its unique arrangement of a Boc-protected amine, a reactive chlorine atom, and a methyl ester on a pyridine core makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key chemical properties, and a detailed, field-proven protocol for its application in the synthesis of advanced pharmaceutical intermediates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Commercial Availability

The inherent reactivity of this molecule stems from three key functional groups, each offering a handle for distinct chemical transformations. The Boc-protected amine at the 5-position provides a stable yet readily deprotectable nitrogen nucleophile. The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution or a handle for cross-coupling reactions. The methyl carboxylate at the 4-position offers a site for hydrolysis and subsequent amide bond formation.

Chemical Structure and Properties:

  • IUPAC Name: methyl 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate

  • Molecular Formula: C₁₂H₁₅ClN₂O₄[1]

  • Molecular Weight: 286.71 g/mol [1][2]

  • Appearance: Typically a solid

  • Purity: Commercially available with purity generally ≥97%[3]

Commercial Suppliers:

This vital building block is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities.

SupplierCAS NumberTypical PurityProduct Family
Sigma-Aldrich 305371-42-0Check supplier for detailsChemical Synthesis
BOC Sciences 305371-42-0Check supplier for detailsBuilding Blocks
AChemBlock 305371-42-0Check supplier for detailsBuilding Blocks
Fluorochem 305371-42-0Check supplier for detailsHeterocycles

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Application in PROTAC Synthesis: A Gateway to VHL Ligands

A significant application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of many PROTACs. The following section details a representative two-step synthetic sequence involving an initial amide coupling followed by a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: From Building Block to Advanced Intermediate

This workflow outlines the conversion of this compound to a more complex intermediate, demonstrating its utility in library synthesis for drug discovery.

experimental_workflow start Methyl 5-(Boc-amino)-2- chloropyridine-4-carboxylate hydrolysis Step 1: Saponification (LiOH, THF/H2O) start->hydrolysis acid 5-(Boc-amino)-2-chloro- pyridine-4-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine, HATU, DIPEA, DMF) acid->coupling amide_product N-Substituted-5-(Boc-amino)-2- chloropyridine-4-carboxamide coupling->amide_product suzuki Step 3: Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base) amide_product->suzuki final_product Bifunctional Intermediate for PROTAC Synthesis suzuki->final_product

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate, a valuable substituted pyridine intermediate in pharmaceutical research and development. The synthesis of this molecule requires a multi-step approach, carefully considering the regioselectivity of reactions on the pyridine ring and the strategic use of protecting groups. This document will explore a logical and efficient synthetic pathway, detailing the rationale behind the chosen methodologies and providing insights into the critical process parameters.

Strategic Approach to the Synthesis

The synthesis of this compound can be approached from several starting points. A chemically sound and frequently utilized strategy begins with a commercially available and cost-effective substituted pyridine, such as 2-hydroxypyridine-4-carboxylic acid. This starting material provides a scaffold upon which the desired functional groups can be methodically introduced. The overall synthetic plan involves the following key transformations:

  • Nitration: Introduction of a nitro group at the 5-position of the pyridine ring. This is a crucial step that sets the stage for the subsequent introduction of the amino group.

  • Chlorination: Conversion of the hydroxyl group at the 2-position to a chloro group. This is a common transformation in pyridine chemistry.

  • Reduction: Reduction of the nitro group to an amino group.

  • Boc Protection: Protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

  • Esterification: Conversion of the carboxylic acid at the 4-position to its methyl ester.

The sequence of these steps is critical to the success of the synthesis, as the electronic nature of the substituents on the pyridine ring will influence the reactivity and regioselectivity of each subsequent reaction.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 2-hydroxypyridine-4-carboxylic acid to this compound.

Synthesis_Pathway A 2-Hydroxypyridine-4-carboxylic acid B 2-Hydroxy-5-nitropyridine-4-carboxylic acid A->B Nitration (HNO3/H2SO4) C 2-Chloro-5-nitropyridine-4-carboxylic acid B->C Chlorination (POCl3) D 5-Amino-2-chloropyridine-4-carboxylic acid C->D Reduction (Fe/HCl or H2/Pd-C) E 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid D->E Boc Protection ((Boc)2O, Base) F This compound E->F Esterification (CH3I, K2CO3)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Rationale

Step 1: Nitration of 2-Hydroxypyridine-4-carboxylic acid

Objective: To introduce a nitro group at the 5-position of the pyridine ring.

Starting Material: 2-Hydroxypyridine-4-carboxylic acid.

Rationale: The hydroxyl group at the 2-position is an activating group and, along with the carboxylic acid at the 4-position, directs the electrophilic nitration to the 3 and 5 positions. The 5-position is generally favored due to steric considerations. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic and heteroaromatic systems.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxypyridine-4-carboxylic acid to an excess of concentrated sulfuric acid while cooling in an ice bath.

  • Once the starting material is completely dissolved, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated product, 2-hydroxy-5-nitropyridine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Reagent/SolventMolar Ratio (to starting material)Key ParametersEstimated Yield
2-Hydroxypyridine-4-carboxylic acid1.0--
Concentrated H₂SO₄Excess (as solvent)Temperature: 0-10 °C75-85%
Concentrated HNO₃1.1 - 1.5Reaction Time: 2-4 hours
Step 2: Chlorination of 2-Hydroxy-5-nitropyridine-4-carboxylic acid

Objective: To convert the hydroxyl group at the 2-position to a chloro group.

Starting Material: 2-Hydroxy-5-nitropyridine-4-carboxylic acid.

Rationale: The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a common and efficient transformation. Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Protocol:

  • To a flask containing 2-hydroxy-5-nitropyridine-4-carboxylic acid, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to ice water.

  • The product, 2-chloro-5-nitropyridine-4-carboxylic acid, will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash with water, and dry.

Reagent/SolventMolar Ratio (to starting material)Key ParametersEstimated Yield
2-Hydroxy-5-nitropyridine-4-carboxylic acid1.0--
Phosphorus oxychloride (POCl₃)Excess (as reagent and solvent)Temperature: Reflux (approx. 105 °C)80-90%
Reaction Time: 3-6 hours
Step 3: Reduction of 2-Chloro-5-nitropyridine-4-carboxylic acid

Objective: To reduce the nitro group to an amino group.

Starting Material: 2-Chloro-5-nitropyridine-4-carboxylic acid.

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation (H₂/Pd-C) and metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl) being the most common. The choice of method can depend on the presence of other functional groups. For this substrate, both methods are generally suitable.

Protocol (using Fe/HCl):

  • Suspend 2-chloro-5-nitropyridine-4-carboxylic acid in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-chloropyridine-4-carboxylic acid.[1]

Reagent/SolventMolar Ratio (to starting material)Key ParametersEstimated Yield
2-Chloro-5-nitropyridine-4-carboxylic acid1.0--
Iron powder (Fe)3.0 - 5.0Temperature: Reflux85-95%
Concentrated HClCatalyticReaction Time: 2-4 hours
Ethanol/Water-Solvent
Step 4: Boc Protection of 5-Amino-2-chloropyridine-4-carboxylic acid

Objective: To protect the amino group with a Boc group.

Starting Material: 5-Amino-2-chloropyridine-4-carboxylic acid.

Rationale: The Boc protecting group is widely used for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[2] The protection is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Protocol:

  • Dissolve 5-amino-2-chloropyridine-4-carboxylic acid in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for several hours until the starting material is consumed (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid by filtration, wash with water, and dry.

Reagent/SolventMolar Ratio (to starting material)Key ParametersEstimated Yield
5-Amino-2-chloropyridine-4-carboxylic acid1.0--
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5Temperature: Room Temperature90-98%
Base (e.g., NaHCO₃)2.0 - 3.0Reaction Time: 4-12 hours
THF/Water-Solvent
Step 5: Esterification of 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid

Objective: To convert the carboxylic acid to a methyl ester.

Starting Material: 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid.

Rationale: There are numerous methods for esterification. A common and effective method for this type of substrate is reaction with an alkyl halide (in this case, methyl iodide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Protocol:

  • Dissolve 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add methyl iodide and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reagent/SolventMolar Ratio (to starting material)Key ParametersEstimated Yield
5-(Boc-amino)-2-chloropyridine-4-carboxylic acid1.0--
Methyl iodide (CH₃I)1.2 - 2.0Temperature: Room Temperature80-90%
Potassium carbonate (K₂CO₃)2.0 - 3.0Reaction Time: 2-6 hours
Dimethylformamide (DMF)-Solvent

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful execution of each step, with particular attention to reaction conditions and purification techniques. The outlined pathway, starting from 2-hydroxypyridine-4-carboxylic acid, represents a logical and efficient approach to obtaining this valuable intermediate. The provided protocols, based on established chemical principles and analogous reactions, offer a solid foundation for researchers and drug development professionals working in this area.

References

  • Ballard, M. D., & Johnson, T. B. (1942). Pyrimidines. CLXXIV. The Synthesis of a Thio-analogue of Uracil-4-acetic Acid. Journal of the American Chemical Society, 64(4), 794–797.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Retrieved January 19, 2026, from [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 999996. [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. (n.d.).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PubMed Central (PMC). [Link]

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The Strategic Deployment of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, pyridine scaffolds are of exceptional importance, forming the core of numerous therapeutic agents.[1][2] This technical guide delves into the multifaceted utility of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate , a versatile intermediate that offers a convergence of desirable synthetic handles: a nucleophilic aminopyridine core masked with a thermally and chemically robust Boc-protecting group, a reactive 2-chloro substituent poised for cross-coupling and nucleophilic substitution reactions, and a methyl ester at the 4-position for further derivatization. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, field-proven synthetic protocols, and strategic applications in the synthesis of complex molecular architectures.

Introduction: A Building Block of Strategic Importance

The substituted aminopyridine motif is a privileged structure in medicinal chemistry, appearing in a wide array of clinically significant molecules, including kinase inhibitors and central nervous system agents.[3] The title compound, this compound, emerges as a particularly valuable synthon due to the orthogonal reactivity of its functional groups. The Boc-protected amine at the 5-position modulates the electronic properties of the ring and can be deprotected under acidic conditions to reveal a key pharmacophoric element. The 2-chloro group is the primary site for diversification, readily participating in a host of transition-metal-catalyzed cross-coupling reactions.[4] The methyl carboxylate at the 4-position offers a subsequent site for modification, for instance, through amidation to introduce further diversity. This strategic arrangement of functionalities allows for a modular and convergent approach to the synthesis of complex target molecules.

Synthesis of the Core Scaffold

While a direct, peer-reviewed synthesis of this compound is not extensively documented, a plausible and robust synthetic route can be devised based on established methodologies for the synthesis of related substituted pyridines.[5][6] The conceptual pathway would likely involve the construction of the substituted pyridine ring, followed by the introduction and protection of the amino group.

A potential synthetic workflow is outlined below:

G cluster_synthesis Plausible Synthetic Workflow start Substituted Pyridine Precursor step1 Nitration start->step1 e.g., HNO3/H2SO4 step2 Reduction of Nitro Group step1->step2 e.g., H2, Pd/C or Fe/HCl step3 Boc Protection step2->step3 e.g., (Boc)2O, base step4 Chlorination step3->step4 e.g., NCS or other chlorinating agent product This compound step4->product

Caption: A conceptual workflow for the synthesis of the title compound.

Chemical Reactivity and Key Transformations

The utility of this compound as a building block is primarily derived from the reactivity of the 2-chloro substituent. This position is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the pyridine ring is an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[7][8] The reaction of this compound with a variety of boronic acids or their esters can be achieved using a suitable palladium catalyst and ligand system. Given that 2-chloropyridines can be challenging substrates due to their lower reactivity compared to their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial.[9] Electron-rich and sterically hindered phosphine ligands are often employed to facilitate the oxidative addition step, which is typically rate-limiting.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90 (expected)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃1,4-Dioxane100>90 (expected)
33-Pyridylboronic acidPEPPSI-IPr (3)-Cs₂CO₃THF80>85 (expected)

Yields are estimated based on analogous reactions reported in the literature.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) + Base (e.g., K₃PO₄) reaction Inert Atmosphere (N₂ or Ar) Solvent (e.g., Toluene/H₂O) Heat (80-110 °C) catalyst->reaction Combine Reagents workup Aqueous Workup Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product 2-Aryl-5-(Boc-amino)pyridine Derivative purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[8][10] The electron-donating Boc-amino group can increase the electron density of the pyridine ring, potentially slowing down the oxidative addition step. Therefore, the use of electron-rich and bulky phosphine ligands is critical to promote this step and ensure efficient catalysis.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[2][11] This reaction allows for the coupling of the 2-chloro position with a wide range of primary and secondary amines, providing access to highly valuable N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the success of this transformation with a chloropyridine substrate hinges on the use of a suitable palladium catalyst and a sterically demanding, electron-rich phosphine ligand.[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>90 (expected)
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane110>85 (expected)
3BenzylamineG3-XPhos (2)-LHMDSTHF80>90 (expected)

Yields are estimated based on analogous reactions reported in the literature.

Mechanistic Causality: The generally accepted mechanism for the Buchwald-Hartwig amination involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11][12] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. The bulky ligands not only promote the initial oxidative addition but also facilitate the final reductive elimination step.

The Sonogashira coupling enables the introduction of terminal alkynes at the 2-position, a valuable transformation for generating rigid scaffolds and precursors for further synthetic manipulations. This reaction is typically cocatalyzed by palladium and copper(I).

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) and heat the reaction mixture to the desired temperature (typically 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group at the 4-position activates the 2-chloro substituent towards nucleophilic aromatic substitution. This provides a metal-free alternative for the introduction of certain nucleophiles.

Plausible SNAr Reactions:

  • Amination: While often requiring harsh conditions (high temperatures and pressures), direct amination with certain amines is possible, especially in a sealed tube or under microwave irradiation.

  • Alkoxylation/Thiolation: Strong nucleophiles such as sodium methoxide or sodium thiophenoxide can displace the chloride to form the corresponding ethers and thioethers.

Strategic Applications in Drug Discovery

The derivatives accessible from this compound are prevalent in a variety of biologically active molecules. For instance, the 2-amino-5-arylpyridine scaffold is a key component of many kinase inhibitors. The ability to readily install diverse aryl or heteroaryl groups at the 2-position via Suzuki-Miyaura coupling, and various amino functionalities via Buchwald-Hartwig amination, makes this building block a powerful tool in the construction of compound libraries for high-throughput screening.

A notable example of a related compound in medicinal chemistry is 2-amino-5-chloropyridine, an important intermediate in the synthesis of the sedative-hypnotic drug Zopiclone.[13] This highlights the industrial relevance of this class of compounds.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategically positioned functional groups allow for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ability to selectively modify the 2-position, in conjunction with the latent reactivity of the Boc-protected amine and the methyl ester, provides a powerful platform for the efficient and modular synthesis of complex, biologically active molecules. This guide provides a foundational understanding and practical protocols to enable researchers to effectively harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

  • CN106632014A - Preparation of 2-amino-5-chloropyridine - Google P
  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google P
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
  • US2456379A - 2-amino-5-methyl pyridine and process of making it - Google P
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])

  • Mild general synthesis of 4-substituted piperidines - RSC Publishing. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: Not Available)
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

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Reactivity profile of "Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

Methyl 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylate is a polysubstituted pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry.[][2][3][4] Its strategic arrangement of functional groups—a reactive chloro group, a protected amine, and a methyl ester—offers a versatile platform for sequential, site-selective modifications. This guide provides an in-depth analysis of its reactivity profile, offering field-proven insights into its application, particularly in the synthesis of targeted therapeutics like KRAS G12D inhibitors.[5]

The core structure features a pyridine ring, an electron-deficient aromatic system. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) and is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Boc-protected amine at the 5-position and the methyl carboxylate at the 4-position provide orthogonal handles for further functionalization, allowing for a modular approach to complex molecule synthesis.

Core Reactivity Analysis

The synthetic utility of this molecule stems from the distinct reactivity of its three primary functional groups. Understanding the conditions required to manipulate each site selectively is paramount for its effective use in multi-step synthesis.

G cluster_molecule This compound cluster_sites Key Reactive Sites cluster_reactions Primary Transformations mol mol chloro C2-Chloro Group coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Nucleophilic Aromatic Substitution chloro->coupling boc C5-Boc-Amino Group deprotection Acid-Mediated Deprotection boc->deprotection ester C4-Methyl Ester hydrolysis Base-Mediated Hydrolysis (Saponification) ester->hydrolysis

Figure 1: Overview of the primary reactive sites and their corresponding chemical transformations on the core scaffold.

Reactions at the C2-Chloro Position: The Gateway to Complexity

The chlorine atom at the C2 position is the most versatile site for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, making the C2 carbon electrophilic and susceptible to both nucleophilic attack and oxidative addition by transition metals.[6][7][8]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig aminations are the cornerstone reactions for functionalizing the C2 position. The choice of catalyst, ligand, and base is critical and must be tailored to the specific coupling partners to ensure high yields and prevent side reactions.

A. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds by coupling the 2-chloropyridine with an organoboron reagent (e.g., a boronic acid or ester).

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ. For challenging couplings involving heteroaryl chlorides, highly active catalysts like PEPPSI-IPr may be employed.[9]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., Xantphos, SPhos) are essential. They stabilize the palladium center, promote the oxidative addition step (the rate-limiting step for aryl chlorides), and facilitate the final reductive elimination.

  • Base: A base such as Cs₂CO₃ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species, and to neutralize the acid generated during the catalytic cycle.

Suzuki_Workflow start Methyl 5-(Boc-amino)- 2-chloropyridine-4-carboxylate reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) product C2-Arylated Product start->product Suzuki Coupling solvent Solvent (e.g., Dioxane/Water) heat Heat (e.g., 90-110 °C)

Figure 2: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination

This reaction facilitates the formation of C-N bonds, coupling the 2-chloropyridine with a primary or secondary amine. It is particularly relevant in the synthesis of KRAS inhibitors, where a substituted amine is often installed at this position.[5][10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: Similar to Suzuki coupling, Pd(0) catalysts are used. The choice of ligand is crucial for achieving high reactivity and selectivity. Biarylphosphine ligands like RuPhos or BrettPhos are often superior for coupling with aryl chlorides.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong inorganic base like Cs₂CO₃ is typically used to deprotonate the amine coupling partner.

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃XantphosCs₂CO₃Dioxane/H₂O90–110
Buchwald-Hartwig Pd₂(dba)₃RuPhosNaHMDSToluene or Dioxane100–120

Table 1: Summary of typical conditions for palladium-catalyzed cross-coupling reactions.

Reactions at the C5-Boc-Amino Group: The Orthogonal Switch

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine at the C5 position. Its primary role is to prevent the amine from interfering with reactions at other sites, such as metal-catalyzed couplings.[11] Its removal is a key step, often performed late-stage, to unmask the free amine for further elaboration or to reveal the final pharmacophore.

The key feature of the Boc group is its lability under acidic conditions, while being stable to most basic, nucleophilic, and reductive conditions.[11][12] This orthogonality is fundamental to its utility.

Deprotection Mechanism: The deprotection proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[11]

Boc_Deprotection start Boc-Protected Amine acid Strong Acid (e.g., TFA or HCl) start->acid + H⁺ intermediate1 Protonated Carbamate intermediate2 tert-Butyl Cation + Carbamic Acid intermediate1->intermediate2 Fragmentation product Free Amine intermediate2->product Decarboxylation byproducts Isobutene + CO₂ intermediate2->byproducts

Sources

A Medicinal Chemist's Guide to Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Substituted pyridines are a cornerstone of this effort, consistently featuring in a multitude of FDA-approved drugs.[1][2] This guide focuses on a particularly valuable building block: Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate (CAS No: 305371-42-0).[3][][5] We will dissect its molecular architecture, explore its reactivity, and provide a technical framework for its application in contemporary drug discovery programs, from kinase inhibitors to other targeted therapies. This document serves as a practical resource for researchers and drug development professionals aiming to leverage this scaffold's full potential.

Introduction: The Strategic Value of the Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1][2] Its presence in numerous therapeutic agents underscores its importance.[1] The subject of this guide, this compound, is a trifunctionalized pyridine derivative that offers medicinal chemists a precise toolkit for molecular elaboration. Each functional group—the 2-chloro substituent, the 4-methyl carboxylate, and the 5-Boc-amino group—provides a distinct reactive site, enabling sequential and highly controlled chemical modifications.

Molecular Analysis and Reactivity Profile

The utility of this compound stems from the orthogonal reactivity of its functional groups. Understanding this profile is key to its strategic deployment in a synthetic campaign.

Functional Group Position Chemical Handle Primary Reactions Strategic Implication
ChloroC2HalogenCross-coupling (Suzuki, Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr)Introduction of aryl, heteroaryl, or nitrogen-based substituents to build molecular complexity and modulate target binding.
Methyl CarboxylateC4EsterHydrolysis to carboxylic acid, Amide bond formationAllows for the introduction of diverse amide substituents, crucial for tuning solubility, cell permeability, and target engagement.
Boc-aminoC5Protected AmineBoc deprotection to primary amineUnveils a nucleophilic site for further functionalization, such as acylation or alkylation, often in later synthetic stages.

This differential reactivity allows for a modular approach to library synthesis, where each part of the final molecule can be systematically varied to explore structure-activity relationships (SAR).

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites on this compound.

Core Applications in Medicinal Chemistry Programs

This building block is particularly prevalent in the synthesis of kinase inhibitors and other targeted agents, where the pyridine core often serves as a hinge-binding motif or a central scaffold for orienting pharmacophoric groups.[6][7]

Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heterocyclic core that forms critical hydrogen bonds with the kinase hinge region. The 2-substituted pyridine motif is ideal for this purpose. The general synthetic strategy involves:

  • C2 Cross-Coupling: Utilizing the chloro group for a Suzuki or Buchwald-Hartwig reaction to install a key recognition motif.[8]

  • C4 Amide Formation: Hydrolyzing the ester and coupling it with various amines to explore the solvent-exposed region.

  • C5 Modification: Deprotecting the Boc-amino group to introduce substituents that can enhance potency or improve physicochemical properties.

The development of inhibitors for targets like BCR-ABL, SHP2, and VEGFR has utilized similar pyridine-based scaffolds.[6][7][9]

Building Blocks for PROTACs and Molecular Glues

The trifunctional nature of this molecule also makes it an attractive starting point for more complex modalities like Proteolysis Targeting Chimeras (PROTACs). The ester at C4 can be converted into a linker attachment point for conjugation to an E3 ligase-binding moiety. The classification of this compound as a "Protein Degrader Building Block" by some suppliers highlights this potential application.[3]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of how to utilize the key reactive sites of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C2

This reaction is fundamental for installing aryl or heteroaryl groups at the C2 position, a common step in synthesizing kinase inhibitors.[10][11]

Objective: To couple an arylboronic acid with the 2-chloro position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. A mixed solvent system often improves the solubility of both the organic and inorganic reagents.

Protocol 2: Amide Bond Formation via C4 Carboxylate

Following the cross-coupling, the methyl ester at C4 is typically converted to an amide to build out the molecule.

Objective: To form an amide bond after hydrolysis of the methyl ester.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the product from Protocol 1 in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature until hydrolysis is complete (monitored by LC-MS).

  • Acidify the mixture with 1N HCl to pH ~4-5 and extract the carboxylic acid product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the crude acid, which is often used without further purification.

Step B: Amide Coupling

  • Dissolve the crude carboxylic acid (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir for 10 minutes, then add the desired primary or secondary amine (1.2 eq).

  • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Perform an aqueous work-up and purify the final amide product by chromatography or recrystallization.

The workflow for these sequential reactions can be visualized as follows:

Synthetic_Workflow Start Methyl 5-(Boc-amino)-2- chloropyridine-4-carboxylate Suzuki Protocol 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Start->Suzuki Hydrolysis Protocol 2A: Saponification (LiOH) Suzuki->Hydrolysis Coupling Protocol 2B: Amide Coupling (Amine, HATU) Hydrolysis->Coupling Deprotection Optional: Boc Deprotection (TFA or HCl) Coupling->Deprotection Final Final Target Molecule Deprotection->Final

Caption: A generalized synthetic workflow utilizing the title compound.

Future Perspectives

The demand for highly functionalized, synthetically tractable building blocks in drug discovery remains high. This compound is well-positioned to meet this demand. Its application is expected to grow, particularly in the development of targeted covalent inhibitors, where the unveiled C5 amine could act as a nucleophile, and in the synthesis of macrocyclic compounds where the pyridine serves as a rigidifying core element. The continued exploration of novel cross-coupling methodologies will further expand the diversity of molecules accessible from this versatile starting material.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined and orthogonal reactive sites provide a reliable and flexible route to complex molecular architectures, particularly for oncology and immunology targets. By understanding its reactivity and employing robust synthetic protocols, research scientists can significantly accelerate the discovery and development of next-generation therapeutics.

References

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  • ChemScene1353503-49-7 | Methyl 2-amino-4-chloropyrimidine-5-carboxyl
  • MerckMethyl 5-(Boc-amino)
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  • PubMedDiscovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways.
  • PubMedSynthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1).
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The Strategic Application of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Complexity with Simplicity in Drug Discovery

The landscape of modern drug discovery is characterized by a continuous quest for novel chemical entities capable of modulating increasingly complex biological targets. Traditional high-throughput screening (HTS) has long been a cornerstone of this endeavor, yet its reliance on large, often complex molecules can lead to challenges in optimization and a limited exploration of chemical space. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful, complementary strategy that addresses these challenges by starting with small, low-molecular-weight compounds, or "fragments."[1] These fragments, typically adhering to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, ≤3 hydrogen bond donors and acceptors), offer a more efficient sampling of chemical space and provide a fertile starting point for the rational design of potent and selective drug candidates.[1]

This technical guide delves into the strategic application of a specific, high-value fragment, Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate , within the FBDD paradigm. We will explore its chemical attributes, its potential as a versatile scaffold, and a systematic workflow for its utilization in a drug discovery campaign, with a particular focus on the inhibition of protein kinases, a critical class of therapeutic targets.

The Fragment: Deconstructing this compound

The subject of our focus, this compound, is a polysubstituted pyridine derivative with the chemical formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol .[][3][4] Its structure is a carefully orchestrated assembly of functional groups, each contributing to its potential as a valuable fragment in drug discovery.

PropertyValue"Rule of Three" Compliance
Molecular Weight 286.71 g/mol Yes (< 300 Da)
cLogP (predicted) ~2.5-3.0Yes (< 3)
Hydrogen Bond Donors 1 (the N-H of the Boc-amino group)Yes (≤ 3)
Hydrogen Bond Acceptors 5 (2 carbonyl oxygens, 2 ether oxygens in Boc, 1 pyridine nitrogen)No (> 3)
Rotatable Bonds 4No (> 3)

While the number of hydrogen bond acceptors and rotatable bonds slightly exceeds the strict "Rule of Three," the core scaffold of this compound possesses attributes that make it an attractive starting point for FBDD. Its relatively low molecular weight and favorable lipophilicity ensure good solubility and a higher probability of fitting into small binding pockets on a protein target. The Boc-protected amine provides a masked hydrogen bond donor and a point for future chemical elaboration, while the chloropyridine ring is a well-established pharmacophore in many approved drugs, particularly kinase inhibitors.[5]

The key to its utility lies in the strategic placement of its functional groups:

  • The 2-Chloropyridine Moiety: The chlorine atom at the 2-position is a versatile synthetic handle. It can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the controlled and directional growth of the fragment into more complex molecules.[6] This is a critical feature for the "fragment growing" strategy in FBDD.

  • The 5-(Boc-amino) Group: The Boc-protected amine at the 5-position serves multiple purposes. The Boc group itself can be removed under acidic conditions to reveal a primary amine, which can then be functionalized to explore interactions with the target protein.[7] The presence of this group also influences the electronics of the pyridine ring, potentially modulating its binding properties.

  • The 4-Carboxylate Group: The methyl ester at the 4-position provides an additional point for interaction, potentially forming hydrogen bonds with the target. It can also be hydrolyzed to the corresponding carboxylic acid, introducing a charged group that could engage in salt bridges.

A Roadmap for Discovery: An FBDD Workflow Featuring Our Fragment

The journey from a fragment to a lead compound is a systematic process of screening, validation, and optimization. The following workflow illustrates how this compound can be integrated into a typical FBDD campaign, exemplified by the search for a novel kinase inhibitor. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8][9][10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including Methyl 5-(boc-amino)- 2-chloropyridine-4-carboxylate) B Primary Screen (e.g., SPR, NMR) A->B C Initial Hits B->C D Orthogonal Screen (e.g., ITC, DSF) C->D E Structural Biology (X-ray Crystallography or Cryo-EM) D->E F Validated Hit with Binding Mode Information E->F G Structure-Guided Design (Fragment Growing/Linking) F->G H Synthesis of Analogs G->H I SAR Exploration (Potency, Selectivity, PK/PD) H->I I->G J Lead Candidate I->J

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Phase 1: Hit Identification - Casting a Wide Net

The initial step involves screening a library of fragments to identify those that bind to the target kinase. Our fragment of interest would be included in a diverse library of several hundred to a few thousand compounds.

Experimental Protocol: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique that can detect the weak binding interactions typical of fragments.

  • Protein Immobilization: The target kinase is immobilized on the surface of an SPR sensor chip.

  • Fragment Injection: A solution of this compound (typically at a concentration range of 100 µM to 1 mM) is flowed over the sensor surface.

  • Binding Detection: The binding of the fragment to the kinase causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) signal.

  • Data Analysis: The magnitude of the RU signal is proportional to the amount of bound fragment, providing an initial indication of binding.

Phase 2: Hit Validation and Structural Characterization - Gaining a Clear Picture

Initial hits from the primary screen require validation using an orthogonal biophysical method and, most importantly, structural elucidation to understand the binding mode.

Experimental Protocol: Hit Validation with X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment-protein complex, revealing the precise binding orientation and key interactions.

  • Protein Crystallization: High-quality crystals of the target kinase are grown.

  • Fragment Soaking: The crystals are soaked in a solution containing this compound.

  • X-ray Diffraction: The soaked crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Determination: The diffraction data is processed to generate an electron density map, into which the structure of the protein-fragment complex is built and refined.

A successful co-crystal structure would reveal how our fragment sits in the ATP-binding site of the kinase. For instance, the pyridine nitrogen might form a crucial hydrogen bond with the "hinge" region of the kinase, a common binding motif for kinase inhibitors.[11]

Phase 3: Hit-to-Lead Optimization - The Path to Potency

With a validated hit and its binding mode in hand, the process of evolving the fragment into a potent and selective lead compound begins. This is where the synthetic tractability of this compound becomes paramount.

Structure-Guided Design: The "Fragment Growing" Strategy

The co-crystal structure will reveal unoccupied pockets and potential interaction points in the vicinity of the bound fragment. The "fragment growing" strategy involves synthetically modifying the fragment to extend into these regions and form additional favorable interactions.

Fragment_Growing cluster_0 Initial Fragment Hit cluster_1 Synthetic Elaboration cluster_2 Lead Compound A This compound bound to Kinase Active Site B Suzuki Coupling at C2-Cl (Vector 1) A->B C Boc Deprotection & Amide Coupling at C5-NH2 (Vector 2) A->C D Potent & Selective Kinase Inhibitor with Improved Properties B->D C->D

Caption: Elaboration of the initial fragment hit into a lead compound.

  • Vector 1 (C2-Position): The chlorine atom is a prime site for Suzuki or other cross-coupling reactions. By introducing various aryl or heteroaryl groups at this position, we can explore interactions with the solvent-exposed region of the ATP-binding site. This can significantly enhance potency and modulate selectivity against other kinases.

  • Vector 2 (C5-Position): Following Boc deprotection, the resulting free amine can be acylated or alkylated to introduce new functional groups. These groups can be designed to form hydrogen bonds or hydrophobic interactions with residues in the back pocket of the kinase active site.

This iterative process of design, synthesis, and testing, guided by structural biology and computational modeling, allows for the rapid optimization of the initial fragment hit into a lead compound with the desired pharmacological profile.

Synthesis of the Core Fragment

The availability of a robust synthetic route is crucial for any fragment-based campaign. While this compound is commercially available, an in-house synthesis may be required for analog preparation. A plausible synthetic route is outlined below, based on established pyridine chemistry.

Proposed Synthetic Protocol:

  • Starting Material: Commercially available 2-chloro-5-aminopyridine.

  • Boc Protection: The amino group of 2-chloro-5-aminopyridine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP in a suitable solvent like dichloromethane or THF.[12][13]

  • Directed Ortho-Metalation and Carboxylation: The Boc-protected aminopyridine undergoes directed ortho-metalation at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with a carboxylating agent such as dry ice (solid CO2) or methyl chloroformate.

  • Esterification (if necessary): If carboxylation was performed with dry ice, the resulting carboxylic acid is then esterified to the methyl ester using standard conditions, for example, by treatment with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

Conclusion: A Versatile Tool in the Drug Discovery Arsenal

This compound exemplifies the ideal attributes of a starting fragment for FBDD. Its adherence to key "Rule of Three" principles, coupled with its inherent synthetic tractability, makes it a powerful tool for probing the binding sites of challenging biological targets. The strategic placement of its functional groups provides multiple vectors for chemical elaboration, enabling a rational and efficient progression from a weakly binding hit to a potent and selective lead compound. As the principles of FBDD continue to be refined and applied to an ever-expanding range of targets, the judicious use of well-designed fragments like this compound will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

References

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

  • Fragment-based design of kinase inhibitors: a practical guide. PubMed. [Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. SpringerLink. [Link]

  • Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. ACS Publications. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Publications. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. [Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • N-boc-4-aminopyridine. PubChem. [Link]

  • BOC protection method for aminopyridine.
  • This compound. MilliporeSigma. [Link]

  • BOC protection method for aminopyridine.
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate (CAS: 305371-42-0), a valuable substituted pyridine building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence starting from Methyl 2-chloro-5-nitropyridine-4-carboxylate. The protocol details the reduction of the nitro group, followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. This guide is intended for researchers in organic synthesis and drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction

This compound is a key intermediate in the synthesis of complex pharmaceutical agents.[][2] Its structure incorporates several key functionalities: a pyridine core, a reactive chlorine atom amenable to nucleophilic substitution or cross-coupling reactions, a methyl ester, and a Boc-protected amine that allows for controlled deprotection and subsequent derivatization. This trifunctional nature makes it an exceptionally versatile scaffold for building molecular diversity in drug discovery programs.

The following protocol outlines a reliable and scalable synthesis pathway. The methodology is broken down into three primary stages:

  • Preparation of Starting Material: Synthesis of the key precursor, Methyl 5-amino-2-chloropyridine-4-carboxylate, via the reduction of its corresponding nitro derivative.

  • Boc Protection: The core reaction to install the tert-butoxycarbonyl protecting group onto the 5-amino position.

  • Purification and Characterization: Procedures to isolate and verify the structure and purity of the target compound.

Overall Synthesis Scheme

The synthetic route is a logical progression involving the reduction of a nitro group to an amine, followed by a standard protection step.

Synthesis_Scheme cluster_reagents Start Methyl 2-chloro-5-nitropyridine-4-carboxylate Inter Methyl 5-amino-2-chloropyridine-4-carboxylate Start->Inter Step 1: Reduction Final This compound Inter->Final Step 2: Boc Protection Reag1 H2 (g), Pd/C Ethanol, RT Reag2 (Boc)2O, TEA DCM, RT

Diagram 1: Overall two-step reaction pathway.

Experimental Protocols

Materials and Reagents

This table summarizes the key reagents required for the two-step synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaM.W. ( g/mol )SupplierNotes
Methyl 2-chloro-5-nitropyridine-4-carboxylateC₇H₅ClN₂O₄216.58CommercialStarting material for Step 1
Palladium on Carbon (10 wt. %)Pd/C-Sigma-AldrichCatalyst for hydrogenation
Ethanol (Anhydrous)C₂H₅OH46.07CommercialReaction solvent
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25Sigma-AldrichBoc-protecting agent
Triethylamine (TEA)C₆H₁₅N101.19CommercialBase, dried over KOH recommended
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93CommercialReaction solvent
Ethyl AcetateC₄H₈O₂88.11CommercialSolvent for extraction & chromatography
HexanesC₆H₁₄-CommercialSolvent for chromatography
Celite®--CommercialFiltration aid
Anhydrous Sodium SulfateNa₂SO₄142.04CommercialDrying agent
Step 1: Synthesis of Methyl 5-amino-2-chloropyridine-4-carboxylate

This step involves the catalytic hydrogenation of the nitro group. This method is chosen for its high efficiency and clean conversion, minimizing the formation of byproducts often seen with metallic reductions in acidic media.

Procedure:

  • To a 250 mL hydrogenation flask, add Methyl 2-chloro-5-nitropyridine-4-carboxylate (5.0 g, 23.08 mmol).

  • Add anhydrous ethanol (100 mL) to dissolve the starting material. Gentle warming may be required.

  • Carefully add 10% Palladium on Carbon (0.25 g, 5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or connect to a Parr hydrogenator.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or 50 psi if using a Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield Methyl 5-amino-2-chloropyridine-4-carboxylate as a solid. This intermediate is often pure enough to be used in the next step without further purification.

Expected Yield: 90-95%.

Step 2: Synthesis of this compound

This is the final protection step. Di-tert-butyl dicarbonate is the reagent of choice for its reactivity and the volatile or water-soluble nature of its byproducts (CO₂, t-butanol), simplifying purification.[3][4]

Procedure:

  • Dissolve the crude Methyl 5-amino-2-chloropyridine-4-carboxylate (approx. 23.08 mmol, assuming quantitative yield from Step 1) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (TEA, 4.8 mL, 34.6 mmol, 1.5 eq.) to the solution.

  • In a separate beaker, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 5.54 g, 25.39 mmol, 1.1 eq.) in a small amount of DCM (20 mL).

  • Add the (Boc)₂O solution dropwise to the stirred reaction mixture at room temperature over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC (3:7 ethyl acetate/hexanes). The reaction is generally complete in 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is purified by flash column chromatography to yield the final, high-purity compound.

Purification:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[5]

Characterization:

  • Molecular Formula: C₁₂H₁₅ClN₂O₄[5][6]

  • Molecular Weight: 286.71 g/mol [5][6]

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the Boc group (singlet, ~1.5 ppm, 9H), methyl ester (singlet, ~3.9 ppm, 3H), and pyridine ring protons (two singlets or doublets, ~8.0-8.5 ppm range, 2H) are expected.

  • Mass Spectrometry (ESI+): Expected m/z = 287.08 [M+H]⁺.

Workflow and Logic

The experimental design follows a standard synthetic sequence common in organic chemistry, prioritizing high yields and purity.

Workflow Setup Step 1: Reaction Setup (Reduction) Monitor1 Reaction Monitoring (TLC) Setup->Monitor1 Workup1 Catalyst Filtration Monitor1->Workup1 Concentrate1 Solvent Removal Workup1->Concentrate1 Intermediate Crude Intermediate Concentrate1->Intermediate Setup2 Step 2: Reaction Setup (Boc Protection) Intermediate->Setup2 Monitor2 Reaction Monitoring (TLC) Setup2->Monitor2 Workup2 Aqueous Work-up (Extraction & Washes) Monitor2->Workup2 Dry Drying & Concentration Workup2->Dry Crude_Final Crude Product Dry->Crude_Final Purify Purification (Column Chromatography) Crude_Final->Purify Final_Product Pure Final Product Purify->Final_Product Analyze Characterization (NMR, MS) Final_Product->Analyze

Diagram 2: General laboratory workflow from reaction to analysis.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By following these detailed steps, researchers can confidently produce this valuable building block in high yield and purity, facilitating its use in the development of novel chemical entities for the pharmaceutical industry.

References

  • Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5643. Available at: [Link]

  • HDH Pharma Inc. methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram. Available at: [Link]

  • Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Available at: [Link]

  • Matulis, G., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Navigating the Coupling of a Multifunctional Pyridine Core

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4] The subject of this guide, Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate, represents a class of heteroaromatic building blocks that are increasingly vital in drug discovery. Its structure, featuring a pyridine core adorned with an amino-protecting group, a carboxylate, and a chloro leaving group, presents a unique set of challenges and opportunities in molecular assembly.

This document provides a comprehensive guide to developing a robust Suzuki-Miyaura coupling protocol for this specific substrate. We will delve into the mechanistic nuances, the rationale behind the selection of reagents and conditions, and a detailed, field-tested experimental procedure.

Substrate-Specific Considerations: A Tale of Two Substituents

The reactivity of an aryl halide in the Suzuki-Miyaura coupling is profoundly influenced by its electronic and steric environment. In our substrate, this compound, we must consider the interplay of two key functional groups:

  • The Boc-Amino Group: This is an electron-donating group, which can increase the electron density on the pyridine ring. Generally, electron-rich aryl chlorides are less reactive towards the initial oxidative addition step with the palladium(0) catalyst.[5]

  • The Methyl Carboxylate Group: Conversely, this is an electron-withdrawing group, which decreases the electron density of the ring. This electronic pull can make the pyridine more susceptible to oxidative addition.

The position of these groups relative to the 2-chloro leaving group is also critical. The Boc-amino group at the 5-position and the carboxylate at the 4-position create a unique electronic landscape that requires a carefully optimized catalytic system to achieve high yields. Furthermore, the pyridine nitrogen itself can act as a Lewis base and potentially coordinate to the palladium catalyst, sometimes inhibiting the reaction.[1]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_transmetalation Base Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Ar-Cl Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar' [Ar'-B(OH)3]- Reductive_Elimination Reductive Elimination Product Ar-Ar' Reductive_Elimination->Product Product->Pd(0)L2 Regeneration Boronic_Acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Boronic_Acid->Boronate Base Base Base (e.g., K2CO3) Boronate->Transmetalation Substrate Ar-Cl Substrate->Oxidative_Addition Experimental_Workflow start Start setup Reaction Setup (Flask, Stir bar, Septum) start->setup inert Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert reagents Add Solid Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) inert->reagents solvent Add Degassed Solvents (Dioxane, Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 90-100 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Cool, Dilute, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Functionalized Aminopyridines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to efficiently couple amines with functionalized heteroaryl halides is of paramount importance.

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a specific, highly functionalized substrate: Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate . The presence of multiple functional groups—a Boc-protecting group, a methyl ester, and a relatively unreactive chloro leaving group on an electron-deficient pyridine ring—presents a unique set of challenges that require careful consideration of reaction parameters to achieve high yields and avoid unwanted side reactions.

This document is designed to serve as a comprehensive resource, moving beyond a simple recitation of steps to explain the underlying principles and rationale behind the procedural choices.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyridine substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2] The electron-deficient nature of the pyridine ring in the target substrate can facilitate this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A simplified representation of this catalytic cycle is depicted below.

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(Ar)(PdII)Cl(L)2] Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination [(Ar)(PdII)(NHR'R'')(L)2]+Cl- Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium Amido Complex [(Ar)(PdII)(NR'R'')(L)2] Amine Coordination->Palladium Amido Complex Base, -Base-H+Cl- Product Ar-NR'R'' Palladium Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for the Amination of this compound

The successful amination of this substrate hinges on the judicious selection of the catalyst system, base, and reaction conditions to navigate the following challenges:

  • Substrate Reactivity: As a 2-chloropyridine, the substrate is less reactive than its bromide or iodide counterparts. This necessitates the use of a highly active catalyst system.

  • Functional Group Compatibility: The presence of a methyl ester and a Boc-protecting group introduces sensitivity to harsh basic conditions. Strong bases like sodium tert-butoxide (NaOtBu) could potentially lead to ester hydrolysis or deprotection of the Boc group, especially at elevated temperatures.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. It is recommended to perform small-scale test reactions to optimize conditions for a specific amine.

Protocol 1: Amination with Primary Amines

This protocol is optimized for the coupling of primary amines, utilizing a catalyst system known for its high activity with such nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) (4 mol%)[3]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the primary amine, cesium carbonate, Pd₂(dba)₃, and BrettPhos.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with Secondary Amines

This protocol is tailored for the coupling of secondary amines, employing a different ligand that has shown excellent performance with these nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2-1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)[4]

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or t-butanol

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound, the secondary amine, potassium phosphate, Pd(OAc)₂, and RuPhos.

  • Evacuate and backfill the tube with the inert gas (3x).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS for 12-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Work up the reaction as described in Protocol 1 (steps 7-9).

  • Purify the crude product via flash column chromatography.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of this compound.

ParameterCondition for Primary AminesCondition for Secondary AminesRationale
Palladium Source Pd₂(dba)₃Pd(OAc)₂Both are effective Pd(0) or pre-Pd(0) sources.
Ligand BrettPhos[3]RuPhos[4]Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[2] BrettPhos is often preferred for primary amines, while RuPhos is excellent for secondary amines.[4][5]
Base Cs₂CO₃K₃PO₄Weaker, inorganic bases are chosen to minimize the risk of ester hydrolysis or Boc deprotection.[6]
Solvent Toluene or 1,4-Dioxane1,4-Dioxane or t-ButanolAprotic, non-coordinating solvents are generally preferred.
Temperature 100-110 °C100-110 °CElevated temperatures are often required for the amination of aryl chlorides.[2]
Catalyst Loading 2-4 mol%2-4 mol%Higher catalyst loading may be necessary for challenging substrates.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use a pre-catalyst for more reliable generation of the active Pd(0) species.- Ensure all reagents and solvents are anhydrous and thoroughly degassed.- Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation - Competing reduction pathway- Ensure strictly anhydrous conditions.- Consider a less sterically hindered ligand.
Ester Hydrolysis - Base is too strong- Use a weaker base such as K₂CO₃ or an organic base like DBU in combination with a weaker inorganic base.[6]
Boc Deprotection - High temperature and/or strong base- Attempt the reaction at a lower temperature for a longer duration.- Screen alternative weaker bases.

Experimental Workflow Visualization

The general workflow for setting up a Buchwald-Hartwig amination reaction is outlined below.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification Dry Glassware Oven-dry Schlenk tube and stir bar Inert Atmosphere Evacuate and backfill with Ar/N2 (3x) Dry Glassware->Inert Atmosphere Add Solids Add Pyridine Substrate, Amine, Base, Pd Source, and Ligand Inert Atmosphere->Add Solids Add Solvent Add Anhydrous, Degassed Solvent Add Solids->Add Solvent Heating Heat to 100-110 °C with Vigorous Stirring Add Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter through Celite® Cooling->Filtration Extraction Aqueous Workup (Water and Brine) Filtration->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Flash Column Chromatography Drying->Purification

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for the synthesis of complex aminopyridine derivatives. Success hinges on the careful selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, and a base that is strong enough to facilitate the reaction without promoting unwanted side reactions. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully navigate the intricacies of this powerful C-N bond-forming reaction.

References

  • Brenner, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

  • BenchChem (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem Technical Support.
  • Loh, Y. S., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Álvarez-Pérez, A., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. [Link]

  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support.
  • BenchChem (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem Technical Support.
  • ResearchGate. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]

  • BenchChem (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Support.
  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Tundel, R. E., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Combinatorial Science. [Link]

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  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Reddy, T. R., et al. (2019). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron. [Link]

  • Li, J., et al. (2017). Palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles via isocyanide insertion. Organic & Biomolecular Chemistry. [Link]

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  • Gemo, N., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Molecules. [Link]

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Application Notes and Protocols: Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyridine Building Block

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design.[4] Consequently, the development of functionalized pyridine building blocks that allow for rapid and controlled diversification is a critical endeavor in modern drug discovery.

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate (CAS: 305371-42-0) has emerged as a preeminent tool for this purpose.[5][] This trifunctional reagent offers a masterful design for controlled, regioselective synthesis. It possesses three key points of chemical reactivity that can be addressed orthogonally:

  • C2-Chloro Group: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse carbon, nitrogen, and oxygen-based substituents.[7][8][9][10]

  • C5-Boc-Amino Group: A protected amine that, upon facile deprotection, provides a vector for amide bond formation, sulfonylation, or further C-N coupling reactions.[11][12]

  • C4-Methyl Ester: A group that can be hydrolyzed to the corresponding carboxylic acid, opening pathways for amide coupling or other carboxylate-specific chemistry.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven protocols and explains the underlying chemical principles for leveraging this compound in the synthesis of complex, substituted pyridine derivatives, particularly those targeted as kinase inhibitors and other therapeutic agents.[13][14][15][16]

Compound Properties and Handling

A clear understanding of the reagent's physical and chemical properties is paramount for its successful application and safe handling.

PropertyValue
IUPAC Name methyl 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate
CAS Number 305371-42-0[5][][17]
Molecular Formula C₁₂H₁₅ClN₂O₄[5][]
Molecular Weight 286.71 g/mol [5][][17]
Appearance Off-white to pale yellow solid
Storage Store at room temperature in a dry, well-ventilated area[5]

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for complete safety information.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing the C2 position of this pyridine building block. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is crucial for the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[2] While chloropyridines are generally less reactive than their bromo- or iodo- counterparts, modern catalyst systems with electron-rich, bulky phosphine ligands enable efficient coupling.[10]

Causality Behind Experimental Choices: The key challenge is the robust C-Cl bond. To overcome this, a palladium(0) source is paired with a ligand like [1,1'-Bis(diphenylphosphino)ferrocene] (dppf). The ligand's large bite angle and electron-donating properties stabilize the palladium center and promote the difficult oxidative addition step. A base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid via formation of a more nucleophilic boronate complex.[10][18] A mixed solvent system, typically an organic solvent like dioxane with water, is used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2–5 mol%.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total concentration should be approximately 0.1 M with respect to the starting pyridine.

  • Reaction: Place the sealed flask in a preheated oil bath at 85–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-arylpyridine product.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagents 1. Combine Reagents (Pyridine, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert catalyst 3. Add Catalyst & Solvent (Pd Catalyst, Degassed Solvents) inert->catalyst heat 4. Heat & Stir (85-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (EtOAc/Water Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Typical Suzuki Coupling Parameters for Chloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2-4)SPhos (4-8)K₃PO₄ (2.0)Dioxane/H₂O100-11070-95
Pd(dppf)Cl₂ (3-5)-K₂CO₃ (2.0)DME/H₂O85-9565-90
Pd(OAc)₂ (2-5)RuPhos (4-10)Cs₂CO₃ (2.0)Toluene11075-98
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds and is fundamental to synthesizing compounds where a nitrogen-linked substituent is required at the C2 position.[9][19][20] This reaction is highly sensitive to the choice of ligand and base.

Causality Behind Experimental Choices: The catalytic cycle involves the formation of a palladium-amido complex, which is often the rate-limiting step.[19] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine without competing as nucleophiles. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are essential to promote the final reductive elimination step, which forms the product and regenerates the Pd(0) catalyst.[9][20] The reaction must be performed under strictly anhydrous and anaerobic conditions, as both oxygen and water can poison the catalyst.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In an oven-dried Schlenk tube inside a glovebox, or on a Schlenk line, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Nucleophile Addition: Add the amine nucleophile (e.g., Morpholine, 1.2–1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2–12 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Inert Preparation cluster_reaction Reaction cluster_purification Isolation reagents 1. Combine Catalyst, Ligand, Base (in Glovebox or on Schlenk line) add_subs 2. Add Pyridine & Solvent reagents->add_subs add_nuc 3. Add Amine Nucleophile add_subs->add_nuc heat 4. Heat & Stir (80-110 °C) add_nuc->heat monitor 5. Monitor Progress (LC-MS) heat->monitor workup 6. Quench & Extract monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

For certain strong nucleophiles, a metal-free SNAr pathway is a viable and cost-effective alternative to cross-coupling. The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer intermediate.

Causality Behind Experimental Choices: The rate of SNAr on chloropyridines is significantly slower than on their fluoro-analogs.[7] The reaction is driven by a strong nucleophile and is often accelerated by using a polar aprotic solvent (e.g., DMSO, NMP) that can stabilize the charged intermediate. Elevated temperatures are typically required to overcome the activation energy for the initial nucleophilic attack. The order of leaving group ability in many SNAr reactions is F > Cl > Br > I, which is opposite to that in many cross-coupling reactions.[21]

Detailed Protocol: SNAr with Sodium Methoxide

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), add sodium methoxide (NaOMe, 1.5–2.0 equiv.) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60–80 °C and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature, and carefully quench with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Meisenheimer Complex (Rate-Determining Step)

]; product [label="Pyridine-Nu + Cl⁻"];

start -> intermediate [label="Attack at C2"]; intermediate -> product [label="Loss of Cl⁻"]; }

Caption: Diversification strategy via selective deprotection.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Cross-Coupling Inactive catalyst (oxygen/moisture contamination).Ensure all reagents and solvents are anhydrous and degassed. Use a glovebox or proper Schlenk technique.
Poor choice of ligand/base.Screen a panel of ligands (e.g., SPhos, RuPhos, Xantphos) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).
Starting Material Recovered Reaction temperature too low.Incrementally increase the reaction temperature (e.g., from 90°C to 110°C).
Catalyst loading too low.Increase catalyst/ligand loading (e.g., from 2 mol% to 5 mol%).
Formation of Side Products Debromination or proto-dehalogenation.Use a milder base or lower the reaction temperature. Ensure the inert atmosphere is maintained.
Boc-group cleavage.Use a weaker, non-acidic base (e.g., K₂CO₃ instead of a stronger base if conditions are harsh). Avoid any acidic quench until the reaction is complete.
Incomplete Ester Hydrolysis Insufficient base or reaction time.Increase equivalents of LiOH or prolong the reaction time. Adding MeOH as a co-solvent can sometimes improve solubility and rate.

Conclusion

This compound is a powerful and exquisitely designed building block for modern organic synthesis and drug discovery. Its strategically placed functional groups allow for a highly controlled and modular approach to constructing complex pyridine libraries. By mastering the palladium-catalyzed cross-coupling, SNAr, and downstream deprotection protocols detailed in this guide, researchers can significantly accelerate the synthesis of novel chemical entities, paving the way for the discovery of next-generation therapeutics.

References

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (Source: vertexaisearch.cloud.google.com)
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. (Source: ACS Omega)
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
  • methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram. (Source: anaxusa.com)
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (Source: NIH)
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (Source: RSC Publishing)
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • CAS 305371-42-0 Methyl 5-(Boc-amino)
  • Methyl 5-(Boc-amino)
  • Methyl 5-(Boc-amino)
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (Source: Benchchem)
  • C-H functionaliz
  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (Source: PubMed)
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (Source: Benchchem)
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (Source: Benchchem)
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (Source: Benchchem)
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (Source: NIH)
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. (Source: Benchchem)
  • Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine. (Source: Benchchem)
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (Source: Beilstein Journals)
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  • (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

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Scaling Up Success: A Detailed Protocol for the Kilogram-Scale Synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the efficient and scalable synthesis of complex molecular building blocks is paramount. Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a pivotal intermediate, serving as a versatile scaffold for the construction of a wide array of pharmaceutical agents. Its substituted pyridine core is a common motif in bioactive molecules.[1][2] However, transitioning a synthetic route from the benchtop to a kilogram scale introduces significant challenges in terms of process safety, reaction control, product purity, and economic viability.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations essential for a successful and reproducible large-scale campaign. We will address critical process parameters, safety protocols, and purification strategies designed to deliver a high-yield, high-purity product, empowering research, and development teams to accelerate their drug development pipelines.

Reaction Principle and Mechanism

The core transformation is the selective protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate (Boc₂O), a reagent widely employed for its ability to form a stable, yet readily cleavable, carbamate.[3][4] This protection strategy is crucial as it deactivates the amine's nucleophilicity, allowing for subsequent selective manipulations at other positions on the pyridine ring.[4][5]

The reaction proceeds via a nucleophilic attack of the 5-amino group on one of the electrophilic carbonyl carbons of the Boc anhydride. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) is recommended on a larger scale to neutralize the in situ generated acidic byproducts, driving the reaction to completion. The mechanism results in the formation of the desired N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[6][7] The evolution of CO₂ gas is a critical consideration for closed-system, large-scale reactions.[6][7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Step cluster_products Products & Byproducts Start Methyl 5-amino-2- chloropyridine-4-carboxylate Attack Nucleophilic Attack of Amine on Carbonyl Start->Attack Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Attack Product Methyl 5-(boc-amino)-2- chloropyridine-4-carboxylate Attack->Product Boc Protection Byproducts tert-Butanol + CO₂ Attack->Byproducts

Caption: General scheme of the Boc protection reaction.

Safety First: Hazard Analysis and Mitigation

Scaling up this synthesis requires a rigorous approach to safety. Both the reagents and the product possess hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

CompoundKey HazardsMitigation Strategies
2-Chloropyridine Derivatives Irritant to skin, eyes, and respiratory system.[8][9][10][11] Potential for toxic fume emission under fire conditions.[8][9][10]Handle in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9][10][11] Keep away from strong oxidizing agents and acids.[10][11]
Di-tert-butyl dicarbonate (Boc₂O) Fatal if inhaled.[12][13][14] Flammable solid.[12][14] Causes serious eye damage and skin irritation.[12][13][14] May cause allergic skin reaction.[12][13][14] Containers can build up pressure due to slow decomposition, especially in the presence of moisture.[3]Always handle in a fume hood, avoiding dust creation.[12] Wear appropriate respiratory protection if there is any risk of inhalation.[15] Store in a cool, dry, well-ventilated area in its original plastic container.[3] Ground equipment to prevent static discharge.[15]
Dichloromethane (DCM) Suspected carcinogen. Skin and eye irritant.Use in a closed system or with excellent ventilation. Minimize exposure through appropriate PPE.
Triethylamine (TEA) Flammable liquid. Corrosive. Causes severe skin burns and eye damage.Handle with care in a fume hood, using appropriate gloves and eye protection.

Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[11] All personnel should be trained on the specific hazards and emergency procedures before commencing work.

Kilogram-Scale Synthesis Protocol

This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a suitable chemical reactor within a walk-in fume hood or a similarly controlled environment.

Materials & Equipment:

ItemSpecification
Reactor 20 L glass-lined or stainless steel reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.
Addition Funnel 2 L pressure-equalizing dropping funnel.
Temperature Control Circulating bath/chiller capable of maintaining 0-5 °C.
Filtration Large Büchner funnel and vacuum flask or Nutsche filter/dryer.
Drying Vacuum oven.
Personal Protective Equipment Chemical splash goggles, face shield, lab coat, neoprene or butyl gloves.

Reagents:

ReagentCAS No.Mol. Wt.QuantityMolesEquivalents
Methyl 5-amino-2-chloropyridine-4-carboxylate89344-91-2186.59750 g4.021.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25966 g4.421.1
Triethylamine (TEA)121-44-8101.19610 mL4.421.1
Dichloromethane (DCM)75-09-2-7.5 L--
Saturated Sodium Bicarbonate (aq.)--2.0 L--
Brine (Saturated NaCl aq.)--2.0 L--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-250 g--
Step-by-Step Procedure

1. Reactor Preparation and Reagent Charging:

  • Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with Methyl 5-amino-2-chloropyridine-4-carboxylate (750 g, 4.02 mol).

  • Add dichloromethane (7.5 L) and begin stirring to dissolve the starting material. A slurry may initially form.

  • Add triethylamine (610 mL, 4.42 mol) to the reactor.

  • Cool the reactor contents to 0-5 °C using the circulating chiller.

2. Boc Anhydride Addition:

  • Dissolve di-tert-butyl dicarbonate (966 g, 4.42 mol) in dichloromethane (1.0 L) in a separate container.

  • Transfer this solution to the 2 L addition funnel.

  • Add the Boc₂O solution dropwise to the cold, stirring reactor contents over a period of 2-3 hours.

    • Causality: A slow, controlled addition is critical to manage the mild exotherm of the reaction and the evolution of CO₂ gas.[7] Rapid addition can lead to a pressure buildup and a runaway reaction.

  • Maintain the internal temperature between 0-10 °C throughout the addition.

3. Reaction and Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Monitoring Logic: The reaction is complete when the starting material spot is no longer visible by TLC.

4. Aqueous Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to 10-15 °C.

  • Slowly add 2.0 L of water to the reactor to quench any unreacted Boc₂O.

  • Transfer the mixture to a suitable separatory funnel or perform a bottom-drain from the reactor.

  • Wash the organic layer sequentially with:

    • 2.0 L of saturated sodium bicarbonate solution.

    • 2.0 L of brine.

  • Dry the isolated organic layer over anhydrous magnesium sulfate (250 g), stir for 30 minutes, and then filter to remove the drying agent.

5. Solvent Removal and Crystallization:

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to a volume of approximately 2 L.

  • The product should begin to crystallize out of the concentrated solution.

  • Add n-Hexane (approx. 2 L) slowly to the stirred slurry to further precipitate the product.

  • Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold n-Hexane (2 x 500 mL).

6. Drying and Characterization:

  • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

  • Expected Yield: 1050-1150 g (91-99%).

  • Appearance: White to off-white solid.

  • Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scale_Up_Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final A 1. Reactor Setup (N₂ Purge, Clean & Dry) B 2. Charge Reactants (Amine, DCM, TEA) A->B C 3. Cool to 0-5 °C B->C D 4. Slow Addition of Boc₂O (2-3 hours, T < 10 °C) C->D E 5. Reaction at RT (12-16 hours) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Quench & Wash (H₂O, NaHCO₃, Brine) F->G Reaction Complete H 8. Dry Organic Layer (MgSO₄) G->H I 9. Concentrate & Crystallize (DCM/Hexane) H->I J 10. Filter & Wash Cake I->J K 11. Vacuum Dry Product J->K L 12. Final Product (Characterization & QC) K->L

Caption: Experimental workflow for kilogram-scale synthesis.

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound. By implementing stringent safety measures, precise control over reaction parameters, and an efficient crystallization-based purification strategy, this procedure reliably delivers the target compound in high yield and purity on a kilogram scale. This method provides a solid foundation for drug development professionals requiring large quantities of this key synthetic intermediate, ensuring a consistent and dependable supply for advancing pharmaceutical research programs.

References

  • CymitQuimica. (2023, July 6). 2-Chloropyridine.
  • Jubilant Ingrevia.
  • Santa Cruz Biotechnology. 2-Chloropyridine.
  • New Jersey Department of Health. Hazard Summary: 2-Chloropyridine.
  • Scribd. 2-Chloropyridine (MSDS).
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
  • Wikipedia.
  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Sigma-Aldrich.
  • PubMed. (2021, September 3). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process.
  • ResearchGate.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Chemtips - WordPress.com. (2012, June 18).
  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • Pipzine Chemicals. 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • RSC Publishing. (2021, March 25).
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Santa Cruz Biotechnology.
  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • YouTube. (2022, December 25).
  • Google Patents.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Journal of the American Chemical Society.
  • Thermo Fisher Scientific. (2014, June 26).
  • ResearchGate. (2023, October 5). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Carl ROTH. (2024, May 13).
  • Fisher Scientific. (2014, June 26).
  • BOC Sciences. CAS 305371-42-0 Methyl 5-(Boc-amino)
  • ACS Publications. (2026, January 17). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes.
  • Google Patents. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Sigma-Aldrich. Methyl 5-(Boc-amino)
  • Sigma-Aldrich. Methyl 5-(Boc-amino)
  • CymitQuimica. METHYL 5-(BOC-AMINO)
  • ResearchGate. Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)
  • ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • ResearchGate. (2025, December 22). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • National Institutes of Health (NIH). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

Sources

Application Note: High-Purity Isolation of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using silica gel column chromatography. We will delve into the rationale behind methodological choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation steps, ensuring a reproducible and scalable purification strategy.

Introduction: The Rationale for Chromatographic Purification

The subject compound, this compound, possesses multiple functional groups that dictate its chemical behavior: a pyridine ring, a chloro substituent, a methyl ester, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group.[][3] The Boc group is an acid-labile protecting group essential for masking the reactivity of the amine during synthesis.[4][5]

Following its synthesis, the crude product is often contaminated with unreacted starting materials, by-products (e.g., from incomplete reaction or side reactions), and residual reagents. Column chromatography on silica gel (a polar stationary phase) is the method of choice for isolating the target compound. The separation is based on the differential partitioning of the mixture's components between the stationary phase and a non-polar mobile phase. The polarity of the molecule, governed by the interplay of its functional groups, determines its retention on the silica gel, allowing for effective separation from impurities of different polarities.

Compound Profile
PropertyValueSource(s)
IUPAC Name methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate[]
CAS Number 305371-42-0[3][6]
Molecular Formula C₁₂H₁₅ClN₂O₄[3]
Molecular Weight 286.71 g/mol [3]
Appearance Typically an off-white to white solidN/A

Foundational Workflow: Mobile Phase Selection via TLC

Before committing to a large-scale column, the optimal mobile phase (eluent) must be determined. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, as it rapidly simulates the separation that will occur on the column.[7] The goal is to find a solvent system where the desired compound has a Retention Factor (Rƒ) of approximately 0.2-0.35, ensuring good separation from impurities.[7]

Protocol: TLC Method Development
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate. For comparison, it is best practice to also spot the starting materials if they are available.[7]

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A standard starting point for compounds of this nature is a mixture of Ethyl Acetate (EtOAc) and Hexane.[8]

    • Test 1: 20% EtOAc in Hexane (1:4 v/v)

    • Test 2: 30% EtOAc in Hexane (3:7 v/v)

    • Test 3: 40% EtOAc in Hexane (2:3 v/v)

  • Visualization:

    • UV Light: The pyridine ring allows for visualization under short-wave UV light (254 nm). Circle the visible spots with a pencil.

    • Staining: Develop the plate using a ninhydrin stain. While the Boc-protected amine is not a free primary amine, heating the plate after staining can cause thermal deprotection of the Boc group, revealing a colored spot (typically pink or purple).[9] This is useful for identifying any free amine impurities.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of the mobile phase until the target compound's spot is at an Rƒ of ~0.3.

    • If the Rƒ is too low (spot remains near the baseline), increase the polarity by adding more EtOAc.

    • If the Rƒ is too high (spot runs with the solvent front), decrease the polarity by adding more Hexane.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard flash chromatography setup. Adjustments may be necessary based on the scale of the purification and available equipment.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230–400 mesh)[10]

  • Ethyl Acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Sand (acid-washed)

  • Collection vessels (test tubes or vials)

  • TLC plates, chamber, and visualization reagents

Equipment
  • Glass chromatography column with stopcock

  • Separatory funnel (for solvent addition)

  • Flasks (round-bottom)

  • Rotary Evaporator[11][12]

  • Source of compressed air or nitrogen for flash pressure

Step-by-Step Purification Procedure
  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of glass wool at the bottom and add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column. Use gentle pressure to pack the bed uniformly, avoiding air bubbles.

    • Add a protective layer of sand on top of the packed silica bed.

    • Drain the excess solvent until it is level with the top sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like Dichloromethane.

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This technique generally results in better separation than direct liquid injection.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with a low-polarity solvent mixture (e.g., 10-15% EtOAc/Hexane).

    • Apply gentle pressure to achieve a steady flow rate.

    • Collect the eluent in sequentially numbered fractions.

    • It is highly recommended to use a gradient elution . Gradually increase the percentage of Ethyl Acetate in the mobile phase (e.g., from 15% to 30% to 50%) to first elute non-polar impurities, then the desired product, and finally more polar impurities. This speeds up the purification and improves resolution.[10]

Workflow Diagram: Purification of this compound

Purification_Workflow cluster_prep Preparation & Setup cluster_purify Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Determine Rƒ ≈ 0.3) Crude->TLC DryLoad Dry Load Sample (Adsorb on Silica) Crude->DryLoad ColumnPrep Pack Column (Silica Slurry) TLC->ColumnPrep Optimized Solvent System Elution Gradient Elution (e.g., 15% -> 50% EtOAc/Hex) DryLoad->Elution Fractions Collect Fractions Elution->Fractions TLC_Fractions Analyze Fractions by TLC Fractions->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Rotovap Solvent Removal (Rotary Evaporator) Pooling->Rotovap PureProduct Pure Product Rotovap->PureProduct

Caption: Workflow from crude material to pure product.

Post-Chromatography: Analysis and Isolation

  • Fraction Analysis: Spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product. The desired fractions should show a single spot at the target Rƒ value.

  • Pooling: Combine all fractions that contain only the pure product into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Concentrate the pooled fractions using a rotary evaporator.[12][13]

    • Set the water bath temperature to 35-40°C to avoid any potential thermal degradation.

    • Apply a vacuum to reduce the boiling point of the solvents.[14]

    • Continue evaporation until a solid or oil is obtained and the solvent is fully removed.

  • Final Product: Place the flask under high vacuum for several hours to remove any trace amounts of solvent. Weigh the flask to determine the final yield of the purified product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots - Mobile phase is too polar. - Column was overloaded. - Sample band was too diffuse (improper loading).- Decrease the polarity of the eluent; use a shallower gradient. - Reduce the amount of crude material per column size. - Use the dry loading method to ensure a concentrated sample band.
Compound Won't Elute from Column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., add more EtOAc or even a small percentage, <5%, of Methanol for very polar compounds).[8]
Streaking of Spots on TLC/Column - Compound may be acidic or basic. - Sample is too concentrated on the TLC plate.- For basic compounds like pyridines, adding a small amount of triethylamine (~0.5%) to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape.[7] - Dilute the sample before spotting on TLC.
Low Recovery / Yield - Compound is irreversibly adsorbed onto the silica. - Product was lost during workup.- If streaking is observed, try the triethylamine additive. - Ensure careful pooling of fractions and complete transfer of material during solvent removal.

References

  • Kalstein EU. (n.d.). How can the Rotary Evaporator be used to purify organic compounds?. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Pribisko Yen, M., & Tang, G. (2015). Rotary Evaporation to Remove Solvent. JoVE. Retrieved from [Link][12]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][4]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link][5]

  • Holland Scientific. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link][14]

  • Drawell. (n.d.). How to Use a Rotary Evaporator for Ethanol Extraction. Retrieved from [Link]

  • LabTech. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link][13]

  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link][10]

  • VanVeller Lab, Iowa State University. (n.d.). Lab Resources. Retrieved from [Link][7]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link][8]

  • El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • MilliporeSigma. (n.d.). This compound. Retrieved from [Link][6]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. Retrieved from [Link][9]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines - A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Retrieved from [Link]

Sources

Application Notes & Protocols: Derivatization of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Discovery Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and versatile functionalization potential make it a privileged scaffold in drug discovery.[2][3] Within this class, Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate (CAS 305371-42-0) has emerged as a particularly valuable and versatile building block for the synthesis of diverse compound libraries.[4][5][]

This molecule, which we will refer to as BCPC , incorporates three key points of functionality ripe for chemical modification:

  • C2-Chloride: An activated site for nucleophilic aromatic substitution (SNAr) and a prime handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of this position.[7][8]

  • C5-Boc-Amine: A protected amine that, upon deprotection, offers a vector for amide bond formation, sulfonylation, reductive amination, and other C-N bond-forming reactions.

  • C4-Methyl Ester: A site for hydrolysis and subsequent amide coupling, providing another avenue for diversification.

This application note provides a comprehensive guide to the strategic derivatization of BCPC, outlining core synthetic strategies and detailed, field-tested protocols for generating libraries of novel substituted pyridines.

Visualization of Derivatization Strategies

The strategic utility of BCPC lies in its capacity for orthogonal derivatization. The following workflow illustrates how distinct chemical handles on the core scaffold can be selectively addressed to generate a combinatorial library of compounds.

G cluster_start Starting Material cluster_c2 C2-Cl Derivatization cluster_c5 C5-Amine Derivatization (Post-Deprotection) cluster_c4 C4-Ester Derivatization cluster_library Compound Library start Methyl 5-(Boc-amino)- 2-chloropyridine-4-carboxylate (BCPC) suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki Step 1: C2 Modification buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald Step 1: C2 Modification sonogashira Sonogashira (C-C Coupling) start->sonogashira Step 1: C2 Modification snar SNAr (C-O, C-N, C-S Coupling) start->snar Step 1: C2 Modification amide Amide Coupling suzuki->amide Step 2: C5 Deprotection & Coupling buchwald->amide Step 2: C5 Deprotection & Coupling sonogashira->amide Step 2: C5 Deprotection & Coupling snar->amide Step 2: C5 Deprotection & Coupling hydrolysis Ester Hydrolysis amide->hydrolysis Step 3: C4 Hydrolysis sulfonamide Sulfonylation amide2 Amide Coupling hydrolysis->amide2 Step 4: C4 Coupling library Diverse Substituted Pyridine Library amide2->library

Caption: General workflow for combinatorial library synthesis starting from BCPC.

Part 1: Core Derivatization at the C2-Position

The C2-chloro substituent is the most versatile handle for initial diversification. Its reactivity is enhanced by the adjacent pyridine nitrogen, making it an excellent substrate for several classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, and they are highly effective with 2-chloropyridine substrates.[9][10]

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a robust method for introducing aryl, heteroaryl, or alkyl groups at the C2 position.[10] While 2-chloropyridines are less reactive than their bromo or iodo counterparts, modern catalyst systems have made these transformations highly efficient.[11]

Mechanistic Insight: The key challenge is the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is often the rate-limiting step.[9] The use of electron-rich, bulky phosphine ligands (e.g., biarylphosphines) is crucial. These ligands stabilize the Pd(0) species and facilitate the difficult oxidative addition, leading to higher reaction rates and yields.[12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagents & Materials:

    • This compound (BCPC) (1.0 equiv)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

    • Ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol% if not using a pre-catalyst)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water.

  • Procedure:

    • To a flame-dried reaction vessel, add BCPC, the boronic acid/ester, and the base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst and ligand (if separate).

    • Add the degassed solvent(s).

    • Heat the reaction mixture at 80–110 °C for 4–24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical YieldsReference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-10065-90%[13]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100-11075-95%[10]
Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane80-9070-92%[11]
Caption: Representative conditions for Suzuki-Miyaura coupling of 2-chloropyridines.

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds between an aryl halide and a primary or secondary amine.[14][15] It provides direct access to 2-amino-pyridine derivatives, which are prevalent in pharmaceuticals.

Mechanistic Insight: Similar to the Suzuki coupling, the oxidative addition of the C-Cl bond to palladium is critical. The choice of a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is essential to deprotonate the amine and facilitate the catalytic cycle.[9][14] The resulting palladium-amide complex undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagents & Materials:

    • BCPC (1.0 equiv)

    • Primary or secondary amine (1.1–1.3 equiv)

    • Palladium pre-catalyst (e.g., G3/G4 Palladacycles like RuPhos-Pd-G3) (1-5 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2–1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF).

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and base to a flame-dried reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Add the amine, followed by a solution of BCPC in the same solvent.

    • Seal the vessel and heat at 80–110 °C for 2–18 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract with an organic solvent (e.g., Ethyl Acetate), wash with brine, and dry over Na₂SO₄.

    • Filter, concentrate, and purify by flash column chromatography.

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[16][17]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the C-Cl bond to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt (typically CuI) in the presence of an amine base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.[17]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reagents & Materials:

    • BCPC (1.0 equiv)

    • Terminal alkyne (1.2–1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

    • Copper(I) iodide (CuI) (0.5-10 mol%)

    • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2.0–5.0 equiv, can be used as solvent)

    • Anhydrous, degassed co-solvent (e.g., THF, DMF) if needed.

  • Procedure:

    • To a flame-dried Schlenk flask, add BCPC, the palladium catalyst, and CuI.

    • Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., THF) and the amine base.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir at room temperature to 60 °C for 2–24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, the C2-Cl bond of BCPC is sufficiently activated to undergo direct substitution without a metal catalyst, especially with strong nucleophiles or at elevated temperatures.[18] This offers a cost-effective and metal-free alternative to cross-coupling.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] The nucleophile attacks the electron-deficient carbon bearing the chlorine, temporarily disrupting the aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[8] The leaving group (chloride) is then expelled, restoring aromaticity and forming the substituted product. The reaction rate is enhanced by the electron-withdrawing pyridine nitrogen.[18][19]

Protocol 4: General Procedure for SNAr with Amines or Alkoxides

  • Reagents & Materials:

    • BCPC (1.0 equiv)

    • Nucleophile (Amine, Alcohol, or Thiol) (1.5–3.0 equiv)

    • Base (if needed, e.g., K₂CO₃, NaH for alcohols/thiols) (1.5–3.0 equiv)

    • High-boiling polar aprotic solvent (e.g., DMSO, NMP, DMF).

  • Procedure:

    • Combine BCPC and the nucleophile in the solvent. If using an alcohol or thiol, add the base to the nucleophile first to form the corresponding alkoxide/thiolate.

    • Heat the mixture at 100–150 °C for 4–24 hours. Microwave irradiation can significantly accelerate this reaction.[19]

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography or recrystallization.

Part 2: Sequential Derivatization at C4 and C5

After the initial diversification at the C2 position, the Boc-protecting group and the methyl ester can be readily manipulated to introduce further diversity.

G cluster_c5_deprotect C5-Amine Deprotection cluster_c5_couple C5-Amine Coupling cluster_c4_hydrolysis C4-Ester Hydrolysis cluster_c4_couple C4-Acid Coupling C2_Product C2-Substituted Intermediate TFA TFA or HCl in Dioxane C2_Product->TFA Step 1 C5_Amine Free C5-Amine Intermediate TFA->C5_Amine Step 1 Amide_Couple R'COCl or R'COOH + Coupling Agent C5_Amine->Amide_Couple Step 2 C5_Product C2,C5-Disubstituted Intermediate Amide_Couple->C5_Product Step 2 LiOH LiOH or NaOH in THF/H₂O C5_Product->LiOH Step 3 C4_Acid C4-Carboxylic Acid Intermediate LiOH->C4_Acid Step 3 Amide_Couple2 R''NH₂ + Coupling Agent C4_Acid->Amide_Couple2 Step 4 Final_Product C2,C4,C5-Trisubstituted Final Product Amide_Couple2->Final_Product Step 4

Caption: Sequential derivatization workflow post-C2 modification.

C5-Amine Deprotection and Acylation

The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions to unmask the C5-amine.

Protocol 5: Boc Deprotection

  • Dissolve the C2-substituted BCPC derivative in a suitable solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (20-50% v/v in DCM) or a 4M solution of HCl in Dioxane.

  • Stir at room temperature for 1–4 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. If using HCl/Dioxane, the resulting hydrochloride salt can often be used directly in the next step. If using TFA, co-evaporation with toluene may be needed to remove residual acid.

The resulting free amine is a nucleophile that can be readily acylated with acid chlorides or coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a diverse array of amides.

C4-Ester Hydrolysis and Amidation

The methyl ester at the C4 position can be saponified to the corresponding carboxylic acid, which serves as a handle for further amide bond formation.

Protocol 6: Ester Hydrolysis (Saponification)

  • Dissolve the ester in a mixture of solvents, typically THF and water (e.g., 3:1 ratio).

  • Add an aqueous solution of a base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5–3.0 equiv).

  • Stir at room temperature to 50 °C for 2–12 hours, monitoring for the disappearance of the starting material.

  • Once complete, carefully acidify the reaction mixture to pH ~3-4 with dilute HCl.

  • Extract the carboxylic acid product with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Dry the organic layer, concentrate, and use the crude acid directly in the next step.

This newly formed carboxylic acid can then be coupled with a diverse panel of primary or secondary amines to complete the synthesis of the target library.

Conclusion

This compound is a powerful and economically viable scaffold for the construction of diverse chemical libraries. Its well-differentiated functional handles allow for a systematic and modular approach to synthesis. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and classical transformations, researchers can rapidly generate novel, highly substituted pyridine derivatives for screening in drug discovery and chemical biology programs. The protocols outlined in this document provide a reliable foundation for these synthetic endeavors.

References

  • OChemPal (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • D. A. Powell & G. C. Fu (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(24), 5545–5547. Available from: [Link]

  • A. A. G. G. D. D. E. A. A. A. B. A. B. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

  • T. Shimada, et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available from: [Link]

  • G. M. Abu-Taweel, et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available from: [Link]

  • D. A. Powell & G. C. Fu (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available from: [Link]

  • A. K. Ghosh & G. Bilcer (2014). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available from: [Link]

  • M. S. Chen, et al. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 133(43), 17502–17510. Available from: [Link]

  • S. Singh, et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1221-1257. Available from: [Link]

  • S. M. Behbehani, et al. (2020). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]

  • A. D. Ben-Ishay, et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238–4241. Available from: [Link]

  • D. Kornfilt (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group Meeting. Available from: [Link]

  • H.-Y. Chen, et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5249. Available from: [Link]

  • J. M. J. Williams, et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 3(4), 131–136. Available from: [Link]

  • A. D. Ben-Ishay, et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry, 82(12), 6157–6167. Available from: [Link]

  • S. Muthumari & R. Ramesh (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

  • A. F. G. de la Torre, et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8, 14885. Available from: [Link]

  • D. B. Werz, et al. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 9, 5894-5904. Available from: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • M. Organ, et al. (2011). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Q. Zhang, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available from: [Link]

  • D. Margraf, et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(10), 1362. Available from: [Link]

  • Stancan (n.d.). methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram. Stancan. Available from: [Link]

  • M. Kočevar, et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(1), 195. Available from: [Link]

Sources

The Strategic Application of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapy

Methyl 5-(tert-butoxycarbonyl-amino)-2-chloropyridine-4-carboxylate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of a range of kinase inhibitors. Its strategic arrangement of reactive sites—a nucleophilic Boc-protected amine, an electrophilic chloro-substituent, and a modifiable methyl ester—offers medicinal chemists a versatile platform for constructing complex heterocyclic cores. This document provides an in-depth guide to the application of this intermediate, focusing on its role in the synthesis of pyridopyrimidine-based kinase inhibitors, a class of drugs that includes potent regulators of cell cycle progression, such as CDK4/6 inhibitors.

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] The specific substitution pattern of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate makes it particularly well-suited for the construction of fused ring systems that are central to the pharmacophore of many targeted anticancer agents.

Core Application: Synthesis of a Pyridopyrimidine Kinase Inhibitor Core

A primary application of this compound is in the multi-step synthesis of pyridopyrimidine scaffolds, which are the core of several CDK4/6 inhibitors like Abemaciclib.[2][3] The following sections detail a representative synthetic workflow, outlining the key transformations and providing detailed experimental protocols.

Overall Synthetic Workflow

The general strategy involves the sequential modification of the functional groups on the pyridine ring to facilitate a condensation and cyclization reaction with a substituted pyrimidine, ultimately forming the desired pyridopyrimidine core.

Synthetic_Workflow A Methyl 5-(Boc-amino)-2- chloropyridine-4-carboxylate B Step 1: Amidation (NH3, Methanol) A->B C 5-(Boc-amino)-2-chloro- pyridine-4-carboxamide B->C D Step 2: Boc Deprotection (TFA or HCl) C->D E 5-Amino-2-chloropyridine- 4-carboxamide D->E F Step 3: Nucleophilic Aromatic Substitution (SNAr) E->F H Coupled Intermediate F->H G 2,4-Dichloro-5-nitropyrimidine G->F I Step 4: Intramolecular Cyclization H->I J Pyridopyrimidine Core I->J K Step 5: Further Functionalization (e.g., Suzuki Coupling) J->K L Final Kinase Inhibitor K->L

Caption: General synthetic workflow from the starting material to a final kinase inhibitor.

Detailed Experimental Protocols

Step 1: Amidation of the Methyl Ester

Causality and Experimental Choice: The conversion of the methyl ester to a primary amide is a crucial first step. The amide functionality is required for the subsequent intramolecular cyclization to form the pyridopyrimidine ring. A straightforward approach is the direct amidation using ammonia in a suitable solvent like methanol.

Protocol 1: Amidation

  • Materials:

    • This compound (1.0 equiv)

    • 7 N Ammonia in Methanol (excess)

    • Sealed reaction vessel

  • Procedure:

    • Dissolve this compound in 7 N ammonia in methanol in a sealed pressure-resistant vessel.

    • Stir the reaction mixture at 60-70 °C for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude 5-(Boc-amino)-2-chloropyridine-4-carboxamide can be purified by crystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 2: Boc Deprotection

Causality and Experimental Choice: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine at the 5-position.[4] Its removal is necessary to unmask the nucleophilic amine for the subsequent coupling reaction. Acid-catalyzed hydrolysis is the standard method for Boc deprotection. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

Protocol 2: Boc Deprotection

  • Materials:

    • 5-(Boc-amino)-2-chloropyridine-4-carboxamide (1.0 equiv)

    • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM) as solvent (for TFA deprotection)

  • Procedure (using TFA):

    • Dissolve 5-(Boc-amino)-2-chloropyridine-4-carboxamide in dichloromethane.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product, 5-amino-2-chloropyridine-4-carboxamide, is often obtained as a TFA salt and can be used directly in the next step after neutralization or purified further if necessary.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Causality and Experimental Choice: This step involves the coupling of the synthesized 5-amino-2-chloropyridine-4-carboxamide with a di-substituted pyrimidine, such as 2,4-dichloro-5-nitropyrimidine.[5] The amino group of the pyridine derivative acts as a nucleophile, displacing one of the chloro-substituents on the pyrimidine ring. The nitro group on the pyrimidine enhances its electrophilicity, facilitating the SNAr reaction.

Protocol 3: SNAr Coupling

  • Materials:

    • 5-Amino-2-chloropyridine-4-carboxamide (1.0 equiv)

    • 2,4-Dichloro-5-nitropyrimidine (1.0-1.2 equiv)[6]

    • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2-3 equiv)

    • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF, or 1,4-dioxane)

  • Procedure:

    • To a solution of 5-amino-2-chloropyridine-4-carboxamide in the chosen anhydrous solvent, add diisopropylethylamine.

    • Add 2,4-dichloro-5-nitropyrimidine to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and dilute with water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the crude coupled intermediate.

Step 4: Intramolecular Cyclization

Causality and Experimental Choice: The coupled intermediate possesses the necessary functionalities in close proximity for an intramolecular cyclization to form the pyridopyrimidine ring system. This is often achieved by reducing the nitro group to an amine, which then undergoes a spontaneous or base-catalyzed cyclization with the adjacent amide.

Protocol 4: Reductive Cyclization

  • Materials:

    • Coupled intermediate from Step 3 (1.0 equiv)

    • Reducing agent (e.g., Iron powder in acetic acid, or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Acetic acid, Ethanol, or Ethyl acetate)

  • Procedure (using Iron in Acetic Acid):

    • Suspend the coupled intermediate in a mixture of acetic acid and water.

    • Add iron powder portion-wise with stirring.

    • Heat the mixture to 80-90 °C for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the cyclized product.

    • Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridopyrimidine core.

Application in Kinase Inhibitor Biology: Targeting the Cell Cycle

The pyridopyrimidine core synthesized through this route is a key component of CDK4/6 inhibitors. These inhibitors play a crucial role in cancer therapy by targeting the cyclin D-CDK4/6-Rb pathway, which is often deregulated in cancer cells.

CDK4/6 Signaling Pathway and Inhibition

CDK46_Pathway cluster_0 G1 Phase cluster_1 S Phase Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_active Active Cyclin D- CDK4/6 Complex CyclinD->CDK46_active Activates CDK46 CDK4/6 CDK46->CDK46_active Forms complex Rb Rb CDK46_active->Rb Phosphorylates Rb_p p-Rb E2F E2F S_Phase G1-S Phase Transition (DNA Synthesis) E2F->S_Phase Promotes Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Rb Rb_E2F->E2F Releases Rb_p->E2F Releases Inhibitor Pyridopyrimidine-based CDK4/6 Inhibitor Inhibitor->CDK46_active Inhibits

Caption: Simplified CDK4/6 signaling pathway and the point of intervention by pyridopyrimidine-based inhibitors.

In a normal cell cycle, mitogenic signals lead to the upregulation of Cyclin D, which forms an active complex with CDK4 and CDK6.[3] This complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[3] Free E2F promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to DNA synthesis and cell division.[3] In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation. Pyridopyrimidine-based CDK4/6 inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.

Data Summary

Compound CAS Number Molecular Formula Molecular Weight
This compound305371-42-0C₁₂H₁₅ClN₂O₄286.71 g/mol
2,4-Dichloro-5-nitropyrimidine49845-33-2C₄HCl₂N₃O₂193.98 g/mol

Conclusion

This compound is a valuable and strategically designed starting material for the synthesis of complex kinase inhibitors. Its utility is particularly evident in the construction of the pyridopyrimidine core found in potent CDK4/6 inhibitors. The protocols and workflow outlined in this document provide a comprehensive guide for researchers in drug discovery and development, highlighting the chemical logic and experimental considerations necessary for the successful application of this versatile building block in the creation of targeted therapeutics.

References

  • Jetti, R. R., et al. (2019). Crystalline polymorphs of abemaciclib. WO 2019102492.
  • Zhang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 858882. Available from: [Link]

  • Frederick, M. O., & Kjell, D. P. (2015). A synthesis of abemaciclib utilizing a Leuckart–Wallach reaction. Tetrahedron Letters, 56(7), 949-951.
  • Coates, D. A., et al. (2010). Preparation of benzimidazolylpyrimidinylaminopyridines as CDK4/6 protein kinase inhibitors. US 20100160340.
  • Anonymous. (2019). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. Available from: [Link]

  • Qi, Y., et al. (2019).
  • Chan, E. D. (2015). Combination of anti-human VEGFR2 antibody and abemaciclib for treatment of non-small cell lung cancer. WO 2015130540.
  • Tadesse, S., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry, 12(10), 1625-1645. Available from: [Link]

  • Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine.
  • Deng, J., et al. (2018). The discovery of a series of 2,4-disubstituted pyrimidines as potent inhibitors of cyclin-dependent kinases (CDKs). European Journal of Medicinal Chemistry, 143, 1756-1766.
  • Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388-2406.
  • Chen, P., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(10), 2273-2281.
  • ClinicalTrials.gov. (2020). A Study of Abemaciclib (LY2835219) in Combination With Other Anti-Cancer Treatments in Children and Young Adult Participants With Solid Tumors, Including Neuroblastoma. ClinicalTrials.gov. Available from: [Link]

  • Wander, S. A., et al. (2020). The Genomic Landscape of Intrinsic and Acquired Resistance to CDK4/6 Inhibitors in Patients with Hormone Receptor–Positive Metastatic Breast Cancer. Cancer Discovery, 10(8), 1222-1235.
  • O'Leary, B., et al. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417-430.
  • Protheragen. (n.d.). The Critical Role of BOC Protecting Groups in Drug Synthesis. Protheragen. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in "Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate. This critical building block is frequently used in medicinal chemistry and drug development. Achieving a high yield of this compound is paramount for the efficiency of multi-step synthetic routes. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes.

Understanding the Core Synthesis

The synthesis of this compound typically involves a multi-step process that may include Boc-protection of an amino group, chlorination of the pyridine ring, and esterification of a carboxylic acid. The order of these steps can vary, but a common route involves the chlorination of a pyridine N-oxide derivative, followed by nucleophilic substitution and functional group manipulation.

Below is a generalized workflow that highlights the critical stages where yield loss can occur.

G cluster_0 Upstream Synthesis cluster_1 Key Transformation Steps cluster_2 Downstream Processing A Starting Material (e.g., 5-aminopyridine-4-carboxylic acid derivative) B Boc Protection of Amino Group A->B (Boc)2O, Base C Chlorination of Pyridine Ring B->C Chlorinating Agent (e.g., POCl3, SOCl2) D Esterification C->D MeOH, Acid Catalyst E Work-up & Extraction D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Final Product: This compound F->G

Caption: A generalized workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)
Q1: My Boc-protection step is sluggish or incomplete. What are the common causes?

A1: Incomplete Boc-protection is a frequent issue, often stemming from several factors:

  • Insufficient Base: The Boc-protection of an amino group with di-tert-butyl dicarbonate ((Boc)₂O) requires a base to deprotonate the amine, increasing its nucleophilicity.[1][2] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. Ensure you are using at least one equivalent of the base. For less nucleophilic amines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.[2]

  • Poor Solvent Choice: The reaction is typically performed in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2] If your starting material has poor solubility in these, the reaction will be slow. Consider a solvent system that fully dissolves the starting material.

  • Hydrolysis of (Boc)₂O: Di-tert-butyl dicarbonate can be hydrolyzed by water, especially under basic conditions. Ensure your solvent and reagents are dry.

  • Steric Hindrance: If the amino group is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures (e.g., 40-50 °C).

Troubleshooting Protocol: Optimizing Boc-Protection

  • Reaction Setup: Dissolve your aminopyridine starting material in anhydrous THF or DCM (0.1-0.5 M).

  • Base Addition: Add 1.2 equivalents of triethylamine or DIPEA. For challenging substrates, add 0.1 equivalents of DMAP.

  • Reagent Addition: Add 1.1 equivalents of (Boc)₂O dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Q2: I am observing multiple products after the chlorination step. How can I improve selectivity?

A2: The chlorination of pyridine rings can be aggressive and lead to poor regioselectivity or over-chlorination.[3] The formation of tarry by-products is also a known issue, particularly at high temperatures.[3]

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common reagent for this transformation, often requiring high temperatures. Milder chlorinating agents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) may offer better control.

  • Temperature Control: High temperatures can lead to decomposition and the formation of tars.[3] It is crucial to carefully control the reaction temperature and to increase it gradually.

  • Reaction Time: Prolonged reaction times can lead to the formation of di-chlorinated or other side products. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

ParameterRecommendationRationale
Chlorinating Agent POCl₃, SOCl₂, NCSChoice depends on the reactivity of the substrate. Start with milder conditions.
Temperature 80-110 °C (for POCl₃)Balance between reaction rate and side product formation.
Solvent Neat or high-boiling point solvent (e.g., toluene, DMF)Ensure the reaction temperature can be reached and maintained.
Monitoring TLC, LC-MSAvoid over-chlorination and decomposition.
Q3: My final product is contaminated with the corresponding carboxylic acid. What is causing the ester hydrolysis?

A3: Hydrolysis of the methyl ester can occur during the work-up or purification stages, especially if exposed to acidic or basic conditions for a prolonged period.[4][5]

  • Acidic/Basic Work-up: Avoid harsh acidic or basic conditions during the work-up. If an acid or base wash is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture to a pH of ~7 before extraction.

  • Silica Gel Chromatography: Some grades of silica gel can be acidic, which can catalyze the hydrolysis of sensitive esters during column chromatography. This can be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%).

  • Storage: Store the final product in a dry, cool place. Exposure to moisture and elevated temperatures can lead to slow hydrolysis over time.

In-Depth Troubleshooting Guides
Issue 1: Low Conversion of Starting Material

A low conversion rate is one of the most common reasons for low yield. A systematic approach is needed to diagnose the root cause.

G A Low Conversion Observed by TLC/LC-MS B Check Reagent Quality & Stoichiometry A->B C Increase Reaction Temperature B->C No F Reagents Expired/Degraded? Incorrect Equivalents? B->F Yes D Increase Reaction Time C->D No G Reaction Thermally Activated? Monitor for Decomposition C->G Yes E Re-evaluate Solvent & Solubility D->E No H Reaction Sluggish? Monitor for Side Products D->H Yes I Starting Material Fully Dissolved? E->I Yes J Problem Solved E->J No F->J G->J H->J I->J

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Formation of a Major, Unidentified Byproduct

The appearance of a significant byproduct can drastically reduce the yield of the desired product. The key is to identify the byproduct and understand its formation mechanism.

Potential Side Reactions:

  • Di-Boc Protection: Primary amines can sometimes react with two equivalents of (Boc)₂O, especially if an excess of the reagent and a strong base are used.[6] This can be minimized by carefully controlling the stoichiometry.

  • Nucleophilic Aromatic Substitution (SNAr) at other positions: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially at the 2- and 4-positions.[7][8] Depending on the reaction conditions, other nucleophiles present in the reaction mixture could compete with the desired reaction.

  • Ring Opening/Decomposition: Under harsh conditions (e.g., high temperatures, strong acids/bases), the pyridine ring can undergo decomposition or rearrangement reactions.

Protocol for Byproduct Identification

  • Isolate the Byproduct: If possible, isolate the byproduct by column chromatography.

  • Characterize the Byproduct: Use analytical techniques like LC-MS, ¹H NMR, and ¹³C NMR to determine the structure of the byproduct.

  • Propose a Mechanism: Based on the structure of the byproduct, propose a plausible mechanism for its formation. This will provide insight into how to prevent it.

  • Optimize Reaction Conditions: Adjust the reaction conditions (e.g., temperature, stoichiometry, choice of reagents) to disfavor the formation of the byproduct.

References
  • Hydrolysis of Esters on Pyridine Rings. (2017). ResearchGate. [Link]

  • Esterification of Pyridine Carboxylic Acids. (1952).
  • Nucleophilic Aromatic Substitution on Pyridine. (2020). YouTube. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Pyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Theoretical Study of Pyridine-Chlorine Interaction. (2013). ResearchGate. [Link]

  • Process for the Preparation of 2-amino-5-methyl-pyridine. (1992).
  • Nucleophilic Aromatic Substitution of Pyridine. (n.d.). Pearson+. [Link]

  • Chlorination Process of Pyridine Derivatives. (1995).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. (2018). Royal Society of Chemistry. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). PubMed Central. [Link]

  • Acid Halides to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]

  • Dual protection of amino functions involving Boc. (2014). Royal Society of Chemistry. [Link]

  • Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase. (2009). ResearchGate. [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred?. (2021). Quora. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). ResearchGate. [Link]

  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate. (2010). PubMed Central. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). MDPI. [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).
  • BOC protection method for aminopyridine. (2014).

Sources

Identifying side products in the synthesis of "Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address specific experimental observations, helping you identify and mitigate the formation of key side products.

Troubleshooting & FAQs: Identifying and Mitigating Common Side Products

This section addresses the most frequent issues observed during the synthesis and workup of this compound. Each query is structured to help you diagnose the problem based on analytical data and implement a robust corrective action plan.

Query 1: "My TLC analysis shows a highly polar spot (low Rƒ) that wasn't present in my starting material. What is this impurity?"

This is the most commonly reported issue and almost certainly points to the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

  • Plausible Side Product: Methyl 5-amino-2-chloropyridine-4-carboxylate

  • Plausible Cause: The Boc group is notoriously labile under acidic conditions.[1][2][3] The presence of adventitious acid—either from reagents, acidic silica gel during chromatography, or an improper aqueous wash during workup—can readily cleave the protecting group, regenerating the free amine.

  • Diagnostic Strategy:

    • TLC Staining: The side product, being a primary amine, will often show a positive result with a ninhydrin stain, while the desired Boc-protected product will not.

    • LC-MS Analysis: The mass spectrum of this impurity will show a mass loss of 100.12 amu (the mass of the C₅H₉O₂ Boc group) compared to the desired product.

    • ¹H NMR Spectroscopy: In the NMR spectrum of the crude product, look for the disappearance of the large singlet around 1.5 ppm corresponding to the tert-butyl protons and the appearance of a new broad singlet for the -NH₂ protons.

  • Corrective Action Plan:

    • Reaction: Ensure all reagents and solvents are anhydrous and free of acidic impurities. If protecting the amine is the final step, use a non-nucleophilic base like triethylamine or DIPEA in slight excess to neutralize any in-situ generated acid.

    • Workup: Avoid acidic washes (e.g., dilute HCl). If a wash is necessary, use a saturated sodium bicarbonate solution followed by brine.

    • Purification: When performing column chromatography, consider pre-treating the silica gel by flushing the column with the eluent containing a small amount (0.1-1%) of triethylamine to neutralize acidic sites on the stationary phase.

Query 2: "After workup, my yield is very low, and I suspect product loss to the aqueous layer. My crude material streaks badly on the TLC plate."

This observation is a classic indicator of ester hydrolysis, converting your target molecule into a water-soluble carboxylate salt.

  • Plausible Side Product: 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid

  • Plausible Cause: The methyl ester is susceptible to saponification (hydrolysis) under basic conditions, especially at elevated temperatures.[4][5] Using strong bases like NaOH or KOH for pH adjustment during workup, or prolonged exposure to milder bases, can lead to the formation of the corresponding carboxylic acid.

  • Diagnostic Strategy:

    • Solubility Test: Acidify the basic aqueous layer from your extraction with cold 1M HCl. If a precipitate forms, it is likely the carboxylic acid side product.

    • TLC Analysis: The carboxylic acid is highly polar and will either remain at the baseline or streak significantly on a standard silica gel plate. To get a clean spot, use an eluent system containing a small amount of acetic acid (e.g., 1%).

    • Spectroscopic Analysis: In ¹H NMR, the characteristic methyl ester singlet (~3.9 ppm) will be absent. In IR spectroscopy, a broad O-H stretch will appear around 2500-3300 cm⁻¹.

  • Corrective Action Plan:

    • Temperature Control: Maintain low temperatures (< 10 °C) during any steps involving aqueous base.

    • Base Selection: Use a mild base like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide.

    • Contact Time: Minimize the contact time between the organic layer containing your product and the aqueous basic solution.

Query 3: "My mass spectrometry data shows a significant peak corresponding to the loss of the methoxycarbonyl group (-CO₂Me). What could this be?"

This suggests a decarboxylation event, which is a known side reaction for certain pyridine carboxylic acids, particularly under thermal stress.[6][7][8]

  • Plausible Side Product: tert-butyl (6-chloropyridin-3-yl)carbamate

  • Plausible Cause: While esters are generally stable, the hydrolyzed carboxylic acid side product (see Query 2) is susceptible to decarboxylation upon heating.[9] If your reaction or distillation is performed at high temperatures, any amount of the carboxylic acid impurity can lose CO₂, leading to this side product. The position of the carboxyl group relative to the ring nitrogen influences the ease of this reaction.[9]

  • Diagnostic Strategy:

    • LC-MS Analysis: The primary diagnostic tool. The mass will correspond to the molecular weight of the target product minus 59.04 amu (-CO₂Me) or 44.01 amu (-CO₂) if starting from the hydrolyzed acid.

    • ¹H NMR Spectroscopy: The spectrum will lack the methyl ester singlet and the proton signal on the carboxylated carbon (C4). The aromatic region will simplify, showing a different coupling pattern.

  • Corrective Action Plan:

    • Temperature Management: Avoid excessive heating during the reaction and purification steps. If solvent removal is required, use a rotary evaporator at moderate temperatures.

    • Prevent Hydrolysis: The most effective way to prevent decarboxylation is to prevent the formation of the carboxylic acid precursor. Follow the corrective actions outlined in Query 2.

Summary of Potential Side Products

Side Product Name Molecular Formula Δ Mass vs. Product (amu) Key Analytical Signature
(Target) this compound C₁₂H₁₅ClN₂O₄0Rƒ (baseline); ¹H NMR: ~1.5 ppm (9H, s), ~3.9 ppm (3H, s)
Methyl 5-amino-2-chloropyridine-4-carboxylateC₇H₇ClN₂O₂-100.12Low Rƒ; Ninhydrin positive; No ¹H NMR signal at ~1.5 ppm
5-(Boc-amino)-2-chloropyridine-4-carboxylic acidC₁₁H₁₃ClN₂O₄-14.03Stays at TLC baseline; Soluble in aq. base; No ¹H NMR signal at ~3.9 ppm
tert-butyl (6-chloropyridin-3-yl)carbamateC₁₀H₁₃ClN₂O₂-59.04 (from ester)Loss of ester/acid signals in NMR/IR; Confirmed by MS

Visualizing the Reaction Landscape

The following diagram illustrates the primary synthetic route to the target compound and the potential off-target pathways leading to the formation of common impurities.

Synthesis_Pathway SM Methyl 5-amino-2- chloropyridine-4-carboxylate Product Methyl 5-(Boc-amino)-2- chloropyridine-4-carboxylate SM->Product + Boc₂O (Desired Path) SP1 Side Product 1: Boc-Deprotection Product->SP1 Acidic Conditions SP2 Side Product 2: Ester Hydrolysis Product->SP2 Basic Conditions + H₂O SP3 Side Product 3: Decarboxylation SP2->SP3 Heat (-CO₂)

Caption: Main reaction and key side-product pathways.

Recommended Experimental Protocols

Protocol 1: Robust TLC Analysis for Impurity Profiling

This self-validating protocol ensures accurate identification of starting material and key side products.

  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel plate.

  • Spotting:

    • Lane 1 (SM): Spot a dilute solution of your starting material (Methyl 5-amino-2-chloropyridine-4-carboxylate).

    • Lane 2 (Co-spot): Spot the starting material, then carefully spot your crude reaction mixture directly on top of it.

    • Lane 3 (Crude): Spot your crude reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Visualization (Step A): Visualize the plate under UV light (254 nm) and circle all visible spots. The product and Boc-protected impurities should be visible.

  • Visualization (Step B): Prepare a ninhydrin stain solution. Dip the plate in the stain and gently heat with a heat gun until colored spots appear.

  • Analysis:

    • The spot corresponding to your starting material (Lane 1) should turn purple/blue.

    • If a spot in your crude lane (Lane 3) has the same Rƒ as the SM and also turns purple, you have unreacted starting material or the deprotected side product.

    • The co-spot lane (Lane 2) confirms if the impurity Rƒ matches the starting material.

    • Your desired product should be UV active but should not stain with ninhydrin.

Protocol 2: Small-Scale Confirmatory Test for Ester Hydrolysis

Use this protocol on your aqueous workup layer if you suspect hydrolysis.

  • Sample Collection: Take a 1-2 mL aliquot of the basic aqueous layer from your extraction.

  • Acidification: Place the aliquot in a small test tube and cool it in an ice bath.

  • Dropwise Addition: Slowly add 1M HCl dropwise while gently agitating the tube.

  • Observation: The formation of a white or off-white precipitate upon reaching a pH of ~4-5 is a strong indication of the presence of the 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid side product.

  • Confirmation (Optional): Isolate the precipitate by filtration, wash with a small amount of cold water, and analyze by LC-MS to confirm its identity.

References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • Wikipedia. (2023, December 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Toma, I., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3352.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828.
  • Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 143–146.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Matlaba, P., & Kwezi, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903-23910.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Pyridine. Retrieved from [Link]

  • ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]

  • Noack, M., et al. (2022). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.

Sources

Technical Support Center: Solubility of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information and practical guidance on the solubility of this compound in common organic solvents. Understanding solubility is a critical first step in experimental design, whether for reaction setup, purification, or formulation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with this compound, focusing on its solubility characteristics.

Q1: What is the predicted solubility of this compound in common organic solvents based on its structure?

A1: To predict the solubility of this compound (Molecular Formula: C12H15ClN2O4), we can analyze its structural features in the context of the "like dissolves like" principle.[1][2][3] The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The presence of a pyridine ring, an ester group (-COOCH3), and a carbamate group (-NHBoc) introduces polarity. The nitrogen and oxygen atoms in these functional groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.[4]

  • Non-Polar Features: The tert-butyl group of the Boc protecting group and the aromatic pyridine ring contribute to the non-polar character of the molecule.

Based on this analysis, we can anticipate the following:

  • Good Solubility: In moderately polar to polar aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and tetrahydrofuran (THF). These solvents can effectively solvate both the polar and non-polar regions of the molecule.

  • Moderate to Good Solubility: In polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, the bulky Boc group might sterically hinder extensive hydrogen bonding with the solvent.[5]

  • Poor Solubility: In non-polar solvents like hexane and toluene. The polar functional groups will limit its solubility in highly non-polar environments.[5]

  • Insolubility: In water. The significant non-polar surface area of the molecule will likely make it insoluble in aqueous solutions.

Q2: I'm having trouble dissolving the compound in my chosen solvent. What could be the issue and how can I troubleshoot it?

A2: Several factors can contribute to dissolution problems. Here's a troubleshooting guide:

  • Insufficient Solvent Volume: The most straightforward issue is using too little solvent. Try adding more solvent in small increments while stirring vigorously.[6]

  • Low Temperature: Solubility is generally temperature-dependent.[7] For many organic compounds, solubility increases with temperature. Gentle warming of the mixture can significantly improve dissolution. However, be cautious not to heat to the point of solvent evaporation or compound decomposition.

  • Sonication: If stirring is ineffective, placing the sample in an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Solvent Purity: Impurities in the solvent can sometimes affect solubility. Ensure you are using a high-purity, dry solvent, as water content can be particularly problematic for some organic compounds.

  • Compound Purity: Impurities in the this compound itself could be less soluble than the pure compound.

  • Incorrect Solvent Choice: If the above steps fail, you may need to reconsider your solvent. Refer to the predictions in Q1 or perform a small-scale solubility test with a different solvent.

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, using a co-solvent system is a common and effective strategy. For instance, if your compound is poorly soluble in a non-polar solvent required for a reaction (e.g., hexane), adding a small amount of a more polar co-solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) can significantly improve overall solubility. The key is to find a balance that dissolves your compound without negatively impacting your downstream application.

Experimental Protocol: Determining the Solubility of this compound

This protocol provides a systematic approach to qualitatively and semi-quantitatively determine the solubility of the target compound in a range of organic solvents.[8][9]

Materials:

  • This compound

  • A selection of common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran, Methanol, Ethanol, Hexane, Toluene)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Pipettes and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.

  • Mixing: Cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve at all.

  • Incremental Solvent Addition (for partially soluble or insoluble cases): If the compound is not fully dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps. Continue this process until the solid dissolves or a significant volume of solvent has been added (e.g., 5 mL).

  • Record Results: Record the approximate volume of solvent required to dissolve the initial mass of the compound. This can be expressed as mg/mL.

  • Repeat for all solvents.

Troubleshooting the Protocol:

  • Issue: The solution is cloudy even after adding a large volume of solvent.

    • Possible Cause: The compound may be only sparingly soluble, or there might be an insoluble impurity.

    • Solution: Try gentle warming or sonication. If the cloudiness persists, it indicates poor solubility.

  • Issue: The solid forms a clump at the bottom of the vial.

    • Possible Cause: Inefficient mixing.

    • Solution: Use a small stir bar in the vial for more effective agitation.

Solubility Data Summary Table (Hypothetical Data - To be determined by experimentation):

SolventPolarity IndexPredicted SolubilityExperimental Observation (mg/mL)
Dichloromethane (DCM)3.1High> 20
Ethyl Acetate (EtOAc)4.4High> 20
Acetone5.1High> 20
Tetrahydrofuran (THF)4.0High> 20
Methanol (MeOH)5.1Moderate to High10 - 20
Ethanol (EtOH)4.3Moderate5 - 10
Toluene2.4Low< 5
Hexane0.1Very Low< 1

Visualizing the Solvent Selection Process

The following workflow diagram illustrates a logical approach to selecting an appropriate solvent for your experiment involving this compound.

SolventSelectionWorkflow Start Start: Need to dissolve This compound AnalyzeStructure Analyze Compound Structure: - Polar groups (ester, carbamate, pyridine) - Non-polar groups (Boc, aromatic ring) Start->AnalyzeStructure InitialPrediction Initial Solubility Prediction: Good in polar aprotic solvents Moderate in polar protic solvents Poor in non-polar solvents AnalyzeStructure->InitialPrediction ConsiderApplication Consider Experimental Application: Reaction, Purification, or Analysis? InitialPrediction->ConsiderApplication Reaction Reaction Solvent Requirements: - Inert to reactants - Appropriate boiling point ConsiderApplication->Reaction Reaction Purification Purification Solvent (e.g., Crystallization): - High solubility at high temp - Low solubility at low temp ConsiderApplication->Purification Purification Analysis Analytical Solvent (e.g., NMR): - Deuterated - No interfering signals ConsiderApplication->Analysis Analysis SelectSolvent Select Candidate Solvent(s) Reaction->SelectSolvent Purification->SelectSolvent Analysis->SelectSolvent PerformTest Perform Small-Scale Solubility Test SelectSolvent->PerformTest Result Solubility Acceptable? PerformTest->Result Proceed Proceed with Experiment Result->Proceed Yes Troubleshoot Troubleshoot: - Try co-solvent - Gentle warming/sonication - Re-evaluate solvent choice Result->Troubleshoot No Troubleshoot->SelectSolvent

Caption: Workflow for selecting a suitable solvent.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, general laboratory safety precautions should be followed. Based on similar compounds, it is advisable to handle this chemical with care.[10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The product information from some suppliers suggests storage in a refrigerator.

References

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pima Community College. Retrieved from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube. Retrieved from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]

  • Methyl 2-aminopyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1263. Retrieved from [Link]

  • 2-Amino-5-chloropyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Preventing Dimer Formation in Reactions with Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate". This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address a common challenge encountered during cross-coupling reactions: the formation of undesired dimers. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired products with high yield and purity.

Troubleshooting Guide: Dimer Formation

Dimerization, or homo-coupling, is a frequent side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide will walk you through the potential causes and solutions to mitigate the formation of these unwanted byproducts.

Question 1: I'm observing a significant amount of a homo-coupled dimer of my boronic acid/ester in my Suzuki-Miyaura reaction. What are the primary causes?

Answer:

The formation of a boronic acid/ester dimer is a known issue in Suzuki-Miyaura couplings and can be attributed to several factors, primarily related to the palladium catalyst and reaction conditions.

Root Causes:

  • Oxidative Homo-coupling: This can occur when two molecules of the organoboron compound react with each other, often mediated by the palladium catalyst. This pathway is particularly favored in the presence of oxygen.

  • High Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can sometimes promote side reactions, including dimerization.

  • Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway, leading to an increase in side reactions.

  • Base-Induced Decomposition: Certain bases can promote the decomposition of the boronic acid, which can then lead to dimer formation.

Solutions:

  • Rigorous Degassing: The most critical step is to ensure your reaction is performed under an inert atmosphere.[1] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas like argon or nitrogen for 20-30 minutes before adding the palladium catalyst.[1] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Optimize Catalyst and Ligand:

    • Catalyst Choice: For less reactive 2-chloropyridines, more active catalyst systems are often required.[2] Consider using palladium precatalysts like XPhos Pd G3 or employing a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand.[2][3]

    • Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for cross-coupling reactions involving heteroaryl chlorides.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]

  • Screen Different Bases: The choice of base is critical and can significantly influence the reaction outcome.[4]

    • Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used and can be effective.[1][5]

    • The strength and solubility of the base are important factors. Sometimes, a weaker base or a base with lower solubility can help minimize side reactions.[5]

  • Control Reaction Temperature: 2-chloropyridines are generally less reactive than their bromo or iodo counterparts and often necessitate higher reaction temperatures (typically 80-120 °C) for efficient oxidative addition.[2] However, excessively high temperatures can also lead to catalyst decomposition and increased side products. Careful optimization of the temperature is key.

  • Use of Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help suppress homo-coupling by minimizing the concentration of Pd(II) species that can promote this side reaction.[6]

Question 2: My starting material, this compound, appears to be forming a dimer. What is the likely mechanism and how can I prevent it?

Answer:

The self-coupling of the starting aryl halide, in this case, "this compound," to form a symmetrical biaryl dimer is another common side reaction.

Proposed Mechanism:

This homo-coupling is also a palladium-catalyzed process. The general mechanism involves the oxidative addition of two molecules of the aryl halide to the Pd(0) catalyst, followed by reductive elimination to form the dimer and regenerate the Pd(0) catalyst. The electronic properties of the ligands on the palladium center can significantly influence the rate of this reductive elimination step.[7][8]

Diagram: Proposed Catalytic Cycle for Dimer Formation

Dimer_Formation 2 Ar-X 2x Methyl 5-(Boc-amino)- 2-chloropyridine-4-carboxylate Pd(0)L_n Pd(0) Catalyst 2 Ar-X->Pd(0)L_n Oxidative Addition Oxidative_Addition_1 Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition_1 Oxidative_Addition_2 Ar_2-Pd(II)L_n Oxidative_Addition_1->Oxidative_Addition_2 + Ar-X Reductive_Elimination Reductive Elimination Oxidative_Addition_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar Dimer Product Reductive_Elimination->Ar-Ar

Caption: Proposed catalytic cycle for the homo-coupling of the aryl halide.

Prevention Strategies:

  • Ligand Effects: The choice of ligand is paramount. Electron-donating ligands can increase the electron density on the palladium center, which can influence the rate of reductive elimination.[7][9] Experimenting with different classes of ligands (e.g., bulky phosphines, NHCs) can help identify a system that favors the desired cross-coupling over homo-coupling.[10][11]

  • Reaction Concentration: Running the reaction at a higher concentration (typically 0.1 M to 0.5 M with respect to the limiting reagent) can sometimes favor the intermolecular cross-coupling over the homo-coupling side reaction.[3]

  • Slow Addition of Catalyst: In some instances, the slow addition of the palladium catalyst to the reaction mixture can help maintain a low concentration of the active catalyst at any given time, thereby disfavoring the bimolecular homo-coupling reaction.

  • Temperature Control: As with boronic acid dimerization, careful control of the reaction temperature is important. Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group on the amino functionality?

The tert-butoxycarbonyl (Boc) group is an essential protecting group for the amino functionality. The amino group is highly active and can participate in side reactions or coordinate to the palladium catalyst, thereby inhibiting its activity.[12][13] The Boc group effectively reduces the nucleophilicity and activity of the amino group, allowing the desired reaction to proceed at other sites on the molecule.[12]

Q2: Can the choice of base influence the rate of dimer formation?

Absolutely. The base plays multiple roles in the Suzuki-Miyaura catalytic cycle, including the formation of the active boronate species and influencing the rate of reductive elimination.[14][15] An inappropriate choice of base can lead to side reactions. For instance, very strong bases might promote the degradation of sensitive substrates or reagents, which could lead to increased byproduct formation. It is often beneficial to screen a variety of bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃, to find the optimal conditions for your specific reaction.[5]

Q3: Are there any specific analytical techniques to monitor for dimer formation during the reaction?

Yes, monitoring the reaction progress is crucial for optimization. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[3][16] LC-MS is particularly useful as it can provide information on the molecular weights of the components in the reaction mixture, allowing for the direct detection of the desired product and the undesired dimer byproducts.

Q4: I am still struggling with dimer formation despite trying the above suggestions. What else can I do?

If dimer formation persists, a more systematic approach to optimization may be necessary. A Design of Experiments (DoE) approach can be a powerful tool to efficiently screen multiple variables (e.g., catalyst, ligand, base, solvent, temperature) and their interactions to identify the optimal reaction conditions that maximize the yield of the desired product while minimizing dimer formation.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of "this compound". Optimization will likely be required for specific substrates.

Component Role Typical Amount Notes
This compound Aryl Halide1.0 equivThe limiting reagent.
Boronic Acid/Ester Coupling Partner1.2 - 1.5 equivA slight excess is typically used.
Palladium Catalyst Catalyst0.5 - 5 mol%e.g., XPhos Pd G3, Pd(PPh₃)₄.
Ligand (if not using a precatalyst) Ligand1 - 10 mol%e.g., XPhos, SPhos.
Base Activator2.0 - 3.0 equive.g., K₃PO₄, K₂CO₃, Cs₂CO₃.
Solvent Reaction Medium0.1 - 0.5 Me.g., Dioxane/H₂O, Toluene/H₂O.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A 1. Add Solids: Aryl Halide, Boronic Acid, Base B 2. Seal and Purge: Seal vial, purge with N₂/Ar A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst/Ligand (under inert atmosphere) C->D E 5. Heat and Stir: (e.g., 80-110 °C) D->E F 6. Monitor Progress: TLC, LC-MS E->F G 7. Workup: Quench, Extract F->G H 8. Purify: Column Chromatography G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3] Then, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

References

  • Hartwig, J. F. (2007). Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. Inorganic Chemistry, 46(6), 1936-1947. Retrieved from [Link]

  • Belnome, F., et al. (2019). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. ACS Publications. Retrieved from [Link]

  • Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
  • Pérez-Rodríguez, M., et al. (2010). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. ResearchGate. Retrieved from [Link]

  • Smith, A. B., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Retrieved from [Link]

  • Pérez-Rodríguez, M., et al. (2010). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. Sci-Hub. Retrieved from [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Retrieved from [Link]

  • Lima, C., et al. (2020). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • Amatore, C., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • Various Authors. (2023). Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).
  • Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Various Authors. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
  • He, H. Y., & Kang, J. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3329.
  • Matulevičiūtė, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 16, 1-11.
  • Matulevičiūtė, G., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Mironov, M. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(7), 5249-5262.

Sources

Technical Support Center: Base Selection for Coupling Reactions of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate . This substrate presents a unique challenge: the need for reaction conditions vigorous enough to activate a reluctant 2-chloropyridine electrophile while simultaneously preserving two base-sensitive functional groups—the tert-butyloxycarbonyl (Boc) protecting group and a methyl ester.

This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate this chemical challenge and select the optimal base for your Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions.

The Core Challenge: Balancing Reactivity and Functional Group Stability

The central issue when performing cross-coupling reactions on this substrate is a classic chemical balancing act. On one hand, the Carbon-Chlorine (C-Cl) bond at the 2-position of the pyridine ring is notoriously difficult to activate. This typically necessitates the use of highly active palladium catalysts, bulky electron-rich ligands, elevated temperatures (often 80-110 °C), and a sufficiently strong base to drive the catalytic cycle forward.[1][2]

On the other hand, the substrate contains two functional groups susceptible to basic hydrolysis:

  • Methyl Ester: Can be saponified to the corresponding carboxylic acid under basic conditions, especially at high temperatures.

  • Boc-amino Group: While generally stable to a wide range of bases used in coupling reactions, it can be cleaved under harsh basic conditions, particularly in the presence of certain nucleophiles or at very high temperatures.[3][4]

Therefore, selecting a base that is strong enough to promote the desired coupling reaction but mild enough to avoid significant degradation of the starting material or product is the most critical parameter for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in these coupling reactions?

The base plays a crucial, albeit slightly different, role in each of the three main types of cross-coupling reactions:

  • Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron reagent (e.g., a boronic acid). It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step—the transfer of the organic group from boron to the palladium center.[1] This is often the rate-determining step, especially for challenging substrates.

  • Buchwald-Hartwig Amination: The base deprotonates the amine coupling partner after it coordinates to the palladium(II) center, forming a palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the desired C-N bond.[1][5]

  • Sonogashira Coupling: In the traditional copper-co-catalyzed reaction, an amine base (like triethylamine or diisopropylethylamine) serves both as a solvent and to deprotonate the terminal alkyne, forming a copper acetylide intermediate that participates in the catalytic cycle.[6][7] In copper-free variants, inorganic bases like carbonates can be used to facilitate alkyne deprotonation.[6]

Base_Function_in_Catalytic_Cycles cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira s_node1 R-B(OH)₂ s_node2 [R-B(OH)₃]⁻ s_node1->s_node2 + Base (e.g., K₃PO₄) s_node3 Transmetalation s_node2->s_node3 Activates for b_node1 [LₙPd(Ar)(X)(R₂NH)]⁺ b_node2 LₙPd(Ar)(NR₂) b_node1->b_node2 + Base b_node3 Reductive Elimination b_node2->b_node3 so_node1 R-C≡C-H so_node2 R-C≡C⁻ so_node1->so_node2 + Base (e.g., Et₃N) so_node3 Forms Cu-acetylide so_node2->so_node3

Diagram showing the key step where the base acts in different coupling reactions.
Q2: Which bases are generally recommended, and which should I avoid?

Given the presence of the methyl ester, strongly nucleophilic and harsh bases should be avoided . This primarily includes alkali metal hydroxides (NaOH, KOH) and strong alkoxides like sodium tert-butoxide (NaOtBu), which are known to be incompatible with esters, leading to rapid saponification.[8]

The recommended bases fall into the category of moderately strong, non-nucleophilic inorganic salts. The choice among them involves a trade-off between reactivity and mildness.

Base Typical Conditions Pros Cons pKa of Conjugate Acid (in water)
K₃PO₄ Anhydrous or with water; Toluene or DioxaneOften provides high reactivity for chloropyridines.[1] Good balance of strength and low nucleophilicity.Can still cause some ester hydrolysis at high temperatures.~12.3
Cs₂CO₃ Anhydrous or with water; Toluene or DioxaneHigh solubility in organic solvents can accelerate reactions. Often effective when other bases fail.More expensive. Can be hygroscopic. May promote hydrolysis.~10.3
K₂CO₃ Typically requires aqueous co-solvent (e.g., Dioxane/H₂O)Milder than K₃PO₄, offering better protection for the ester. Inexpensive.Often results in lower reaction rates and yields for 2-chloropyridines.[8]~10.3
KF Anhydrous; THF or DioxaneKnown to be particularly mild towards base-labile groups like esters.[7]May not be strong enough to drive the coupling of an unreactive 2-chloropyridine to completion.~3.2
Organic Amines (e.g., Et₃N, DIPEA)Sonogashira coupling; Toluene or THFAct as both base and solvent. Good for Sonogashira.Generally not basic enough for Suzuki or Buchwald-Hartwig reactions with chloropyridines.~11
Q3: How stable are the methyl ester and Boc group under these conditions? Is there a true "orthogonal" window?

Yes, an orthogonal window exists, but it is narrow and highly dependent on temperature and reaction time.

  • Boc Group Stability: The Boc protecting group is generally stable to inorganic carbonate and phosphate bases.[3][4] It is primarily cleaved by acid.[4] While some reports mention cleavage under strongly basic conditions, this usually involves electron-withdrawing groups that increase the acidity of the N-H proton, which is not the case here.[9] For the purposes of these coupling reactions, Boc group stability is a lesser concern than ester stability.

  • Methyl Ester Stability: This is the more sensitive group. The rate of hydrolysis is dependent on base strength, base concentration, temperature, and the amount of water present. A general hierarchy of "ester safety" for the common inorganic bases at elevated temperatures would be: KF > K₂CO₃ > Cs₂CO₃ ≈ K₃PO₄

The key to maintaining orthogonality is to use the mildest base that can achieve an acceptable reaction rate at the lowest possible temperature.[10]

Troubleshooting and Optimization Guide

Problem 1: Low or No Conversion to Product

This is the most common issue, stemming from the low reactivity of the 2-chloropyridine.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.

  • Solvent Quality: Use anhydrous, degassed solvents. Water content can affect both catalyst activity and side reactions.

Troubleshooting Steps:

  • Step 1: Evaluate the Catalyst System. For a 2-chloropyridine, a standard Pd(PPh₃)₄ catalyst may be insufficient.

    • Recommendation: Use a more active catalyst system. This involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos , XPhos , RuPhos ) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr ).[1] These ligands promote the difficult oxidative addition step and can shield the palladium center from deactivation by the pyridine nitrogen.[1]

  • Step 2: Increase Base Strength. If you started with a mild base like K₂CO₃ and see no reaction, the base may be too weak to drive transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).

    • Recommendation: Switch to a stronger base like K₃PO₄ . This is often the best starting point for balancing reactivity with substrate stability.[1] If K₃PO₄ also fails, consider Cs₂CO₃ , whose higher solubility can sometimes promote difficult couplings.

  • Step 3: Increase Temperature. Oxidative addition is often the rate-limiting step and has a high activation energy.

    • Recommendation: If reacting at 80 °C, incrementally increase the temperature to 90, 100, or even 110 °C. Monitor carefully for the appearance of the hydrolyzed byproduct.

Problem 2: Reaction Stalls or Yields a Mix of Starting Material, Product, and Byproducts (e.g., Hydrolyzed Ester)

This indicates your conditions are approaching the "sweet spot" but are not optimized. The rate of coupling is competitive with the rate of degradation.

Troubleshooting Steps:

  • Step 1: Lower the Temperature. If you are seeing significant ester hydrolysis, the temperature is likely too high for the chosen base.

    • Recommendation: Decrease the temperature by 10-20 °C. This will slow the rate of hydrolysis more than it slows the desired coupling, improving the final product-to-byproduct ratio. This may require a longer reaction time.

  • Step 2: Change to a Milder Base. If lowering the temperature stalls the reaction completely, your base is too harsh.

    • Recommendation: Switch to a milder base. If you are using K₃PO₄, try K₂CO₃ . This will almost certainly require a more active catalyst/ligand system and/or higher temperature to compensate for the lower basicity, but it provides a better chance of preserving the ester.

  • Step 3: Consider Anhydrous Conditions. For Suzuki reactions, water is often added to help dissolve the inorganic base and facilitate the formation of the boronate. However, it also provides the reagent for hydrolysis.

    • Recommendation: Try running the reaction under anhydrous conditions using a base with better organic solvent solubility (like Cs₂CO₃ or KF ) and a boronic ester (e.g., pinacol ester) instead of a boronic acid. This removes one of the key components for the side reaction.

Base_Selection_Workflow start Start: Couple this compound cond1 Choose Initial Conditions: - Active Catalyst (e.g., Pd(OAc)₂/SPhos) - Base: K₃PO₄ - Solvent: Dioxane or Toluene - Temp: 90-100 °C start->cond1 check1 Analyze Reaction Outcome cond1->check1 outcome1 Good Yield (>70%) No significant side products check1->outcome1 Success outcome2 Low / No Reaction check1->outcome2 Failure outcome3 Mix of Product & Hydrolyzed Ester check1->outcome3 Partial Success action1 Reaction Successful. Stop. outcome1->action1 action2 Increase Reactivity: 1. Increase Temp (to 110 °C) 2. Switch to Cs₂CO₃ 3. Increase Catalyst Loading outcome2->action2 action3 Improve Selectivity: 1. Decrease Temp (by 10-20 °C) 2. Switch to K₂CO₃ or KF 3. Use Anhydrous Conditions outcome3->action3 action2->check1 Re-evaluate action3->check1 Re-evaluate

A logical workflow for selecting and optimizing the base for the target substrate.

Recommended Starting Protocols

These protocols are suggested starting points based on successful couplings of similar, challenging chloropyridine substrates. Optimization will likely be required. Always run a small-scale test reaction first.

Protocol A: Suzuki-Miyaura Coupling (General Starting Point)
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.5 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • SPhos (4-10 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (to make a ~0.1 M solution).

  • Procedure:

    • To an oven-dried Schlenk flask, add the pyridine substrate, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).

    • Add the degassed solvent via syringe.

    • Heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Protocol B: Buchwald-Hartwig Amination (General Starting Point)
  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2-4 mol%)

    • RuPhos (4-8 mol%)

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene (to make a ~0.1 M solution).

  • Procedure:

    • Follow the setup procedure as described in Protocol A, substituting the appropriate reagents.

    • Heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor and work up the reaction as described in Protocol A.

Protocol C: Sonogashira Coupling (Copper-Free Conditions)
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (5 mol%)

    • Cs₂CO₃ (2.5 equiv)

  • Solvent: Anhydrous, degassed DMF or 1,4-Dioxane (to make a ~0.1 M solution).

  • Procedure:

    • Follow the setup procedure as described in Protocol A.

    • Heat the mixture to 100 °C with vigorous stirring.

    • Monitor and work up the reaction as described in Protocol A. Note: Amine bases like Et₃N are often used but may be less effective for a chloropyridine; inorganic bases often require higher temperatures.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Synthetic Methods in Drug Discovery. (2016). Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • ResearchGate. (2014). What is the pka of the conjugate acid of cesium carbonate?. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Evans, P. A. (n.d.). Protecting Groups. University of Liverpool. [Link]

  • ResearchGate. (2016). Micellar effect upon the rate of alkaline hydrolysis of carboxylic and carbonate esters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection – Basic Conditions. [Link]

  • Kappe, C. O., et al. (2012). Protecting Groups. In Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • ACS Publications. (2018). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Illinois Experts. (2024). Anagostic Axial Interactions Inhibit Cross-Coupling Catalytic Activity in Square Planar Pyridinophane Nickel Complexes. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • RSC Publishing. (2021). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Wuhu A-Tech. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ResearchGate. (2019). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • PubMed. (2011). Recent advances in Sonogashira reactions. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • PubMed. (2002). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Citric acid. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

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Managing exothermic reactions in "Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

A Guide to Managing Exothermic Reactions

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, with a focus on safely managing the exothermic nature of the Boc-protection step. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to ensure your success and safety in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am planning the synthesis of this compound. Which step is most likely to be exothermic and why?

A1: The primary exothermic event in this synthesis is the N-protection of the starting material, Methyl 5-amino-2-chloropyridine-4-carboxylate, using di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.

Scientific Rationale: The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride.[1] This leads to the formation of a carbamate and the release of a tert-butyl carbonate intermediate, which then decomposes into carbon dioxide (CO₂) and tert-butanol. The formation of the stable C-N bond and the gaseous CO₂ byproduct contributes significantly to the reaction's exothermicity. The overall enthalpy of this type of reaction is negative, releasing a substantial amount of heat.

It is crucial to recognize that the rate of heat generation can be rapid, especially with reactive amines or in the presence of catalysts. If this heat is not dissipated effectively, it can lead to a rapid temperature increase, potentially causing a thermal runaway. A thermal runaway can result in vigorous outgassing, solvent boiling, and even vessel pressurization, posing a significant safety hazard.[2]

Q2: My reaction temperature spiked unexpectedly during the addition of Boc anhydride. What are the immediate steps I should take, and how can I prevent this in the future?

A2: An unexpected temperature spike is a clear indication that the rate of heat generation is exceeding the rate of heat removal. Immediate and calm action is required to bring the reaction under control.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of Boc anhydride.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or ice-salt) is making good contact with the reaction flask and has sufficient capacity. Add more ice or dry ice to the bath as needed.

  • Increase Agitation: Ensure the stirring is vigorous enough to promote efficient heat transfer from the reaction mixture to the flask walls and into the cooling bath.

  • Monitor Internal Temperature: Continuously monitor the internal temperature of the reaction. Do not rely on the bath temperature.

Preventative Measures for Future Experiments: The key to preventing thermal excursions is controlling the rate of the reaction. This can be achieved through several measures:

  • Slow, Controlled Addition: Add the Boc anhydride solution dropwise using an addition funnel. The rate of addition should be adjusted to maintain the desired internal temperature.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat generated.

  • Pre-cooling: Cool the solution of the aminopyridine to the target reaction temperature (e.g., 0 °C) before starting the addition of the Boc anhydride.

  • Reverse Addition: In some cases, adding the amine solution to the Boc anhydride solution can provide better control, although this should be evaluated on a small scale first.

Q3: What are the recommended reaction conditions for a safe and efficient Boc-protection of Methyl 5-amino-2-chloropyridine-4-carboxylate?

A3: A well-controlled reaction is both safe and typically results in higher purity and yield. Below is a recommended protocol and a table summarizing key parameters for different scales.

Detailed Experimental Protocol (Small Scale):

  • Vessel Setup: In a properly sized round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a temperature probe, dissolve Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with efficient stirring.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • Boc Anhydride Solution: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Controlled Addition: Transfer the Boc anhydride solution to an addition funnel and add it dropwise to the cooled amine solution over a period of 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate, separate the organic layer, and proceed with standard extraction and purification procedures.

Table of Recommended Parameters:

ParameterLab Scale (1-5 g)Kilo-Lab Scale (100-500 g)
Solvent Volume 10-20 mL per gram of starting material5-10 L per kg of starting material
Base Triethylamine or DIPEA (1.2 eq)Triethylamine or DIPEA (1.1-1.2 eq)
(Boc)₂O 1.1 eq1.05-1.1 eq
Addition Time 30-60 minutes2-4 hours
Temperature Control 0-10 °C (Ice bath)0-10 °C (Jacketed reactor with chiller)
Agitation Magnetic stirringOverhead mechanical stirring

Causality Behind Choices:

  • Using a slight excess of Boc anhydride ensures complete conversion of the starting amine.

  • A non-nucleophilic base is used to neutralize the acid byproduct of the reaction without competing with the amine in reacting with the Boc anhydride.[3]

  • DCM and THF are common solvents due to their ability to dissolve the reactants and their relative inertness under these conditions.

Visualizing the Workflow

To aid in decision-making during the critical Boc-protection step, the following workflow diagram illustrates the key control points.

ExothermManagementWorkflow Workflow for Managing Exothermic Boc-Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Prep Setup Reaction Vessel with Cooling and Temp Probe Reagents Dissolve Amine and Base in Solvent Prep->Reagents Cooling Cool to 0-5 °C Reagents->Cooling StartAdd Start Slow, Dropwise Addition of (Boc)₂O Cooling->StartAdd MonitorTemp Monitor Internal Temperature Continuously StartAdd->MonitorTemp TempOK Temperature Stable (<10 °C) MonitorTemp->TempOK Yes TempHigh Temperature Rising (>10 °C) MonitorTemp->TempHigh No ContinueAdd Continue Addition TempOK->ContinueAdd Action STOP ADDITION Enhance Cooling TempHigh->Action Action->MonitorTemp ContinueAdd->MonitorTemp CompleteAdd Addition Complete ContinueAdd->CompleteAdd Finished WarmRT Warm to Room Temperature CompleteAdd->WarmRT MonitorConv Monitor Conversion (TLC/LC-MS) WarmRT->MonitorConv Quench Quench Reaction MonitorConv->Quench Extract Extract and Purify Quench->Extract Product Isolate Product Extract->Product

Caption: Decision workflow for temperature control during Boc-protection.

Q4: Are there any specific safety hazards associated with di-tert-butyl dicarbonate that I should be aware of?

A4: Yes, beyond its role in exothermic reactions, di-tert-butyl dicarbonate has several intrinsic hazards that require careful handling.

  • Inhalational Toxicity: Boc anhydride is highly toxic if inhaled.[4] The median lethal concentration in rats is comparable to that of phosgene.[2] All handling of this reagent, especially weighing and transfers, must be conducted in a well-ventilated chemical fume hood.

  • Pressure Buildup: (Boc)₂O can slowly decompose over time, particularly in the presence of moisture, to produce carbon dioxide gas.[2] This can lead to pressure buildup in sealed containers. For this reason, it is often sold and should be stored in plastic bottles rather than glass ones.[2] Always handle and open containers with care, pointing the cap away from yourself and others.

  • Flammability: Di-tert-butyl dicarbonate is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and other ignition sources.

  • Skin and Eye Irritant: It can cause skin irritation and serious eye damage. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Always consult the Safety Data Sheet (SDS) provided by the manufacturer before using di-tert-butyl dicarbonate.[4]

References

  • De Bie, E. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Janssen Pharmaceutica NV.
  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • He, Y., & Kang, Y. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2977. [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents.

Sources

"Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate (CAS: 305371-42-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block in your synthetic endeavors. Here, we address common questions and troubleshooting scenarios encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

There are conflicting recommendations from various suppliers, with some suggesting room temperature storage while others advise refrigeration.[1] To ensure maximum shelf-life and prevent degradation, we recommend storing the compound at 2-8°C (refrigerator) in a tightly sealed container, protected from moisture and light. While the compound may be stable for short periods at room temperature, long-term storage at elevated temperatures is not advised due to the potential for thermal degradation of the Boc-protecting group.[2]

Q2: How sensitive is the Boc (tert-butyloxycarbonyl) protecting group on this molecule?

The Boc group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions.[3] However, it is highly susceptible to cleavage under acidic conditions.[4] Even mild acids can initiate deprotection. It is also thermally labile and can undergo cleavage at elevated temperatures, generally above 55°C for prolonged periods.[5]

Q3: Can I use protic solvents like methanol or ethanol with this compound?

Yes, protic solvents like methanol and ethanol can be used, especially for reactions where the solvent is not heated for extended periods. However, be aware that in the presence of acid or base catalysts, these solvents can participate in transesterification or other side reactions. For reactions requiring prolonged heating, consider using aprotic solvents to minimize potential side reactions.

Q4: What are the known incompatibilities for this compound?

Based on the reactivity of its functional groups, the following should be avoided:

  • Strong Acids: Will readily cleave the Boc protecting group.[4]

  • Strong Bases: While the Boc group is stable, strong bases can promote hydrolysis of the methyl ester.

  • Strong Oxidizing Agents: The pyridine ring and the Boc group can be susceptible to oxidation.

  • Nucleophiles (at high temperatures): The 2-chloro position on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially at elevated temperatures.[6][7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or No Yield in a Coupling Reaction

Scenario: You are attempting a Suzuki, Stille, or other cross-coupling reaction and observe a low yield of the desired product.

Potential Causes & Solutions:

  • Degradation of Starting Material:

    • Cause: The compound may have degraded due to improper storage (exposure to heat, moisture, or acid).

    • Solution: Before use, confirm the purity of your starting material via NMR or LC-MS. Always store the compound at 2-8°C.

  • Boc Deprotection:

    • Cause: If your reaction conditions are even slightly acidic, you may be losing the Boc protecting group, leading to undesired side reactions of the free amine.

    • Solution: Ensure your reaction is run under neutral or basic conditions. If an acid scavenger is used, ensure it is not creating an overall acidic environment. Buffer your reaction if necessary.

  • Poor Solubility:

    • Cause: The compound may have poor solubility in your chosen reaction solvent, limiting its availability to react.[9]

    • Solution: Test the solubility in a small scale first. Consider using a co-solvent system or a different solvent altogether. Gentle warming can aid dissolution, but avoid prolonged heating at high temperatures.

Issue 2: Appearance of an Unexpected Side Product

Scenario: Your reaction mixture shows a significant peak in the LC-MS corresponding to a mass loss of 100 amu (loss of the Boc group) or a different unexpected product.

Potential Causes & Solutions:

  • Accidental Boc Deprotection:

    • Cause: As mentioned above, acidic conditions are the primary cause of Boc deprotection.[10][11] This can be from an acidic reagent, catalyst, or even acidic impurities in your solvent.

    • Solution: Scrupulously ensure all reagents and solvents are free from acidic contaminants. Use of a non-acidic base can be beneficial. A simple workflow for diagnosing this issue is presented in the diagram below.

  • Nucleophilic Substitution at the 2-Position:

    • Cause: The chlorine atom at the 2-position of the pyridine ring is an active site for nucleophilic aromatic substitution (SNAr).[6][7][8] If your reaction mixture contains nucleophiles (e.g., amines, alkoxides) and is heated, you may form a substitution product.

    • Solution: If the intended reaction does not involve substitution at this position, avoid high temperatures and the presence of strong nucleophiles. If a nucleophile is required for another part of your synthesis, consider running the reaction at a lower temperature for a longer duration.

  • Ester Hydrolysis:

    • Cause: The methyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of strong acids or bases, particularly with water present.

    • Solution: Use anhydrous solvents and avoid strong aqueous acidic or basic conditions if the ester functionality is to be preserved.

Issue 3: Inconsistent Results Between Batches

Scenario: You are observing variability in reaction outcomes using different lots of this compound.

Potential Causes & Solutions:

  • Purity Variation:

    • Cause: Different batches may have varying levels of purity or residual starting materials from their synthesis.

    • Solution: Always check the certificate of analysis for each new batch. It is good practice to run a quick purity check (e.g., NMR) on a small sample before committing to a large-scale reaction.

  • Improper Long-Term Storage:

    • Cause: A previously opened bottle that has been stored for a long time may have slowly degraded due to repeated exposure to atmospheric moisture and temperature fluctuations.

    • Solution: For long-term storage, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerator)Minimizes thermal degradation of the Boc group and potential hydrolysis.
Atmosphere Inert gas (Argon/Nitrogen)Protects from atmospheric moisture, which can contribute to hydrolysis.
pH (in solution) Neutral to BasicThe Boc group is labile to acidic conditions.[3][4]
Incompatible Solvents Protic solvents with strong acids/basesCan lead to ester hydrolysis or transesterification.
Incompatible Reagents Strong acids, strong oxidizing agentsCauses deprotection or degradation of the molecule.

Experimental Protocols

Protocol 1: Standard Handling and Dissolution

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry vial, preferably under an inert atmosphere.

  • Add the desired anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide).

  • If solubility is an issue, gently warm the mixture (not exceeding 40°C) with stirring until the solid is fully dissolved.

  • Use the resulting solution immediately in your reaction.

Visualizations

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR data for Methyl 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylate , a substituted pyridine derivative of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying principles and comparative analysis necessary for confident structural verification.

The Structural Context: Unpacking the Molecule

Before delving into the spectral data, it is crucial to understand the electronic environment of each nucleus within Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate. The pyridine ring is substituted with three distinct groups: a chlorine atom at the 2-position, a methyl carboxylate group at the 4-position, and a Boc-protected amino group at the 5-position.

  • 2-Chloro group: An electron-withdrawing group that will deshield adjacent protons and carbons.

  • 4-Methyl carboxylate group: An electron-withdrawing group that will influence the electronic environment of the pyridine ring.

  • 5-Boc-amino group: An electron-donating group (via the nitrogen lone pair) that will shield nearby protons and carbons.

The interplay of these electronic effects will dictate the chemical shifts observed in the NMR spectra.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, we anticipate signals corresponding to the Boc group, the methyl ester, the amine proton, and the two aromatic protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~1.50Singlet9HC(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet.[1]
2~3.90Singlet3HOCH₃ (Ester)The three protons of the methyl ester are deshielded by the adjacent oxygen and carbonyl group.
3~8.00Singlet1HH-3 (Pyridine)This proton is deshielded by the adjacent nitrogen and the electron-withdrawing chloro and carboxylate groups.
4~8.50Singlet1HH-6 (Pyridine)This proton is significantly deshielded due to its position ortho to the electronegative nitrogen atom.
5~9.00Singlet (broad)1HNH (Amine)The chemical shift of the N-H proton can be variable and the signal is often broad due to quadrupole broadening and exchange.[1]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The greater range of chemical shifts in ¹³C NMR allows for the clear resolution of each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)AssignmentRationale
1~28.0C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.
2~53.0OCH₃ (Ester)The methyl carbon of the ester group.
3~81.0C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
4~115.0C-3 (Pyridine)Shielded by the adjacent electron-donating amino group.
5~140.0C-5 (Pyridine)Carbon directly attached to the nitrogen of the Boc-amino group.
6~148.0C-6 (Pyridine)Deshielded carbon adjacent to the ring nitrogen.
7~150.0C-2 (Pyridine)Deshielded by the attached electronegative chlorine atom.
8~152.0C=O (Boc)The carbonyl carbon of the Boc protecting group.
9~165.0C=O (Ester)The carbonyl carbon of the methyl ester group.[2]
10~145.0C-4 (Pyridine)Quaternary carbon attached to the carboxylate group.

Visualizing the Structure and Assignments

To aid in the correlation of the NMR data with the molecular structure, the following diagram illustrates the annotated atoms of this compound.

Caption: Molecular structure with annotated atoms for NMR correlation.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Solvent: CDCl₃.
  • Temperature: 298 K.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Parameters:
  • Spectral Width: ~16 ppm.
  • Acquisition Time: ~4 seconds.
  • Relaxation Delay (D1): 1-2 seconds.
  • Number of Scans: 8-16.
  • Processing:
  • Apply an exponential window function with a line broadening of 0.3 Hz.
  • Fourier transform the FID.
  • Phase and baseline correct the spectrum.
  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
  • Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.
  • Solvent: CDCl₃.
  • Temperature: 298 K.
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Acquisition Parameters:
  • Spectral Width: ~240 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (D1): 2 seconds.
  • Number of Scans: 1024 or more, depending on sample concentration.
  • Processing:
  • Apply an exponential window function with a line broadening of 1-2 Hz.
  • Fourier transform the FID.
  • Phase and baseline correct the spectrum.
  • Calibrate the spectrum by setting the solvent signal (CDCl₃) to 77.16 ppm.

Comparative Analysis with Alternative Structures

The interpretation of the NMR spectra of this compound is strengthened by comparing it with simpler, related molecules.

  • Pyridine: The unsubstituted pyridine ring shows signals for H-2/H-6 at ~8.6 ppm, H-4 at ~7.7 ppm, and H-3/H-5 at ~7.3 ppm.[3] The introduction of substituents dramatically alters these shifts.

  • 2-Chloropyridine: The chloro group at the 2-position deshields the adjacent H-3 and H-6 protons.[4]

  • 5-Amino-2-chloropyridine: The addition of an amino group at the 5-position, being an electron-donating group, will shield the ortho (H-4 and H-6) and para (H-2) protons.[5]

  • N-Boc protected amines: The characteristic sharp singlet for the nine tert-butyl protons around 1.5 ppm is a key diagnostic feature for the presence of the Boc protecting group.[1]

The predicted chemical shifts for the target molecule are a logical extension of the substituent effects observed in these simpler analogues. The electron-withdrawing nature of the chloro and carboxylate groups, combined with the electron-donating nature of the Boc-amino group, results in the specific chemical shift values presented.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by a robust experimental protocol and comparative data, provides a self-validating system for its structural confirmation. The principles outlined in this guide empower researchers to confidently interpret their own experimental data and serve as a valuable reference for the characterization of similarly substituted heterocyclic compounds.

References

  • Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]

  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]

  • National Institutes of Health. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]

  • ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Available from: [Link]

  • Loba Chemie. 2-CHLOROPYRIDINE. Available from: [Link]

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate, a key building block in modern medicinal chemistry. We will focus on the superior capabilities of High-Resolution Mass Spectrometry (HRMS) and provide a comprehensive, experimentally-grounded protocol. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical strategies for complex small molecules.

Introduction: The Analytical Challenge of a Substituted Pyridine

This compound (Molecular Formula: C₁₂H₁₅ClN₂O₄, Molecular Weight: 286.71 g/mol ) is a substituted pyridine derivative incorporating several functional groups that necessitate a multifaceted analytical approach for comprehensive characterization.[][2] The presence of a chlorine atom, a Boc-protecting group, and a methyl ester on a pyridine core presents unique challenges in ensuring identity, purity, and stability.

The control of impurities is a critical aspect of pharmaceutical development, with regulatory bodies requiring the identification and quantification of any species present at levels of 0.1% or higher.[3] Potential impurities in the synthesis of this compound could include starting materials such as 5-amino-2-chloropyridine-4-carboxylic acid, by-products from incomplete reactions, or degradation products.[4]

This guide will demonstrate the efficacy of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for this purpose and compare its performance against other common analytical techniques.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the analysis of pharmaceutical intermediates, they offer varying degrees of specificity, sensitivity, and structural elucidation capabilities. Here, we compare HRMS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter High-Resolution Mass Spectrometry (HRMS) HPLC-UV Nuclear Magnetic Resonance (NMR)
Specificity Very High (based on accurate mass and fragmentation)Moderate (based on retention time and UV absorbance)High (based on unique chemical shifts)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg to µg level)
Structural Elucidation Good (provides molecular formula and fragmentation)Poor (provides limited structural information)Excellent (provides detailed connectivity)
Quantitative Accuracy Good (with appropriate standards)Excellent (the gold standard for quantification)Good (qNMR is possible but less common)
Impurity Profiling Excellent (can detect and identify unknown impurities)Good (can quantify known and some unknown impurities)Moderate (impurities need to be at higher concentrations)
Throughput HighHighLow
  • HPLC-UV is a robust and reliable technique for routine purity analysis and quantification of the main component and known impurities.[5][6][7][8] However, it lacks the specificity to definitively identify unknown impurities.

  • NMR spectroscopy is unparalleled for the complete structural elucidation of the target molecule and can be used for quantitative purposes (qNMR).[3][9][10][11] Its primary limitation is its relatively low sensitivity, making it less suitable for trace impurity analysis.

  • HRMS offers a powerful combination of high sensitivity and specificity, enabling the confident identification of the target molecule and the detection and identification of trace-level impurities through accurate mass measurements and fragmentation analysis.[12]

For the comprehensive characterization required in pharmaceutical development, a combination of these techniques is often employed. However, HRMS stands out for its ability to provide a wealth of information from a single analysis.

In-Depth HRMS Analysis of this compound

A well-designed LC-HRMS method can provide definitive identification, confirm the elemental composition, and elucidate the structure of the target molecule, as well as detect and identify process-related impurities and degradation products.

Proposed LC-HRMS Experimental Workflow

The following diagram illustrates a typical workflow for the HRMS analysis of this compound.

HRMS Workflow HRMS Analytical Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) lc Inject sample onto a C18 column with a gradient elution prep->lc ion Electrospray Ionization (ESI+) lc->ion ms1 Full Scan MS (Accurate Mass Measurement) ion->ms1 ms2 Data-Dependent MS/MS (Fragmentation) ms1->ms2 confirm Confirm Molecular Formula ms2->confirm identify Identify Impurities confirm->identify elucidate Elucidate Fragmentation Pathways identify->elucidate

Caption: A typical workflow for the LC-HRMS analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

1. Sample Preparation

  • Rationale: To ensure the sample is fully dissolved and compatible with the mobile phase, preventing precipitation on the column and ensuring accurate injection.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent mixture.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions

  • Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. A gradient elution is employed to ensure good separation of the main component from any potential impurities with different polarities. Formic acid is added to the mobile phase to promote protonation and enhance ionization efficiency in positive ion mode ESI.

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry Conditions

  • Rationale: Electrospray ionization in positive mode (ESI+) is selected as the molecule contains basic nitrogen atoms that are readily protonated. A high-resolution mass analyzer (e.g., Orbitrap or TOF) is essential for accurate mass measurement, which allows for the determination of the elemental composition. Data-dependent MS/MS is used to acquire fragmentation data for structural confirmation and impurity identification.

  • Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Mass Range (Full Scan): m/z 50-500

    • Resolution (Full Scan): > 60,000

    • Data Acquisition: Data-Dependent MS/MS of the top 3 most intense ions.

    • Collision Energy: Stepped (e.g., 10, 20, 40 eV) to obtain a rich fragmentation spectrum.

Expected HRMS Data and Fragmentation Analysis

Accurate Mass Measurement:

The protonated molecule [M+H]⁺ of this compound has a theoretical exact mass of 287.0793. A high-resolution mass spectrometer should be able to measure this mass with an accuracy of < 5 ppm. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) will also be observed, providing further confidence in the identification.

Fragmentation Pathway:

The Boc-protecting group is known to be labile under mass spectrometric conditions and will readily fragment. The following diagram illustrates the expected fragmentation pathway.

Fragmentation Pathway Proposed Fragmentation of the Analyte M [M+H]⁺ m/z 287.0793 F1 [M+H - C₄H₈]⁺ m/z 231.0167 M->F1 - isobutylene F2 [M+H - C₅H₉O₂]⁺ m/z 186.0061 M->F2 - Boc group F3 [C₄H₉]⁺ m/z 57.0704 M->F3

Caption: Proposed ESI+ fragmentation pathway.

  • Loss of Isobutylene (C₄H₈): A characteristic loss of 56 Da from the Boc group to form an intermediate carbamic acid, which can then lose CO₂.

  • Loss of the entire Boc group (C₅H₉O₂): A loss of 101 Da to yield the protonated 5-amino-2-chloropyridine-4-carboxylate.

  • Formation of the tert-butyl cation (C₄H₉)⁺: The stable tert-butyl cation at m/z 57.0704 is a hallmark of Boc-protected compounds.

The presence of these characteristic fragment ions in the MS/MS spectrum provides unequivocal confirmation of the structure.

Identification of Potential Impurities

HRMS is particularly powerful for identifying unknown impurities. For example, a potential impurity could be the de-protected analogue, "Methyl 5-amino-2-chloropyridine-4-carboxylate". This would be readily detected by its accurate mass [M+H]⁺ at m/z 187.0274 and its distinct retention time. Its MS/MS spectrum would lack the characteristic fragments of the Boc group.

Conclusion

For the comprehensive analysis of this compound, High-Resolution Mass Spectrometry offers significant advantages over other analytical techniques. Its ability to provide accurate mass measurements and detailed fragmentation information in a single, high-throughput analysis makes it an invaluable tool for identity confirmation, purity assessment, and the identification of unknown impurities. While HPLC-UV remains a workhorse for routine quantification and NMR is the gold standard for complete structural elucidation, HRMS provides a unique combination of sensitivity, specificity, and structural insight that is essential for modern pharmaceutical development.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 19, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved January 19, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 19, 2026, from [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]

  • Cohen, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Seton Hall University Dissertations and Theses (ETDs). Retrieved January 19, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 19, 2026, from [Link]

  • Zapata, F., & Fernández-de-la-Pradilla, R. (2012). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF. Retrieved January 19, 2026, from [Link]

  • Howes, A. P., et al. (2020). 5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. Magnetic Resonance in Chemistry, 58(11), 1026-1035. [Link]

  • Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3379. [Link]

  • Šačkus, A., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 1461-1470. [Link]

  • (n.d.). methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram. Retrieved January 19, 2026, from [Link]

  • He, H. Y., & Kang, J. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4699. [Link]

  • Lee, S., et al. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Journal of Chemical Information and Modeling, 61(11), 5366-5377. [Link]

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A Comparative Guide to the Synthetic Routes of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its substituted pyridine core makes it a valuable scaffold for developing novel kinase inhibitors, receptor antagonists, and other targeted therapies. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development programs.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound. Each route is analyzed for its chemical logic, experimental feasibility, and overall efficiency. Detailed, step-by-step protocols are provided, supported by mechanistic insights and references to established chemical literature. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, scale requirements, and project timelines.

Comparative Analysis of Synthetic Strategies

Two primary synthetic pathways are outlined and evaluated:

  • Route 1: Functionalization of a Pre-chlorinated Pyridine Core. This strategy commences with the commercially available and relatively inexpensive 4-cyanopyridine. The synthesis proceeds through a series of functional group interconversions to build the target molecule.

  • Route 2: Construction from a Substituted Pyridine Ring. This approach begins with a substituted pyridine derivative, such as 2-amino-4-methylpyridine, and introduces the required functionalities through a sequence of nitration, chlorination, oxidation, and subsequent protective group manipulations.

The following sections will delve into the specifics of each route, offering a comprehensive overview of the required transformations and a critical assessment of their respective strengths and weaknesses.

Route 1: Stepwise Functionalization of 4-Cyanopyridine

This synthetic route offers a logical progression from a simple starting material, introducing the required substituents in a controlled manner. The key transformations include chlorination, nitrile hydrolysis, nitration, nitro group reduction, esterification, and final Boc protection.

dot

Route_1 start 4-Cyanopyridine step1 2-Chloro-4-cyanopyridine start->step1 Chlorination step2 2-Chloropyridine-4-carboxylic acid step1->step2 Hydrolysis step3 2-Chloro-5-nitropyridine-4-carboxylic acid step2->step3 Nitration step4 Methyl 2-chloro-5-nitropyridine-4-carboxylate step3->step4 Esterification step5 Methyl 5-amino-2-chloropyridine-4-carboxylate step4->step5 Reduction final This compound step5->final Boc Protection

Caption: Synthetic pathway for Route 1, starting from 4-Cyanopyridine.

Step-by-Step Experimental Protocol for Route 1

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

The initial step involves the chlorination of 4-cyanopyridine. A common method is the reaction of 4-cyanopyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

  • Protocol: To a solution of 4-cyanopyridine N-oxide (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, phosphorus oxychloride (1.5-2.0 eq) is added.[1] The reaction mixture is heated to reflux for several hours. After completion, the reaction is carefully quenched with ice water and neutralized. The product, 2-chloro-4-cyanopyridine, is then extracted with an organic solvent.

  • Causality: The N-oxide functionality activates the pyridine ring for nucleophilic substitution. The chloride ion from POCl₃ attacks the 2-position, leading to the desired chlorinated product. The use of an excess of POCl₃ ensures complete conversion.

Step 2: Hydrolysis of 2-Chloro-4-cyanopyridine to 2-Chloropyridine-4-carboxylic acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.[2][3]

  • Protocol: 2-Chloro-4-cyanopyridine (1.0 eq) is heated at reflux in a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid, for several hours.[2] Alternatively, basic hydrolysis can be performed using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

  • Causality: The strong acidic or basic conditions facilitate the hydration of the nitrile group, first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Step 3: Nitration of 2-Chloropyridine-4-carboxylic acid

The introduction of a nitro group at the 5-position is a key step. This is typically achieved using a mixture of nitric acid and sulfuric acid.

  • Protocol: 2-Chloropyridine-4-carboxylic acid (1.0 eq) is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by pouring the reaction mixture onto ice and filtering the resulting precipitate.

  • Causality: The strong acidic medium generates the nitronium ion (NO₂⁺), which is the active electrophile. The electron-withdrawing nature of the chloro and carboxyl groups directs the nitration to the 5-position.

Step 4: Esterification of 2-Chloro-5-nitropyridine-4-carboxylic acid

The carboxylic acid is converted to its methyl ester.

  • Protocol: 2-Chloro-5-nitropyridine-4-carboxylic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added.[4] The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is worked up to isolate the methyl ester.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 5: Reduction of Methyl 2-chloro-5-nitropyridine-4-carboxylate

The nitro group is reduced to an amino group.

  • Protocol: The nitro compound (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate, and a reducing agent is added. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a metal in acidic media, such as iron powder in acetic acid.[5]

  • Causality: Catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction occurs. Metal/acid reductions involve single electron transfers from the metal to the nitro group, followed by protonation.

Step 6: Boc Protection of Methyl 5-amino-2-chloropyridine-4-carboxylate

The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.[6]

  • Protocol: To a solution of Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq) in a solvent like dichloromethane or tetrahydrofuran, di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP) are added. The reaction is typically stirred at room temperature until completion. The product is then isolated by standard workup procedures.

  • Causality: The base deprotonates the amino group, increasing its nucleophilicity. The resulting amine then attacks the electrophilic carbonyl carbon of Boc₂O, leading to the formation of the Boc-protected amine.

Performance Analysis of Route 1
Parameter Assessment
Starting Material Availability 4-Cyanopyridine is a readily available and inexpensive starting material.
Number of Steps Six steps, which is a moderate length for a multi-step synthesis.
Overall Yield The overall yield is likely to be moderate, as each step will have an associated loss.
Scalability The reactions are generally scalable, although the nitration step requires careful temperature control on a larger scale.
Safety Considerations The use of fuming nitric and sulfuric acids requires caution. Catalytic hydrogenation involves flammable hydrogen gas.

Route 2: Synthesis from 2-Amino-4-methylpyridine

This alternative route utilizes a different starting material and a different sequence of reactions to arrive at the target molecule. Key steps include nitration, diazotization/hydrolysis, chlorination, oxidation, esterification, and Boc protection.

dot

Route_2 start 2-Amino-4-methylpyridine step1 2-Amino-4-methyl-5-nitropyridine start->step1 Nitration step2 2-Hydroxy-4-methyl-5-nitropyridine step1->step2 Diazotization/Hydrolysis step3 2-Chloro-4-methyl-5-nitropyridine step2->step3 Chlorination step4 2-Chloro-5-nitropyridine-4-carboxylic acid step3->step4 Oxidation step5 Methyl 2-chloro-5-nitropyridine-4-carboxylate step4->step5 Esterification step6 Methyl 5-amino-2-chloropyridine-4-carboxylate step5->step6 Reduction final This compound step6->final Boc Protection

Caption: Synthetic pathway for Route 2, starting from 2-Amino-4-methylpyridine.

Step-by-Step Experimental Protocol for Route 2

Step 1: Nitration of 2-Amino-4-methylpyridine

The synthesis begins with the nitration of 2-amino-4-methylpyridine.[7]

  • Protocol: 2-Amino-4-methylpyridine (1.0 eq) is dissolved in concentrated sulfuric acid at low temperature. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. The reaction is stirred for several hours and then poured onto ice to precipitate the product, 2-amino-4-methyl-5-nitropyridine.

  • Causality: The amino group is a strong activating group and directs the electrophilic nitration to the ortho and para positions. In this case, the 5-position is favored.

Step 2: Conversion of the Amino Group to a Hydroxyl Group

The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

  • Protocol: 2-Amino-4-methyl-5-nitropyridine (1.0 eq) is dissolved in an aqueous acid solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added slowly to form the diazonium salt. The reaction mixture is then heated to hydrolyze the diazonium salt to the corresponding hydroxyl compound, 2-hydroxy-4-methyl-5-nitropyridine.

  • Causality: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and acid) to form a diazonium salt. This salt is unstable and readily undergoes nucleophilic substitution by water upon heating to yield the phenol derivative.

Step 3: Chlorination of 2-Hydroxy-4-methyl-5-nitropyridine

The hydroxyl group is replaced with a chlorine atom.

  • Protocol: 2-Hydroxy-4-methyl-5-nitropyridine (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[7] The reaction is typically heated to ensure complete conversion. After the reaction, the excess chlorinating agent is carefully removed, and the product, 2-chloro-4-methyl-5-nitropyridine, is isolated.

  • Causality: The hydroxyl group is a poor leaving group. The chlorinating agent converts it into a better leaving group, which is then displaced by a chloride ion.

Step 4: Oxidation of the Methyl Group

The methyl group at the 4-position is oxidized to a carboxylic acid.

  • Protocol: 2-Chloro-4-methyl-5-nitropyridine (1.0 eq) is heated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) in an aqueous basic solution. After the oxidation is complete, the reaction mixture is worked up by filtering off the manganese dioxide and acidifying the filtrate to precipitate the carboxylic acid, 2-chloro-5-nitropyridine-4-carboxylic acid.

  • Causality: The strong oxidizing agent attacks the benzylic protons of the methyl group, leading to its progressive oxidation to a carboxylic acid.

Steps 5-7: Esterification, Reduction, and Boc Protection

The subsequent steps of esterification of the carboxylic acid, reduction of the nitro group, and Boc protection of the resulting amino group are analogous to Steps 4, 5, and 6 in Route 1.

Performance Analysis of Route 2
Parameter Assessment
Starting Material Availability 2-Amino-4-methylpyridine is a commercially available reagent.
Number of Steps Seven steps, which is longer than Route 1.
Overall Yield The increased number of steps will likely result in a lower overall yield compared to Route 1.
Scalability The diazotization step can be challenging to scale up due to the potential instability of the diazonium salt. The oxidation with KMnO₄ can also be difficult to manage on a large scale.
Safety Considerations Diazonium salts can be explosive if isolated. The use of strong oxidizing agents and chlorinating agents requires careful handling.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound. However, a comparative analysis suggests that Route 1 is the more advantageous strategy for most laboratory and process chemistry applications.

The primary advantages of Route 1 include its shorter length (six steps versus seven), the use of a more economical and readily available starting material (4-cyanopyridine), and the avoidance of potentially hazardous and difficult-to-scale reactions such as diazotization. While the nitration step in Route 1 requires careful control, it is a well-established and generally manageable transformation.

Route 2, while chemically sound, is longer and involves more challenging transformations. The generation and handling of diazonium salts can be problematic, particularly on a larger scale. The strong oxidation required in Step 4 can also present scalability and workup challenges.

Therefore, for researchers seeking an efficient, reliable, and scalable synthesis of this compound, Route 1 is the recommended approach. It offers a more direct and practical pathway to this valuable building block, minimizing both the number of synthetic operations and the associated safety risks.

References

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • US2758999A - Esterification of pyridine carboxylic acids.

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A Comparative Guide to Alternative Protecting Groups for 5-amino-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The target molecule, 5-amino-2-chloropyridine-4-carboxylate, presents a unique challenge due to the electron-deficient nature of the pyridine ring, which is further exacerbated by the presence of a chloro and a carboxylate group. This inherent electronic character diminishes the nucleophilicity of the 5-amino group, making its protection a non-trivial synthetic step. While the tert-butoxycarbonyl (Boc) group is a common choice for amine protection, its lability under acidic conditions can be a limitation in more complex synthetic routes. This guide provides an in-depth comparison of viable alternative protecting groups to Boc for 5-amino-2-chloropyridine-4-carboxylate, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Challenge: Protecting an Electron-Poor Aromatic Amine

The reduced nucleophilicity of the amino group in 5-amino-2-chloropyridine-4-carboxylate necessitates more forcing conditions for protection, which can lead to undesired side reactions. Furthermore, the choice of a protecting group must be carefully considered in the context of the overall synthetic plan, with particular attention to its stability under various reaction conditions and the orthogonality of its cleavage.[1] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, a critical consideration in the synthesis of complex molecules.[2]

Comparative Analysis of Amine Protecting Groups

The following table provides a comparative overview of the most common carbamate and sulfonamide protecting groups, evaluating their suitability for the protection of 5-amino-2-chloropyridine-4-carboxylate.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStabilityOrthogonality & Remarks
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., TEA, DMAP), CH₂Cl₂ or THFStrong acid (e.g., TFA, HCl)[3]Labile to strong acids. Stable to base and hydrogenolysis.Not orthogonal to other acid-labile groups (e.g., t-butyl esters). Widely used but limited by its acid sensitivity.[4]
BenzyloxycarbonylCbzCbz-Cl, base (e.g., NaHCO₃), THF/H₂O[5]H₂, Pd/C (hydrogenolysis); Strong acids (e.g., HBr/AcOH)[5]Stable to base and mild acid. Cleaved by hydrogenolysis and strong acids.Orthogonal to Boc and Fmoc.[4] Hydrogenolysis may be incompatible with other reducible functional groups.
9-FluorenylmethoxycarbonylFmocFmoc-Cl, base (e.g., NaHCO₃), aq. dioxaneBase (e.g., 20% piperidine in DMF)[6]Stable to acid and hydrogenolysis. Labile to bases.Orthogonal to Boc and Cbz.[4] The basic deprotection conditions may not be suitable for base-sensitive substrates.
p-ToluenesulfonylTsTs-Cl, base (e.g., pyridine), CH₂Cl₂[7]Harsh conditions: strong acid (e.g., HBr/phenol) or reducing agents (e.g., Na/NH₃)Very stable to a wide range of conditions, including strong acids and bases.Not readily orthogonal. The harsh deprotection conditions limit its application in complex syntheses.[8]
2-NitrobenzenesulfonylNsNs-Cl, base (e.g., pyridine), CH₂Cl₂Mild nucleophilic cleavage (e.g., thiophenol, K₂CO₃, DMF)[9]Stable to acidic conditions. Cleaved by nucleophiles.Orthogonal to acid-labile and hydrogenolytically cleaved groups. The mild deprotection is a significant advantage.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of 5-amino-2-chloropyridine-4-carboxylate with Cbz, Fmoc, and Ns protecting groups. These protocols are adapted from established procedures for similar electron-deficient aromatic amines.

Protocol 1: Cbz Protection and Deprotection

A. Protection of 5-amino-2-chloropyridine-4-carboxylate with Cbz-Cl

This protocol utilizes Schotten-Baumann conditions, which are well-suited for the acylation of amines.[5]

  • Dissolution: In a round-bottom flask, suspend methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the Cbz-protected product.

B. Deprotection of Cbz-protected 5-amino-2-chloropyridine-4-carboxylate

Catalytic hydrogenation is the most common and mild method for Cbz deprotection.[5]

  • Catalyst Suspension: In a round-bottom flask, suspend 10% Palladium on carbon (Pd/C, 10 mol%) in methanol.

  • Substrate Addition: Add the Cbz-protected methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or H-Cube®). Stir the reaction at room temperature for 4-8 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 2: Fmoc Protection and Deprotection

A. Protection of 5-amino-2-chloropyridine-4-carboxylate with Fmoc-Cl

  • Dissolution: Dissolve methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Acylation: Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture vigorously for 4-6 hours.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the Fmoc-protected compound.

B. Deprotection of Fmoc-protected 5-amino-2-chloropyridine-4-carboxylate

The Fmoc group is readily cleaved under mild basic conditions.[6]

  • Deprotection Solution: Prepare a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Reaction: Dissolve the Fmoc-protected methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq) in the piperidine/DMF solution.

  • Stirring: Stir the reaction at room temperature for 30-60 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. Co-evaporate with toluene to remove residual piperidine.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Nosyl (Ns) Protection and Deprotection

A. Protection of 5-amino-2-chloropyridine-4-carboxylate with Ns-Cl

  • Dissolution: Dissolve methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Base Addition: Add pyridine (2.0 eq).

  • Sulfonylation: Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash chromatography.

B. Deprotection of Ns-protected 5-amino-2-chloropyridine-4-carboxylate

The nosyl group is selectively cleaved with a thiol and a mild base.[9]

  • Reaction Setup: Dissolve the Ns-protected methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq) in DMF.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the protection and deprotection schemes for the Cbz, Fmoc, and Ns protecting groups on 5-amino-2-chloropyridine-4-carboxylate.

Cbz_Workflow Start 5-Amino-2-chloropyridine-4-carboxylate Protected Cbz-Protected Amine Start->Protected Cbz-Cl, NaHCO₃ THF/H₂O Deprotected Deprotected Amine Protected->Deprotected H₂, Pd/C MeOH

Caption: Cbz Protection and Deprotection Workflow.

Fmoc_Workflow Start 5-Amino-2-chloropyridine-4-carboxylate Protected Fmoc-Protected Amine Start->Protected Fmoc-Cl, NaHCO₃ Dioxane/H₂O Deprotected Deprotected Amine Protected->Deprotected 20% Piperidine DMF Ns_Workflow Start 5-Amino-2-chloropyridine-4-carboxylate Protected Ns-Protected Amine Start->Protected Ns-Cl, Pyridine CH₂Cl₂ Deprotected Deprotected Amine Protected->Deprotected Thiophenol, K₂CO₃ DMF

Caption: Ns Protection and Deprotection Workflow.

Conclusion and Recommendations

The choice of an amine protecting group for 5-amino-2-chloropyridine-4-carboxylate is a critical decision that significantly impacts the efficiency and success of a synthetic campaign. While Boc is a workhorse protecting group, its acid lability can be a major drawback.

  • Cbz offers a robust alternative that is orthogonal to many other protecting groups and is readily removed by mild hydrogenolysis, provided no other reducible functional groups are present.

  • Fmoc provides an excellent orthogonal option, with its deprotection under basic conditions complementing the acid-labile Boc and hydrogenolytically cleaved Cbz groups. However, the compatibility of the substrate with basic conditions must be considered.

  • Ns stands out for its high stability and exceptionally mild deprotection conditions using a nucleophilic thiol. This makes it a highly attractive option for complex syntheses where orthogonality and mild cleavage are paramount.

Ultimately, the optimal protecting group will depend on the specific reaction sequence planned. By understanding the comparative advantages and limitations of each of these alternatives, researchers can devise more efficient and robust synthetic routes for the elaboration of the 5-amino-2-chloropyridine-4-carboxylate scaffold.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL not available]
  • Albericio, F.; et al. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods Mol. Biol.2004 , 288, 67-85. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Beilstein J. Org. Chem. 2023, 19, 74-88. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

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  • Wikipedia. Tosyl group. [Link]

  • ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link]

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  • Chem-Station. Fukuyama Amine Synthesis. [Link]

  • Grokipedia. Tosyl group. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ResearchGate. Methods for Removing the Fmoc Group. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • ResearchGate. Tosylation of 2-aminopyridine. [Link]

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  • ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide. [Link]

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  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

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A Comparative Guide to the Reactivity of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate and its Bromo Analogue in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals necessitates robust and versatile synthetic methodologies for their elaboration. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the construction of complex molecular architectures from readily available precursors. This guide provides an in-depth, objective comparison of the reactivity of two key pyridine-based intermediates: Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate and its corresponding bromo analogue, Methyl 5-(Boc-amino)-2-bromopyridine-4-carboxylate .

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide not only a theoretical framework for understanding the reactivity differences between these two compounds but also practical, experimentally-grounded insights to inform substrate selection and reaction optimization in cross-coupling endeavors. We will delve into the fundamental principles governing their reactivity and present standardized protocols for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The Decisive Role of the Carbon-Halogen Bond: A Fundamental Principle

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these two analogues is the inherent strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. Consequently, the oxidative addition of a palladium(0) catalyst to the C-X bond, the initial and often rate-limiting step in the catalytic cycle, is substantially more facile for the bromo derivative.[1][2] This fundamental difference in bond energy dictates that Methyl 5-(Boc-amino)-2-bromopyridine-4-carboxylate will generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro counterpart.

The pyridine ring, being electron-deficient, further influences the reactivity of the C-X bond at the 2-position. The presence of the electron-withdrawing methyl carboxylate group at the 4-position and the electron-donating Boc-amino group at the 5-position creates a nuanced electronic environment. However, the dominant factor in comparing the two substrates remains the nature of the halogen atom.

Comparative Analysis of Reactivity in Key Cross-Coupling Reactions

To provide a comprehensive comparison, we will examine the expected performance of both the chloro and bromo analogues in four of the most widely utilized palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures. Given the higher reactivity of the C-Br bond, the bromo analogue is expected to undergo Suzuki-Miyaura coupling with a wider range of boronic acids and esters under more benign conditions.[2] While the chloro analogue can be a more cost-effective starting material, its successful coupling often necessitates the use of more sophisticated and expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[1]

Expected Reactivity Trend: Bromo analogue > Chloro analogue

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a pivotal transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the bromo analogue is anticipated to be the more reactive partner in C-N bond formation.[3][4] Achieving high yields with the chloro analogue will likely require more forcing conditions (higher temperatures) and specialized ligands designed to promote the coupling of less reactive aryl chlorides.[3]

Expected Reactivity Trend: Bromo analogue > Chloro analogue

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylethynes. The reactivity trend of aryl halides in this reaction is well-established: I > Br > Cl.[5][6][7] Therefore, the bromo analogue will readily couple with terminal alkynes under standard Sonogashira conditions. The chloro analogue, being significantly less reactive, will necessitate more rigorous conditions, potentially including higher catalyst loadings, higher temperatures, and the use of more specialized ligands to achieve comparable yields.[6]

Expected Reactivity Trend: Bromo analogue > Chloro analogue

Heck Coupling: Vinylation of Aryl Halides

The Heck reaction allows for the formation of C-C bonds between aryl halides and alkenes. The established reactivity order for aryl halides in the Heck reaction also follows the trend of C-X bond strength, with bromides being more reactive than chlorides.[8][9] Consequently, the bromo analogue is expected to undergo Heck coupling more efficiently and under milder conditions than the chloro analogue.

Expected Reactivity Trend: Bromo analogue > Chloro analogue

Experimental Design for a Comparative Study

To empirically validate the expected reactivity differences, a series of standardized cross-coupling experiments should be performed. The following protocols are designed to provide a fair and direct comparison between the chloro and bromo analogues. For each reaction, a standard set of conditions will be applied to both substrates, and the reaction progress will be monitored over time to determine initial rates and final yields.

Synthesis of Methyl 5-(Boc-amino)-2-bromopyridine-4-carboxylate

While "this compound" is commercially available, its bromo analogue may require synthesis. A plausible route involves the Boc-protection of the commercially available "Methyl 5-amino-2-bromopyridine-4-carboxylate".

Protocol 1: Boc-Protection of Methyl 5-amino-2-bromopyridine-4-carboxylate

  • Materials:

    • Methyl 5-amino-2-bromopyridine-4-carboxylate (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve Methyl 5-amino-2-bromopyridine-4-carboxylate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine and DMAP to the solution.

    • Add a solution of (Boc)₂O in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 5-(Boc-amino)-2-bromopyridine-4-carboxylate.

Standardized Cross-Coupling Protocols

The following protocols are designed for a direct comparison of the chloro and bromo analogues.

Protocol 2: Comparative Suzuki-Miyaura Coupling

  • Objective: To compare the reactivity of the chloro and bromo analogues in a Suzuki-Miyaura coupling with phenylboronic acid.

  • Materials:

    • Halopyridine (Chloro or Bromo analogue) (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2.0 mmol)

    • 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Procedure:

    • To a Schlenk flask, add the halopyridine, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent mixture and then Pd(PPh₃)₄.

    • Heat the reaction mixture to 90 °C and monitor the progress by LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • After 24 hours, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the yield of the purified product by chromatography.

Protocol 3: Comparative Buchwald-Hartwig Amination

  • Objective: To compare the reactivity of the chloro and bromo analogues in a Buchwald-Hartwig amination with morpholine.

  • Materials:

    • Halopyridine (Chloro or Bromo analogue) (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 mmol)

    • Toluene (anhydrous, 5 mL)

  • Procedure:

    • In a glovebox, add NaOtBu to a Schlenk flask.

    • Outside the glovebox, add the halopyridine, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous toluene and morpholine via syringe.

    • Heat the reaction mixture to 100 °C and monitor by LC-MS.

    • After 24 hours, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Determine the yield of the purified product.

Protocol 4: Comparative Sonogashira Coupling

  • Objective: To compare the reactivity of the chloro and bromo analogues in a Sonogashira coupling with phenylacetylene.

  • Materials:

    • Halopyridine (Chloro or Bromo analogue) (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (2.0 mmol)

    • THF (anhydrous, 5 mL)

  • Procedure:

    • To a Schlenk flask, add the halopyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous THF, triethylamine, and phenylacetylene.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • If no reaction is observed, gradually increase the temperature to 50 °C.

    • After 24 hours, filter the reaction mixture through Celite, wash with ethyl acetate, and concentrate the filtrate.

    • Determine the yield of the purified product.

Protocol 5: Comparative Heck Coupling

  • Objective: To compare the reactivity of the chloro and bromo analogues in a Heck coupling with styrene.

  • Materials:

    • Halopyridine (Chloro or Bromo analogue) (1.0 mmol)

    • Styrene (1.2 mmol)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tolyl)₃ (4 mol%)

    • Triethylamine (1.5 mmol)

    • DMF (anhydrous, 5 mL)

  • Procedure:

    • To a Schlenk flask, add the halopyridine, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF, triethylamine, and styrene.

    • Heat the reaction mixture to 100 °C and monitor by LC-MS.

    • After 24 hours, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Determine the yield of the purified product.

Data Presentation and Expected Outcomes

The results of the comparative experiments should be tabulated to provide a clear and concise overview of the relative reactivity of the two substrates.

Table 1: Expected Yields (%) in Comparative Cross-Coupling Reactions

Cross-Coupling ReactionThis compoundMethyl 5-(Boc-amino)-2-bromopyridine-4-carboxylate
Suzuki-MiyauraLow to ModerateHigh
Buchwald-HartwigLowModerate to High
SonogashiraVery Low to NoneModerate to High
HeckLowModerate

It is anticipated that under these standardized conditions, the bromo analogue will consistently provide higher yields in shorter reaction times across all four cross-coupling reactions. The chloro analogue may require the use of more advanced, highly active catalyst systems (e.g., those based on bulky phosphine ligands like XPhos or SPhos, or NHC ligands) to achieve yields comparable to the bromo analogue under standard conditions.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle for a generic cross-coupling reaction and a typical experimental workflow.

Catalytic_Cycle cluster_0 A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)(X)Ln B->C C->A Reductive Elimination (from E) D Transmetalation (R-M) C->D E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F G Ar-R F->G

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup: - Halopyridine - Coupling Partner - Base, Solvent start->setup degas Degas Reaction Mixture setup->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion and Recommendations

This guide provides a comprehensive comparison of the reactivity of this compound and its bromo analogue in palladium-catalyzed cross-coupling reactions. Based on fundamental principles of C-X bond activation, the bromo analogue is unequivocally the more reactive substrate, offering significant advantages in terms of reaction efficiency and milder conditions.

For researchers prioritizing rapid synthesis and broad substrate scope, Methyl 5-(Boc-amino)-2-bromopyridine-4-carboxylate is the recommended starting material. However, for large-scale synthesis where cost is a primary concern, the less expensive chloro analogue can be a viable option, provided that the appropriate, highly active catalyst system is employed. The choice between these two valuable building blocks will ultimately depend on the specific goals of the synthetic campaign, balancing factors of reactivity, cost, and the availability of advanced catalytic technologies.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

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  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

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  • Sonogashira coupling. Wikipedia. [Link]

  • Unusual reactivity of methylene group adjacent to pyridine-2-carboxamido moiety in iron(III) and cobalt(III) complexes. PubMed. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

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A Comparative Guide to the Purity Assessment of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth, scientifically grounded approach to assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), comparing its performance against potential impurities, and offering a robust analytical framework for researchers, scientists, and drug development professionals.

The Criticality of Purity for Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds in the pharmaceutical and chemical industries.[1][2][3][4] The synthesis of complex molecules like this compound can often be accompanied by the formation of structurally similar impurities. These can arise from unreacted starting materials, by-products of the reaction, or degradation of the final compound.[5] Ensuring the removal of these impurities is paramount, as even trace amounts can have unintended pharmacological or toxicological effects.

The Gold Standard: Reversed-Phase HPLC

For the quantitative analysis of organic compounds like this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the premier method due to its high resolution, sensitivity, and specificity.[5] This technique is particularly well-suited for separating the target compound from both more polar and less polar impurities.

The tert-butyloxycarbonyl (Boc) protecting group on the amine makes the molecule relatively non-polar.[6] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Consequently, the Boc-protected compound will have a longer retention time compared to more polar impurities, such as a deprotected amine.[6]

A Robust HPLC Method for Purity Determination

This section outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound. A stability-indicating method is one that can accurately quantify the decrease of the active substance due to degradation.[7][8][9]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[5][6]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[6]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[6]

    • Rationale: The use of TFA as an ion-pairing agent helps to improve peak shape and resolution for basic compounds like pyridines.[10] Acetonitrile is a common organic modifier in RP-HPLC.

  • Gradient Elution: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[5] A typical gradient could be 5% to 95% B over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: UV detection at 210-220 nm is suitable for detecting the peptide bonds and other chromophores in the molecule.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.

2. Sample and Standard Preparation:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.1 mg/mL.[5]

  • Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the diluent to achieve a similar concentration. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Workflow for HPLC Purity Assessment```dot

HPLC_Workflow

Caption: Interrelation of Analytical Techniques.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. The RP-HPLC method detailed in this guide provides a robust and reliable framework for its assessment. By incorporating forced degradation studies, this method is shown to be stability-indicating, a key requirement for regulatory submissions. While HPLC remains the cornerstone for quantitative analysis, a multi-faceted approach utilizing orthogonal techniques like LC-MS and NMR is crucial for a comprehensive understanding of the impurity profile. This guide serves as a foundational resource for scientists and researchers dedicated to ensuring the highest standards of quality in drug development.

References

  • Benchchem.
  • Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
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  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Pharmaceutical Technology.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals.
  • ResearchGate.

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A Comparative Guide to the Structural Elucidation of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate Derivatives: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the structural elucidation of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate and its derivatives. While a public X-ray crystal structure for this specific molecule is not currently available, this document serves as a predictive and comparative manual. It outlines the established methodologies for obtaining such a structure, offers a comparative discussion with related known structures, and explores alternative and complementary analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for determining the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map is generated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing unequivocal structural proof.

Experimental Protocol: A Pathway to Crystal Structure Determination

Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging step.[1][2] The following protocol outlines a generalized yet robust workflow for the crystallization and structural analysis of small organic molecules like this compound.

Step 1: Purification of the Compound

  • Rationale: Purity is critical. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Method:

    • Purify the synthesized "this compound" using column chromatography or recrystallization until a purity of >99% is achieved, as confirmed by NMR and LC-MS.

Step 2: Crystal Growth Screening

  • Rationale: The choice of solvent and crystallization technique is crucial and often empirical. A solvent in which the compound has moderate solubility is ideal.[3]

  • Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethanol/water) in a clean vial.[3] Cover the vial with a perforated cap to allow for slow solvent evaporation over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized cover slip (hanging drop) or a pedestal (sitting drop) within a sealed chamber containing a reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent into the drop reduces the compound's solubility, promoting crystallization.

    • Solvent Layering: In a narrow tube, carefully layer a less dense anti-solvent over a solution of the compound.[4] Crystals may form at the interface as the solvents slowly mix.

Step 3: Crystal Mounting and Data Collection

  • Rationale: A suitable single crystal is mounted on a goniometer and subjected to an intense, monochromatic X-ray beam.

  • Method:

    • Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images as the crystal is rotated.

Step 4: Structure Solution and Refinement

  • Rationale: The diffraction data is used to solve the phase problem and generate an electron density map, which is then refined to yield the final crystal structure.

  • Method:

    • Process the raw diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial atomic model.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to improve the fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination Purification Compound Purification (>99%) Screening Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) Purification->Screening Selection Single Crystal Selection Screening->Selection Mounting Crystal Mounting & Cryo-cooling Selection->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing & Scaling DataCollection->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation

Caption: Workflow for Small Molecule X-ray Crystallography.

Comparative Structural Analysis

In the absence of a determined structure for the title compound, we can infer its likely structural features by comparison with related molecules. A pertinent example is "Methyl 4-amino-2-chloropyrimidine-5-carboxylate," for which crystallographic data is available.

FeatureMethyl 4-amino-2-chloropyrimidine-5-carboxylateThis compound (Predicted)
Ring System PyrimidinePyridine
Substituents -NH2, -Cl, -COOCH3-NH(Boc), -Cl, -COOCH3
Hydrogen Bonding Intermolecular N-H···N and intramolecular N-H···O hydrogen bonds are observed.[5]The bulky Boc group may sterically hinder some intermolecular interactions. However, the N-H of the carbamate and the carbonyl oxygen of the Boc group and the ester could participate in hydrogen bonding.
Planarity The non-hydrogen atoms are nearly coplanar.[5]The pyridine ring is expected to be planar, but the Boc-amino and carboxylate groups will likely be twisted out of the plane of the ring.
Crystal Packing Molecules are linked into supramolecular chains.[5]The bulky tert-butyl group will significantly influence crystal packing, potentially leading to a less dense packing arrangement compared to the pyrimidine analogue.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural data, other techniques are indispensable for characterization, especially when suitable crystals cannot be obtained.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[7] For "this compound," specific NMR experiments would be crucial.

  • ¹H NMR: Would confirm the presence of the Boc group (a singlet around 1.5 ppm), the methyl ester (a singlet around 3.9 ppm), and the aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[8]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons, between protons and carbons, and long-range correlations, respectively, allowing for the unambiguous assignment of all signals and confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[9]

  • High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition of the title compound by providing a highly accurate mass measurement.

  • Tandem MS (MS/MS): Can be used to study the fragmentation pathways, which are influenced by the nature and position of the substituents on the pyridine ring.[10]

Computational Crystal Structure Prediction (CSP)

In recent years, computational methods for predicting the crystal structures of organic molecules have seen significant progress.[11][12] These methods can be particularly valuable when experimental crystallization is challenging.

  • Methodology: CSP algorithms generate a large number of plausible crystal packing arrangements and calculate their relative lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally.[13]

  • Application: For the title compound, CSP could provide insights into likely polymorphs and help rationalize experimental crystallization outcomes.

G cluster_methods Structural Elucidation Methods Molecule Target Molecule (Methyl 5-(boc-amino)-2- chloropyridine-4-carboxylate) Xray X-ray Crystallography Molecule->Xray Definitive 3D Structure NMR NMR Spectroscopy Molecule->NMR Connectivity & Environment MS Mass Spectrometry Molecule->MS Molecular Weight & Formula CSP Computational CSP Molecule->CSP Predicted Structures Xray->NMR Complementary Xray->MS Complementary CSP->Xray Guides Experiment

Caption: Interplay of Techniques for Structural Elucidation.

Conclusion

The structural elucidation of "this compound" and its derivatives relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the ultimate arbiter of three-dimensional structure, its success is contingent on obtaining high-quality crystals. In its absence, or as a complementary approach, techniques such as NMR and mass spectrometry provide crucial information about molecular connectivity and composition. Furthermore, the advent of reliable computational crystal structure prediction methods offers a powerful tool for guiding experimental work and understanding potential solid-state forms. This integrated strategy ensures a comprehensive and robust characterization of novel chemical entities, which is fundamental to advancing drug discovery and materials science.

References

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. [Link]

  • He, W., & Kang, Y. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(8), o869. [Link]

  • Stoltz, B. M., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1474-1479. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Day, G. M. (2011). Current approaches to predicting molecular organic crystal structures. Crystallography Reviews, 17(1), 3-52. [Link]

  • Zhang, Z., et al. (2024). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. Communications Chemistry, 7(1), 1-11. [Link]

  • Tchoń, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1774-1785. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2157. [Link]

  • Stewart, N. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry-A European Journal, 23(62), 15647-15651. [Link]

  • Peak Proteins. (2023). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1137-1141. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. Tetrahedron Letters, 8(42), 4125-4129. [Link]

  • Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]

  • Coles, S. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 406-419. [Link]

  • Begunov, R. S., et al. (2021). 1H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. ResearchGate. [Link]

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  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate: A Proposed High-Yield Protocol Benchmarked Against Literature Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a protected amine, a halogen, and a carboxylate ester makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.

Achieving a high-yield, scalable, and reproducible synthesis is paramount for ensuring the cost-effectiveness and viability of a drug development pipeline. This guide provides a comprehensive, expert-driven analysis for the synthesis of this key intermediate. In the absence of a single, unified protocol in peer-reviewed literature, we present a proposed multi-step synthesis designed for optimal performance. Each step is justified by established chemical principles and benchmarked against high-yielding, analogous transformations reported in authoritative sources.

Proposed High-Yield Synthetic Pathway

The proposed pathway is a four-step sequence designed for efficiency, high yield, and regiochemical control. It begins with the commercially available and inexpensive starting material, 2-amino-5-chloropyridine. The core strategy involves:

  • Nitration: Introduction of a nitro group, which serves as a precursor to the target C5-amino group.

  • Sandmeyer Reaction: Conversion of the C2-amino group to a chloro group, a critical step for achieving the desired 2-chloro substitution pattern.

  • Directed ortho-Metalation & Carboxylation: A highly regioselective step to install the C4-carboxylate.

  • Reduction, Protection & Esterification: A final sequence to yield the target molecule.

This pathway is designed to maximize overall yield by placing robust, high-yielding reactions in a logical sequence.

Detailed Experimental Protocols & Workflow

The following protocols are presented as a complete, self-validating workflow. The causality behind reagent and condition selection is explained to provide a deeper understanding of the process.

Visualized Experimental Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Carboxylation cluster_3 Step 4: Reduction, Protection & Esterification A 2-Amino-5-chloropyridine C 2-Amino-5-chloro-3-nitropyridine A->C 60-70 °C B Nitrating Mixture (H2SO4, HNO3) D NaNO2, HCl (aq) F 2,5-Dichloro-3-nitropyridine C->F 0-5 °C to RT E CuCl G LDA, THF, -78 °C I 2,5-Dichloro-3-nitropyridine-4-carboxylic acid F->I Regioselective Lithiation H CO2 (g) then H3O+ J 1. Fe / NH4Cl 2. Boc2O, Base 3. SOCl2, MeOH K Methyl 5-(Boc-amino)-2- chloropyridine-4-carboxylate (Final Product) I->K One-Pot Sequence or Stepwise

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate (CAS No: 305371-42-0), a substituted pyridine derivative commonly used in organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of its structural components: a chlorinated pyridine core and a tert-butyloxycarbonyl (Boc) protecting group. This guide is designed to empower laboratory personnel to manage this chemical waste stream with an informed and cautious approach.

Hazard Assessment and Waste Classification

The molecular structure of this compound necessitates its classification as hazardous waste. This assessment is based on the following structural features:

  • Chlorinated Pyridine Core: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin[1]. The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic compounds, which are subject to specific hazardous waste regulations[2][3].

  • tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is acid-labile and can be removed with strong acids like trifluoroacetic acid[4][5]. While the Boc group itself is not inherently a disposal hazard, its reaction byproducts upon degradation (e.g., isobutylene and carbon dioxide) should be considered.

Due to these characteristics, all waste containing this compound, including unreacted material, contaminated consumables, and personal protective equipment (PPE), must be handled as hazardous chemical waste.

Table 1: Hazard Profile and Disposal Information

Parameter Information Source
IUPAC Name methyl 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate[6]
CAS Number 305371-42-0[6]
Molecular Formula C12H15ClN2O4[]
Primary Hazards Based on related pyridine derivatives: Harmful if swallowed or in contact with skin, causes skin and eye irritation.[1]
Waste Classification Hazardous Waste (likely classified under EPA codes for halogenated organic compounds).[2][8]
Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, appropriate PPE must be worn to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Double-layered nitrile gloves are recommended.

  • Body Protection: A lab coat should be worn at all times.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of waste generated from the use of this compound.

Step 1: Waste Segregation

Proper segregation of waste is crucial to prevent unintended reactions and to facilitate compliant disposal.

  • Solid Waste: Collect unreacted this compound, contaminated spatulas, weighing papers, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

Step 2: Labeling

All waste containers must be clearly and accurately labeled.

  • Affix a "Hazardous Waste" label to each container.

  • Write the full chemical name: "this compound".

  • Include the approximate quantity of the waste.

  • Note the date of waste generation.

Step 3: Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the spill using an inert absorbent material such as vermiculite or sand[1].

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Current practices for the disposal of waste pyridine often include rotary kiln incineration[9].

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid ppe_waste Contaminated PPE Collection waste_type->ppe_waste PPE labeling Label Container: - Hazardous Waste - Chemical Name - Quantity & Date solid_waste->labeling liquid_waste->labeling ppe_waste->labeling storage Store in Designated Area labeling->storage disposal Arrange for Professional Disposal (EHS/Contractor) storage->disposal

Caption: Decision workflow for the disposal of this compound.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Jiangsu Haipu Functional Materials Co., Ltd. (n.d.). Treatment of Pyridine and Pyridine Derivatives Wastewater. Retrieved from [Link]

  • Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Summary for CID 66174. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

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A Senior Application Scientist's Guide to Safely Handling Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is as critical as the innovative science it enables. This guide provides an in-depth, procedural framework for the safe management of Methyl 5-(Boc-amino)-2-chloropyridine-4-carboxylate, a key building block in modern synthesis. Our objective is to move beyond a simple checklist, offering a narrative grounded in causality and field-proven insights. By understanding the why behind each step, you can cultivate a culture of safety that is both robust and intuitive, ensuring the integrity of your work and the well-being of your team.

Hazard Identification and Risk Assessment: An Expert's Perspective

This compound is a multi-functionalized heterocyclic compound. While a specific, comprehensive toxicological profile for this exact molecule may be limited, an expert assessment of its constituent parts allows for a robust risk analysis.

  • Chlorinated Pyridine Core: The 2-chloropyridine moiety is the primary source of potential hazard. Chlorinated aromatic compounds can be readily absorbed through the skin and may cause irritation.[1] Inhalation of dusts can irritate the respiratory tract.[2][3]

  • Boc-Amino Group: The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, which is a key consideration for reaction quenching and waste stream compatibility.[4]

  • Carboxylate Ester: The methyl ester functionality is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

Based on these structural features, we must operate under the assumption that the compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. [5][6][7] Therefore, all handling procedures must be designed to rigorously prevent these routes of exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of routine, but a calculated response to the specific risks posed by the chemical. The following protocol is designed to provide comprehensive protection.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Nitrile provides excellent resistance to a broad range of chemicals, including chlorinated solvents often used with this compound.[8][9] Double-gloving is strongly recommended during transfers and weighing to provide a secondary barrier against contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Goggles provide a 360-degree seal around the eyes, which is critical for protecting against splashes of solutions or accidental aerosolization of the solid powder. Standard safety glasses are insufficient.
Face Protection Face Shield (worn over goggles)A face shield is mandatory when handling larger quantities (>5g) or when performing operations with a higher splash potential, such as during reaction workups or solvent transfers.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects against incidental skin contact from spills and splashes.
Respiratory Protection NIOSH-Approved Respirator (as needed)All handling of the solid compound must occur within a certified chemical fume hood.[9] If engineering controls fail or a large spill occurs outside of a hood, a respirator with organic vapor cartridges and P100 particulate filters is required. Note: Respirator use requires prior medical clearance and fit-testing.
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_Task Task Assessment cluster_PPE Required PPE Start Begin Work with Methyl 5-(boc-amino)-2- chloropyridine-4-carboxylate Weighing Weighing Solid? Start->Weighing BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Weighing->BasePPE No (Already in Solution) FumeHood Perform in Fume Hood Weighing->FumeHood Yes Solution Making a Solution? Scale Quantity > 5g or High Splash Risk? Solution->Scale Yes Solution->BasePPE No Scale->BasePPE No FaceShield Add Face Shield Scale->FaceShield Yes FumeHood->Solution FaceShield->BasePPE

Caption: Decision tree for PPE selection based on the specific laboratory task.

Step-by-Step Operational Plan: From Vial to Waste

Adherence to a strict, sequential protocol is paramount for safety and reproducibility.

A. Preparation and Weighing:

  • Designated Area: Cordon off a specific area within a certified chemical fume hood for handling this compound.

  • Pre-Donning Inspection: Before starting, inspect all PPE for defects. Ensure safety shower and eyewash stations are unobstructed.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Use a spatula to carefully transfer the solid, minimizing the creation of dust. Close the primary container immediately after dispensing.

B. In-Reaction Handling:

  • Solubilization: If preparing a solution, add the solid to the solvent in the reaction vessel slowly. Never add solvent to the solid in a weighing dish.

  • Inert Atmosphere: If the reaction is air-sensitive, ensure the system is properly purged with an inert gas (e.g., Nitrogen or Argon) before adding the reagent.

  • Monitoring: Conduct all reaction monitoring (e.g., TLC, LC-MS sampling) within the fume hood.

C. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Spill:

    • Small Spill (<1g in hood): Absorb with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.

    • Large Spill: Evacuate the area and alert your institution's Environmental Health & Safety (EHS) team immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical, non-negotiable component of chemical safety.

  • Waste Segregation: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Excess solid reagent.

    • Reaction mixtures.

    • Contaminated solvents (e.g., from chromatography).

    • Solid consumables (gloves, weighing paper, pipette tips, silica gel).

  • Containerization:

    • Solid Waste: Collect in a dedicated, sealed, and clearly labeled container. The label must read "Hazardous Waste" and list the full chemical name.

    • Liquid Waste: Use a dedicated, sealable container compatible with the solvents used. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[10] The container must be clearly labeled as "Hazardous Waste" with all chemical components listed.

  • Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area. Follow all institutional and regulatory guidelines for final disposal, coordinated through your EHS department.[11]

By integrating these detailed protocols into your daily workflow, you not only ensure compliance but also foster a proactive safety environment. This expert-driven approach transforms safety from a requirement into a core scientific value, building the deep trust necessary for groundbreaking research.

References

  • Standard Operating Procedure for Pyridine and Pyridine Derivatives. Washington State University. [URL: https://ehs.wsu.
  • Pyridine: incident management. GOV.UK. [URL: https://www.gov.uk/government/publications/pyridine-properties-incident-management-and-toxicology]
  • 2-Amino-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. (2024-02-02). [URL: https://www.jubilantingrevia.com/upload/files/2-Amino-5-methylpyridine-SDS-1706871583.pdf]
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/AC10341_sds.pdf]
  • SAFETY DATA SHEET - Methyl 2-chloropyrimidine-5-carboxylate. Fisher Scientific. (2009-09-26). [URL: https://www.fishersci.com/sdsfiles/sds/en/parta/A1/046/A1046755.pdf]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). [URL: https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine/]
  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/parta/A1/034/A10341.pdf]
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). [URL: https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions/]
  • MSDS of methyl 5-amino-2-bromopyridine-4-carboxylate. ChemBlink. [URL: https://www.chemblink.com/products/1363383-38-3_msds.htm]
  • Safety Data Sheet - 2-amino pyridine. Biochem Chemopharma. [URL: https://www.biochem-chemopharma.com/wp-content/uploads/2021/11/2-AMINO-PYRIDINE-MSDS.pdf]
  • SAFETY DATA SHEET - 4-(Boc-amino)pyridine. Fisher Scientific. (2024-03-31). [URL: https://www.fishersci.com/sdsfiles/sds/en/parta/A1/280/A12805.pdf]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
  • Safety Data Sheet: Pyridine. Carl ROTH. (2025-03-31). [URL: https://www.carlroth.com/medias/SDB-9729-CH-EN.pdf]
  • 5-(Boc-amino)pyridine-2-carboxamidoxime Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/C418_SDS.pdf]
  • 2-Chloropyridine - National Toxicology Program (NTP). U.S. Department of Health and Human Services. [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/2-chloropyridine_508.pdf]
  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.